Product packaging for Ethyl 3-hydroxycyclobutanecarboxylate(Cat. No.:CAS No. 160351-88-2)

Ethyl 3-hydroxycyclobutanecarboxylate

Cat. No.: B063504
CAS No.: 160351-88-2
M. Wt: 144.17 g/mol
InChI Key: KTVUZBJHOAPDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-hydroxycyclobutanecarboxylate is a high-purity chemical building block of significant interest in synthetic organic and medicinal chemistry. Its structure incorporates both a carboxylate ester and a hydroxy group on a strained cyclobutane ring, making it a versatile precursor for the synthesis of complex, three-dimensional molecular architectures. Researchers primarily value this compound for constructing cyclobutane-based scaffolds, which are increasingly sought after in drug discovery programs to improve physicochemical properties and explore novel chemical space. The strained nature of the cyclobutane ring can influence molecular conformation and bonding, while the two distinct functional handles allow for sequential and selective derivatization. Key applications include its use as an intermediate in the synthesis of prostaglandin analogs, other bioactive natural products, and functionalized materials. The hydroxy group can be oxidized, protected, or used to form ethers and esters, whereas the ethyl ester can be hydrolyzed to the acid or reduced to the alcohol, providing a diverse array of downstream intermediates. This compound is strictly For Research Use Only and is intended for laboratory-scale chemical synthesis by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B063504 Ethyl 3-hydroxycyclobutanecarboxylate CAS No. 160351-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVUZBJHOAPDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938085
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17205-02-6, 160351-88-2
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of ethyl 3-hydroxycyclobutanecarboxylate from ethyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-hydroxycyclobutanecarboxylate is a valuable building block in modern medicinal chemistry and drug development.[1][2] Its strained cyclobutane core, adorned with both hydroxyl and ethyl ester functionalities, provides a versatile scaffold for the synthesis of complex molecular architectures found in numerous bioactive compounds.[1] This guide offers a comprehensive overview of the synthetic routes from its keto-ester precursor, ethyl 3-oxocyclobutanecarboxylate, with a focus on the underlying chemical principles, practical experimental protocols, and methods for characterization.

The primary transformation discussed herein is the reduction of the ketone functionality of ethyl 3-oxocyclobutanecarboxylate. This seemingly straightforward conversion presents interesting challenges and opportunities, particularly concerning stereoselectivity and reaction control. The choice of reducing agent and reaction conditions can significantly influence the yield and the diastereomeric ratio (cis/trans) of the resulting alcohol, which is a critical consideration for subsequent synthetic steps.

This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this important synthetic transformation.

Synthetic Methodologies: The Reduction of a β-Keto Ester

The conversion of ethyl 3-oxocyclobutanecarboxylate to this compound is fundamentally a reduction of a ketone. A variety of reducing agents can accomplish this; however, the selection of the appropriate reagent is crucial for achieving high yields and, in some cases, controlling stereoselectivity.

Sodium Borohydride: A Mild and Effective Reagent

Sodium borohydride (NaBH₄) is a widely used reducing agent for aldehydes and ketones due to its mild nature and high selectivity.[3][4][5] It is particularly well-suited for the reduction of β-keto esters like ethyl 3-oxocyclobutanecarboxylate.[6]

The Causality Behind the Choice of Sodium Borohydride

The key to the effectiveness of NaBH₄ in this synthesis lies in its chemoselectivity. While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone, they would readily reduce the ester functionality as well, leading to an undesired diol product.[7] Sodium borohydride, being a less reactive hydride donor, generally does not reduce esters under standard conditions, allowing for the selective transformation of the ketone.[3][4][5][7]

The reaction is typically carried out in a protic solvent, such as methanol or ethanol.[3] The solvent not only dissolves the reactants but also participates in the reaction mechanism by protonating the intermediate alkoxide.

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation by the solvent yields the desired alcohol and regenerates the boron species.

Reaction_Mechanism start Ethyl 3-oxocyclobutanecarboxylate intermediate Alkoxyborate Intermediate start->intermediate Hydride Attack NaBH4 NaBH₄ NaBH4->intermediate product This compound intermediate->product Protonation solvent Methanol (Solvent) solvent->intermediate

Caption: General mechanism of ketone reduction by sodium borohydride.

Catalytic Hydrogenation: A Green Alternative

Catalytic hydrogenation represents another viable method for the reduction of the cyclobutanone derivative. This approach involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Rationale for Catalytic Hydrogenation

This method is often considered a "greener" alternative to hydride reductions as it avoids the use of stoichiometric metal hydride reagents and the subsequent aqueous workup to quench excess reagent. The primary byproduct is typically just the reduced product itself. Furthermore, catalytic hydrogenation can sometimes offer different stereochemical outcomes compared to hydride reductions, providing an alternative route to a desired isomer.

The diastereoselectivity of the hydrogenation can be influenced by the choice of catalyst, support, solvent, and reaction conditions (temperature and pressure). For instance, heterogeneous catalysts can provide steric hindrance that favors the formation of one diastereomer over the other.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis and purification of this compound.

Protocol 1: Sodium Borohydride Reduction

This protocol describes a reliable and scalable method for the reduction of ethyl 3-oxocyclobutanecarboxylate using sodium borohydride.[8]

Materials:

  • Ethyl 3-oxocyclobutanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1N hydrochloric acid until the effervescence ceases and the pH is acidic.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[8]

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Experimental_Workflow step1 Dissolve Reactant in Methanol step2 Cool to 0 °C step1->step2 step3 Add NaBH₄ step2->step3 step4 Stir for 30 min step3->step4 step5 Quench with 1N HCl step4->step5 step6 Remove Methanol step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry and Concentrate step7->step8 step9 Purify (Optional) step8->step9 product This compound step9->product

Caption: Workflow for the sodium borohydride reduction.

Data Presentation and Characterization

The successful synthesis of this compound requires careful characterization to confirm its structure and purity. The product is typically obtained as a mixture of cis and trans isomers.

ParameterEthyl 3-oxocyclobutanecarboxylateThis compound
Molecular Formula C₇H₁₀O₃C₇H₁₂O₃
Molecular Weight 142.15 g/mol 144.17 g/mol [2]
Appearance Clear liquidClear, colorless liquid[8]
Boiling Point Not specified~209 °C[2][8]
Density Not specified~1.180 g/cm³[2][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the product and for determining the ratio of cis and trans isomers.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The protons on the cyclobutane ring will appear as complex multiplets. The proton attached to the hydroxyl-bearing carbon (CH-OH) will be a key diagnostic signal, often appearing as a multiplet. The integration of specific, well-resolved signals corresponding to the cis and trans isomers can be used to determine their relative ratio.[8]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule. The carbonyl carbon of the starting material (around 200 ppm) will be absent, and a new signal for the carbon attached to the hydroxyl group will appear in the range of 60-70 ppm.

The exact chemical shifts and coupling constants for the cis and trans isomers will differ due to their different spatial arrangements.[9] Careful analysis of 1D and potentially 2D NMR data (like COSY and HSQC) can allow for the unambiguous assignment of each isomer.[9]

Conclusion

The synthesis of this compound from its corresponding keto-ester is a fundamental transformation that provides access to a valuable synthon for drug discovery. The sodium borohydride reduction method stands out as a reliable, selective, and high-yielding approach. Careful execution of the experimental protocol and thorough characterization of the product are paramount to ensuring the quality and suitability of this intermediate for further synthetic endeavors. This guide provides the necessary theoretical foundation and practical insights for researchers to confidently perform and understand this important chemical reaction.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Versatile Cyclobutane Building Block

Ethyl 3-hydroxycyclobutanecarboxylate (CAS No. 17205-02-6) is a bifunctional organic molecule incorporating a strained cyclobutane ring, a hydroxyl group, and an ethyl ester.[1][2][] This unique combination of features makes it a valuable building block in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can impart desirable conformational constraints on larger molecules. As with any specialty chemical used in high-stakes research and development, unambiguous structural confirmation is not just a formality—it is the bedrock of reliable and reproducible science.

This guide provides an in-depth look at the expected spectroscopic signature of this compound. While this compound's data is not currently available in open-access databases like the Spectral Database for Organic Compounds (SDBS), its structural components have well-understood spectroscopic behaviors.[4][5][6][7] Commercial suppliers confirm that analytical data is available upon request, underscoring its established characterization in industrial settings.[8][9]

Here, we will synthesize fundamental principles with field-proven insights to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document serves as both a practical reference and a methodological framework for scientists working with this and structurally related molecules.

Molecular Structure and Spectroscopic Implications

The key to interpreting any spectrum is to first understand the molecule's structure. This compound possesses several distinct features that will give rise to characteristic signals:

  • Ethyl Ester Group (-COOCH₂CH₃): This group will produce easily identifiable signals in both ¹H and ¹³C NMR, specifically a quartet and a triplet for the ethyl protons and corresponding signals for the carbonyl, methylene, and methyl carbons. Its C=O and C-O bonds will generate strong absorptions in the IR spectrum.

  • Cyclobutane Ring: The four-membered ring's protons will exist in a complex, coupled system. Their chemical shifts will be influenced by the electron-withdrawing ester and hydroxyl groups. The puckered nature of the ring can lead to non-equivalent axial and equatorial protons, further complicating the ¹H NMR spectrum.

  • Secondary Alcohol (-CHOH): The hydroxyl proton has a variable chemical shift in ¹H NMR and its O-H bond will produce a characteristic broad absorption in the IR spectrum. The carbon atom attached to this group (the carbinol carbon) will have a distinct chemical shift in the ¹³C NMR spectrum.

The molecule can exist as cis and trans isomers. The spatial relationship between the hydroxyl and ester groups will influence the coupling constants and chemical shifts of the ring protons. This guide will focus on the general features applicable to either isomer, noting where significant differences might arise.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect a spectrum that clearly resolves the ethyl group protons from the more complex cyclobutane ring signals.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
-CH₃ (ethyl)1.25Triplet (t)7.13H
Ring CH₂2.1 - 2.6Multiplet (m)-4H
-OCH₂- (ethyl)4.15Quartet (q)7.12H
Ring CH-COOEt2.8 - 3.2Multiplet (m)-1H
Ring CH-OH4.0 - 4.5Multiplet (m)-1H
-OH1.5 - 3.5 (variable)Broad Singlet (br s)-1H
Expert Interpretation
  • The Ethyl Group: The upfield triplet at ~1.25 ppm (3H) and the downfield quartet at ~4.15 ppm (2H) are classic indicators of an ethyl ester. The quartet is downfield due to the deshielding effect of the adjacent oxygen atom. The predictable 7.1 Hz coupling constant reflects the interaction between the methylene and methyl protons.

  • The Cyclobutane Ring: The protons on the cyclobutane ring present a more complex picture. The two CH₂ groups and the two CH groups will be diastereotopic, leading to complex multiplets between 2.1 and 4.5 ppm. The proton on the carbon bearing the ester group (CH-COOEt) is expected around 2.8-3.2 ppm, deshielded by the carbonyl. The proton on the carbon with the hydroxyl group (CH-OH) will be the most downfield of the ring protons (~4.0-4.5 ppm) due to the strong deshielding from the attached oxygen.

  • The Hydroxyl Proton: The -OH proton signal is typically broad and its chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.

Standard Operating Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16-32 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

Visualization of ¹H NMR Environments

Caption: Key proton environments in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. With proton decoupling, each unique carbon appears as a single line, making it a powerful tool for confirming the carbon skeleton.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~14
Ring CH₂35 - 45 (2 signals)
Ring CH-COOEt~48
-OCH₂- (ethyl)~61
Ring CH-OH~68
C=O (ester)~174
Expert Interpretation
  • Aliphatic Carbons: The ethyl group's methyl carbon is expected at the highest field (~14 ppm). The two CH₂ carbons of the cyclobutane ring will be in the 35-45 ppm range.

  • Carbons Bonded to Heteroatoms: The ethyl methylene carbon (-OCH₂-) is shifted downfield to ~61 ppm by the adjacent oxygen. The carbinol carbon (CH-OH) is shifted even further downfield to ~68 ppm.

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 174 ppm.

Standard Operating Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for carbon (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm, centered around 100 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of ~1-2 Hz. Phase the spectrum and perform a baseline correction. Calibrate to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of ¹³C NMR Environments

IR_Functional_Groups cluster_mol This compound mol OH O-H Stretch (3500-3200 cm⁻¹) CO C=O Stretch (~1735 cm⁻¹) C_O C-O Stretch (1250-1050 cm⁻¹) p1->OH p2->CO p3->C_O MS_Fragmentation M [C₇H₁₂O₃]⁺ m/z = 144 M_H2O [C₇H₁₀O₂]⁺ m/z = 126 M->M_H2O - H₂O M_OEt [C₅H₇O₂]⁺ m/z = 99 M->M_OEt - •OC₂H₅ M_COOEt [C₄H₇O]⁺ m/z = 71 M->M_COOEt - •COOC₂H₅

References

Chemical properties and reactivity of ethyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-Hydroxycyclobutanecarboxylate

Introduction: The Versatile Cyclobutane Scaffold in Modern Synthesis

This compound is a multifunctional synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure is characterized by a strained cyclobutane ring, a secondary hydroxyl group, and an ethyl ester functionality. This unique combination of features makes it a valuable building block for the synthesis of complex molecular architectures.[1] The inherent ring strain of the cyclobutane imparts specific conformational constraints and can influence metabolic stability, properties that are highly desirable in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties
PropertyValue
CAS Number 17205-02-6[][4][5][6][7]
Molecular Formula C₇H₁₂O₃[1][][4]
Molecular Weight 144.17 g/mol [][4]
Boiling Point 209.4°C[2][8]
Density 1.180 g/cm³[2][8]
Refractive Index 1.4504[4][8]
Flash Point 83°C[4][8]

Note: These values may vary slightly depending on the source and experimental conditions.

Stereochemistry

This compound exists as cis and trans diastereomers due to the relative orientation of the hydroxyl and ester groups on the cyclobutane ring. The specific stereoisomer can significantly influence the biological activity and physicochemical properties of derivative compounds. The synthesis of this molecule, often starting from ethyl 3-oxocyclobutanecarboxylate, can result in a mixture of these isomers.[8] Chromatographic separation is typically required to isolate the desired stereoisomer for stereospecific applications.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), methine protons on the cyclobutane ring (one of which is adjacent to the hydroxyl group and will appear as a multiplet at a downfield shift), and methylene protons of the cyclobutane ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four carbons of the cyclobutane ring, with the carbon bearing the hydroxyl group being shifted downfield.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹) and a broad absorption for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹).

Core Reactivity and Synthetic Transformations

The reactivity of this compound is dictated by its three primary functional components: the hydroxyl group, the ethyl ester, and the strained cyclobutane ring.

Caption: Key reactive sites of this compound.

Reactions at the Hydroxyl Group

The secondary alcohol is a versatile handle for a variety of chemical transformations.

The hydroxyl group can be readily oxidized to the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate, a key intermediate in many synthetic pathways.

Exemplary Protocol: Swern Oxidation

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (2.4 eq.) to the cooled solution and stir for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Quenching: Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 3-oxocyclobutanecarboxylate.

Transformations of the Ester Functionality

The ethyl ester group can be converted into other important functional groups such as carboxylic acids and amides.

Hydrolysis of the ester yields 3-hydroxycyclobutanecarboxylic acid, which can be a precursor for further derivatization.

Exemplary Protocol: Base-Mediated Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH) (1.5 eq.) to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidification: Cool the aqueous residue in an ice bath and acidify with 1N HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-hydroxycyclobutanecarboxylic acid.

Reactivity of the Cyclobutane Ring

The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear or larger cyclic structures.

The cyclobutane ring can undergo cleavage, particularly when activated by donor-acceptor substitution patterns or under catalytic conditions like hydrogenation with nickel or platinum catalysts.[9][10] For instance, donor-acceptor cyclobutanes can react with nucleophiles like electron-rich arenes, thiols, and selenols, leading to ring-opened products.[10] These reactions are often mediated by Lewis acids such as AlCl₃.[10] While cyclobutanes are generally more stable than cyclopropanes, these ring-opening reactions offer a unique synthetic strategy to access more complex molecular frameworks.[9]

Synthesis of this compound

A common and straightforward method for the preparation of this compound involves the reduction of the corresponding ketone.

Synthesis_Workflow start Start: Ethyl 3-oxocyclobutanecarboxylate step1 Dissolve in Methanol Cool to 0 °C start->step1 step2 Add Sodium Borohydride (NaBH4) Stir for 30 min step1->step2 step3 Quench with 1N HCl step2->step3 step4 Remove Volatiles Extract with Ethyl Acetate step3->step4 step5 Dry and Concentrate step4->step5 end_product Product: this compound (cis/trans mixture) step5->end_product

References

An In-Depth Technical Guide to the Cis/Trans Isomerization of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxycyclobutanecarboxylate is a valuable building block in medicinal chemistry, with its cis and trans isomers serving as key intermediates in the synthesis of various pharmaceutical agents. The stereochemical configuration of the cyclobutane ring significantly influences the biological activity and pharmacokinetic properties of the final drug substance. This technical guide provides a comprehensive overview of the cis/trans isomerization of this compound, delving into the underlying mechanisms, experimental protocols for controlled isomerization, and robust analytical techniques for isomer differentiation and quantification. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively manipulate and control the stereochemistry of this critical synthetic intermediate.

I. Introduction: The Significance of Cyclobutane Stereochemistry in Drug Design

The cyclobutane motif is increasingly incorporated into drug candidates to serve as a conformationally restricted linker or an aryl isostere, thereby improving metabolic stability and binding affinity.[1] The relative orientation of substituents on the cyclobutane ring—defined as cis (on the same face) or trans (on opposite faces)—can profoundly impact the three-dimensional shape of a molecule.[2][3][4] This, in turn, dictates how the molecule interacts with its biological target. Consequently, the ability to selectively synthesize and control the isomerization of substituted cyclobutanes like this compound is of paramount importance in the development of novel therapeutics.[5]

II. Mechanism of Isomerization: A Tale of Two Controls

The interconversion between the cis and trans isomers of this compound is typically achieved through epimerization at the carbon atom bearing the ester group. This process can be catalyzed by either acid or base and is governed by the principles of kinetic and thermodynamic control.[6][7][8]

A. Base-Catalyzed Isomerization

In the presence of a base, a proton is abstracted from the carbon alpha to the ester carbonyl, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of the cis and trans isomers.

  • Kinetic vs. Thermodynamic Control: The ratio of the resulting isomers is dependent on the reaction conditions.[6]

    • Kinetic Control: At lower temperatures and with sterically hindered bases, the kinetically favored product is formed faster.[9][6] This is often the less stable cis isomer, as protonation occurs from the less sterically hindered face of the enolate.

    • Thermodynamic Control: At higher temperatures and with prolonged reaction times, the system reaches equilibrium, favoring the formation of the more stable thermodynamic product.[6] In the case of 1,3-disubstituted cyclobutanes, the trans isomer is generally more stable due to reduced steric strain between the substituents.[10]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cis [label="cis-Isomer"]; Trans [label="trans-Isomer"]; Enolate [label="Enolate Intermediate\n(Planar)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cis -> Enolate [label="-H+ (Base)"]; Enolate -> Cis [label="+H+ (Kinetic)"]; Enolate -> Trans [label="+H+ (Thermodynamic)"]; Trans -> Enolate [label="-H+ (Base)"]; } caption: "Base-Catalyzed Isomerization Pathway"

B. Acid-Catalyzed Isomerization

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the acidity of the alpha-proton. A weak base (e.g., the conjugate base of the acid catalyst or a solvent molecule) can then abstract this proton to form an enol intermediate. Tautomerization back to the keto form can result in either the cis or trans isomer. Similar to base-catalyzed isomerization, prolonged reaction times and higher temperatures will favor the thermodynamically more stable trans isomer.[11]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cis [label="cis-Isomer"]; Trans [label="trans-Isomer"]; Enol [label="Enol Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cis -> Enol [label="+H+, -H+"]; Enol -> Trans [label="-H+, +H+"]; } caption: "Acid-Catalyzed Isomerization Pathway"

III. Experimental Protocols

The following protocols provide a starting point for the controlled isomerization of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary depending on the desired outcome.

A. Protocol for Base-Catalyzed Isomerization (Favoring the trans-Isomer)

This protocol is designed to achieve thermodynamic equilibrium, thus favoring the more stable trans isomer.

Materials:

  • cis-Ethyl 3-hydroxycyclobutanecarboxylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the isomerization by TLC or GC-MS.

  • Once the desired cis/trans ratio is achieved (or the reaction reaches equilibrium), cool the mixture to room temperature.

  • Neutralize the reaction with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product mixture.

  • Purify the isomers by flash column chromatography.[12]

B. Protocol for Synthesis of cis- and trans-3-Hydroxycyclobutanecarboxylic Acid

For certain applications, the corresponding carboxylic acids may be required. The following outlines a general synthetic approach that can yield both isomers.

Procedure:

  • The methyl ester of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid can be obtained as a mixture of cis/trans-isomers in 3 steps starting from commercially available 3-oxocyclobutanecarboxylic acid.[13]

  • The transformation of this compound into isomerically pure 3-(4-hydroxyphenyl)cyclobutanecarboxylic acids can be achieved in five steps based on the chromatographic separation of diastereomeric amide derivatives.[13]

IV. Analytical Techniques for Isomer Characterization and Quantification

The accurate characterization and quantification of the cis and trans isomers are crucial for process control and quality assessment. Several analytical techniques are well-suited for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers based on differences in the chemical shifts and coupling constants of the cyclobutane ring protons.[14] The spatial arrangement of the substituents leads to distinct electronic environments for the protons, resulting in unique NMR spectra for each isomer.[14]

Table 1: Representative ¹H NMR Data for this compound Isomers

Protoncis-Isomer (Predicted δ, ppm)trans-Isomer (Predicted δ, ppm)
CH-OH~4.2~4.0
CH-COOEt~2.8~2.6
CH₂ (ring)~2.2-2.5~2.0-2.3
O-CH₂-CH₃~4.1~4.1
O-CH₂-CH₃~1.2~1.2

Note: These are approximate chemical shifts and can vary depending on the solvent and instrument.

B. Chromatographic Methods

Chromatographic techniques are indispensable for both the analytical separation and preparative purification of the cis and trans isomers.[12] Due to their different physical properties, diastereomers can often be separated using standard achiral chromatography.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of the isomers.[15][16][17]

    • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. This is often effective for separating less polar to moderately polar cyclobutane derivatives.[12]

    • Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, suitable for more polar isomers.[12]

  • Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of the isomers.

  • Flash Chromatography: This is a common and effective method for the preparative separation of the isomers on a laboratory scale.[12]

Table 2: Comparison of Chromatographic Techniques for Isomer Separation

TechniqueStationary PhaseMobile PhaseApplication
Normal-Phase HPLCSilica, CyanoHexane/Ethyl AcetateAnalytical & Preparative
Reversed-Phase HPLCC18, C8Acetonitrile/Water, Methanol/WaterAnalytical & Preparative
Flash ChromatographySilica GelHexane/Ethyl Acetate GradientPreparative
V. Conclusion

The controlled cis/trans isomerization of this compound is a critical aspect of its application in pharmaceutical synthesis. A thorough understanding of the underlying reaction mechanisms, particularly the principles of kinetic and thermodynamic control, allows for the selective formation of the desired isomer. The implementation of robust experimental protocols and the use of appropriate analytical techniques for isomer differentiation and quantification are essential for ensuring the stereochemical integrity of synthetic intermediates and, ultimately, the efficacy and safety of the final drug product. This guide provides a solid foundation for researchers and drug development professionals to navigate the challenges and opportunities associated with the stereocontrolled synthesis of cyclobutane-containing pharmaceuticals.

VI. References
  • Benchchem. Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. Retrieved from 12

  • Lee-Ruff, E. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 98(5), 1947-1970. --INVALID-LINK--

  • Sisak, M. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2033-2044. --INVALID-LINK--

  • Robert, E. G. L., & Waser, J. (2024). Hydrogenation and divergent epimerizations of cyclobutenes. ResearchGate. --INVALID-LINK--

  • Sisak, M. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. --INVALID-LINK--

  • Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... (n.d.). ResearchGate. --INVALID-LINK--

  • ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum. (n.d.). ChemicalBook. --INVALID-LINK--

  • Ethyl trans-3-hydroxycyclobutanecarboxylate. (n.d.). ChemScene. --INVALID-LINK--

  • Wang, M., & Lu, P. (2022). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PubMed Central. --INVALID-LINK--

  • Fabian, J., & Mloston, G. (2011). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry, 7, 1157-1165. --INVALID-LINK--

  • Ebke, K., et al. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 47(4), 272. --INVALID-LINK--

  • Separation of diastereomers. (2008). Chromatography Forum. --INVALID-LINK--

  • Kinetic versus Thermodynamic Control of Reactions. (n.d.). Organic Chemistry Class Notes. --INVALID-LINK--

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). --INVALID-LINK--

  • Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). (n.d.). ResearchGate. --INVALID-LINK--

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. --INVALID-LINK--

  • Wang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society. --INVALID-LINK--

  • ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 13C NMR spectrum. (n.d.). ChemicalBook. --INVALID-LINK--

  • This compound. (n.d.). BOC Sciences. --INVALID-LINK--

  • Synthesis method of trans-3-hydroxycyclobutylformic acid. (n.d.). Google Patents. --INVALID-LINK--

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. --INVALID-LINK--

  • Imai, K., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. --INVALID-LINK--

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH. --INVALID-LINK--

  • How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.). Creative Biostructure. --INVALID-LINK--

  • Seebach, D., et al. (1987). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses. --INVALID-LINK--

  • Kinetic & Thermodynamic Control. (n.d.). Foundations of Chemical and Biological Engineering I. --INVALID-LINK--

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. --INVALID-LINK--

  • Separation and purification of cis and trans isomers. (n.d.). Google Patents. --INVALID-LINK--

  • Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. (n.d.). Organic Syntheses. --INVALID-LINK--

  • This compound. (n.d.). Shanghai Canbi Pharma Ltd. --INVALID-LINK--

  • Ethyl trans-3-hydroxy-1-methyl-cyclobutanecarboxylate. (n.d.). BLD Pharm. --INVALID-LINK--

  • (cis)-ethyl 3-hydroxycyclobutanecarboxylate. (n.d.). Allbio pharm Co., Ltd. --INVALID-LINK--

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Sigma-Aldrich. --INVALID-LINK--

  • Cis-Trans isomerization of double bond (three different methods). (2020). YouTube. --INVALID-LINK--

  • Separation of cis/trans isomers. (2014). Chromatography Forum. --INVALID-LINK--

  • Synthesis of ethyl (R)-(-)3-hydroxybutanoate. (n.d.). PrepChem.com. --INVALID-LINK--

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Semantic Scholar. --INVALID-LINK--

  • Case Studies of Isomers: Examples from Pharmaceuticals. (n.d.). Solubility of Things. --INVALID-LINK--

  • Budin, N., et al. (2018). Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. PubMed. --INVALID-LINK--

  • Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane. (n.d.). Pearson. --INVALID-LINK--

  • CIS vs Trans Isomers of cycloalkans. (2018). YouTube. --INVALID-LINK--

  • The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. (n.d.). Ringkøbing-Skjern Bibliotekerne. --INVALID-LINK--

  • 4.2: Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts. --INVALID-LINK--

References

Stability of Ethyl 3-Hydroxycyclobutanecarboxylate Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in contemporary drug design. Its rigid, three-dimensional structure offers a unique conformational constraint on molecules, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. Ethyl 3-hydroxycyclobutanecarboxylate is a key building block in this arena, providing a versatile platform for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for a wide range of subsequent chemical modifications. However, the successful incorporation of this moiety into a drug development pipeline is contingent upon a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions, offering insights into potential degradation pathways and providing robust experimental protocols for stability assessment.

I. Stability Under Acidic Conditions: A Tale of Hydrolysis and Potential Rearrangements

Under acidic conditions, the primary degradation pathway for this compound is expected to be ester hydrolysis. However, the presence of the hydroxyl group and the strained cyclobutane ring introduces the possibility of competing reactions, such as dehydration and ring-opening.

A. Primary Degradation Pathway: Acid-Catalyzed Ester Hydrolysis

The acid-catalyzed hydrolysis of esters is a well-established reversible reaction that proceeds via a nucleophilic acyl substitution mechanism, typically following the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[1][2]

The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

  • Elimination of Ethanol: The protonated ethoxy group is a good leaving group, and it is eliminated as ethanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, 3-hydroxycyclobutanecarboxylic acid, and regenerate the acid catalyst.[4]

Acid-Catalyzed Ester Hydrolysis This compound This compound Protonated Ester Protonated Ester This compound->Protonated Ester + H₃O⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate + H₂O Protonated Carboxylic Acid Protonated Carboxylic Acid Tetrahedral Intermediate->Protonated Carboxylic Acid - EtOH 3-Hydroxycyclobutanecarboxylic Acid 3-Hydroxycyclobutanecarboxylic Acid Protonated Carboxylic Acid->3-Hydroxycyclobutanecarboxylic Acid - H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

B. Potential Side Reactions

While ester hydrolysis is the most probable outcome, the strained nature of the cyclobutane ring and the presence of a β-hydroxyl group create the potential for other acid-catalyzed reactions.

  • Dehydration: The 3-hydroxy group can undergo acid-catalyzed dehydration, particularly under forcing conditions (e.g., high temperature, strong acid concentration), to yield ethyl cyclobut-2-enecarboxylate. This elimination reaction would be facilitated by the formation of a conjugated system. The dehydration of β-hydroxy carbonyl compounds to form α,β-unsaturated carbonyls is a known transformation and is often thermodynamically favored due to the stability of the resulting conjugated system.[5]

  • Ring Opening: Although less common for cyclobutanes compared to the more strained cyclopropanes, acid-catalyzed ring-opening is a possibility, especially with potent acids or at elevated temperatures. This could lead to a variety of linear or rearranged products. The ring strain in cyclobutane arises from non-ideal bond angles, making it more susceptible to ring-opening reactions than larger cycloalkanes.

II. Stability Under Basic Conditions: Saponification and the Potential for Retro-Aldol Reaction

In the presence of a base, such as sodium hydroxide, this compound is expected to undergo saponification, an irreversible hydrolysis of the ester.

A. Primary Degradation Pathway: Base-Catalyzed Ester Hydrolysis (Saponification)

Saponification is a nucleophilic acyl substitution reaction that proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[6]

The mechanism involves:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[7]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the ethoxide ion (EtO⁻) is eliminated as the leaving group.

  • Acid-Base Reaction: The ethoxide ion is a strong base and will deprotonate the newly formed 3-hydroxycyclobutanecarboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion.[8][9] The final products are the sodium salt of 3-hydroxycyclobutanecarboxylic acid and ethanol.

Base-Catalyzed Ester Hydrolysis This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH⁻ 3-Hydroxycyclobutanecarboxylic Acid 3-Hydroxycyclobutanecarboxylic Acid Tetrahedral Intermediate->3-Hydroxycyclobutanecarboxylic Acid - EtO⁻ Sodium 3-hydroxycyclobutanecarboxylate Sodium 3-hydroxycyclobutanecarboxylate 3-Hydroxycyclobutanecarboxylic Acid->Sodium 3-hydroxycyclobutanecarboxylate + EtO⁻ - EtOH

Caption: Base-catalyzed hydrolysis (saponification) of the ester.

B. Potential Side Reaction: Retro-Aldol Reaction

The β-hydroxy ester functionality in this compound makes it a potential substrate for a retro-aldol reaction under basic conditions.[10] This reaction would involve the cleavage of the carbon-carbon bond between the carbon bearing the hydroxyl group and the adjacent carbonyl-containing ring carbon.

The mechanism would proceed as follows:

  • Deprotonation of the Hydroxyl Group: The hydroxide base deprotonates the 3-hydroxyl group to form an alkoxide.

  • Carbon-Carbon Bond Cleavage: The resulting alkoxide can then facilitate the cleavage of the C2-C3 bond of the cyclobutane ring, leading to a ring-opened enolate intermediate.

  • Protonation: Subsequent protonation of the enolate would yield a linear aldehyde-ester.

The likelihood of this pathway depends on the stability of the resulting ring-opened intermediate. While aldol reactions are reversible, the forward reaction is often favored. However, for strained ring systems, the relief of ring strain can provide a thermodynamic driving force for the retro-aldol reaction.[11]

III. Experimental Design for Stability Assessment

A robust experimental design is crucial for accurately determining the stability profile of this compound. This involves subjecting the compound to controlled acidic and basic conditions and monitoring its degradation over time using appropriate analytical techniques.

A. Experimental Protocols

1. Acidic Stability Study

  • Objective: To determine the rate and mechanism of degradation of this compound in an acidic environment.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • Constant temperature water bath or incubator

    • HPLC system with a UV detector

    • C18 HPLC column

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • In a series of vials, add a known volume of the stock solution to 0.1 M HCl to achieve a final desired concentration (e.g., 1 mg/mL).

    • Incubate the vials at a controlled temperature (e.g., 50 °C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

    • Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to quench the reaction.

    • Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the sample by HPLC to quantify the remaining parent compound and any degradation products.

2. Basic Stability Study

  • Objective: To determine the rate and mechanism of degradation of this compound in a basic environment.

  • Materials:

    • This compound

    • 0.1 M Sodium Hydroxide (NaOH)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • Constant temperature water bath or incubator

    • HPLC system with a UV detector

    • C18 HPLC column

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • In a series of vials, add a known volume of the stock solution to 0.1 M NaOH to achieve a final desired concentration (e.g., 1 mg/mL).

    • Incubate the vials at a controlled temperature (e.g., 25 °C).

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), withdraw an aliquot from a vial.

    • Neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to quench the reaction.

    • Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the sample by HPLC to quantify the remaining parent compound and any degradation products.

B. Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.[12]

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 210 nm).

  • Quantification: The concentration of the parent compound and degradation products can be determined by comparing their peak areas to a calibration curve prepared from reference standards.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Acidic/Basic Media Acidic/Basic Media Stock Solution->Acidic/Basic Media Addition Incubation Incubation Acidic/Basic Media->Incubation Time Points Quenching Quenching Incubation->Quenching Sampling HPLC Analysis HPLC Analysis Quenching->HPLC Analysis Injection Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: General experimental workflow for stability testing.

C. Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Predicted Degradation Products of this compound

ConditionPrimary Degradation ProductPotential Side Products
Acidic 3-Hydroxycyclobutanecarboxylic AcidEthyl cyclobut-2-enecarboxylate, Ring-opened products
Basic Sodium 3-hydroxycyclobutanecarboxylateRing-opened aldehyde-ester (from retro-aldol)

Table 2: Example Data from Acidic Stability Study (50 °C)

Time (hours)% Parent Compound Remaining% 3-Hydroxycyclobutanecarboxylic Acid% Other Degradants
010000
195.24.50.3
290.58.90.6
481.317.80.9
865.832.51.7
2430.165.24.7

IV. Conclusion and Recommendations

This compound is susceptible to degradation under both acidic and basic conditions, primarily through hydrolysis of the ester functionality. Under acidic conditions, the formation of 3-hydroxycyclobutanecarboxylic acid is the expected major degradation pathway, although the potential for dehydration and ring-opening should be considered, especially under harsh conditions. Basic conditions will lead to rapid and irreversible saponification to the carboxylate salt. The possibility of a retro-aldol reaction under basic conditions, while mechanistically plausible, would need to be confirmed experimentally.

For drug development professionals, it is imperative to carefully control the pH during synthesis, formulation, and storage of any intermediate or active pharmaceutical ingredient containing the this compound moiety. The experimental protocols and analytical methods outlined in this guide provide a robust framework for assessing the stability of this important building block and ensuring the quality and integrity of the final drug product.

V. References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. --INVALID-LINK--

  • Overcoming low yields in the synthesis of beta-hydroxy esters. (2025). Benchchem. --INVALID-LINK--

  • Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). --INVALID-LINK--. --INVALID-LINK--

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • mechanism of ester hydrolysis. (2019). YouTube. --INVALID-LINK--

  • Ester hydrolysis. (n.d.). Wikipedia. --INVALID-LINK--

  • Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. (n.d.). ResearchGate. --INVALID-LINK--

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. --INVALID-LINK--

  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. --INVALID-LINK--

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. --INVALID-LINK--

  • Analytical Methods. (n.d.). Royal Society of Chemistry. --INVALID-LINK--

  • A Validated Stability-Indicating RP-HPLC Method for Estimation of Glycopyrrolate in Bulk and Injectables. (2021). Analytical and Bioanalytical Chemistry Research. --INVALID-LINK--

  • 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester CAS#: 17205-02-6. (n.d.). ChemicalBook. --INVALID-LINK--

  • CAS 17205-02-6 this compound. (n.d.). BOC Sciences. --INVALID-LINK--

  • The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. (2025). ResearchGate. --INVALID-LINK--

  • 23.1 Carbonyl Condensations - The Aldol Reaction. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Saponification-Typical procedures. (2024). OperaChem. --INVALID-LINK--

  • Mind-Blowing Retro-Aldol Ring Expansion Mechanism! (2025). YouTube. --INVALID-LINK--

  • Propose mechanisms for the epoxidation and ring-opening steps of the reaction sequence. (n.d.). Pearson. --INVALID-LINK--

  • Aldol reactions in metabolism. (n.d.). Khan Academy. --INVALID-LINK--

  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. (n.d.). ChemRxiv. --INVALID-LINK--

  • Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1). (2019). YouTube. --INVALID-LINK--

  • Base Catalyzed Ester Hydrolysis (Saponification). (2015). YouTube. --INVALID-LINK--

  • Retro-aldol and retrosynthesis. (n.d.). Khan Academy. --INVALID-LINK--

  • Chapter 22 Part: Retro Aldol Reaction. (2023). YouTube. --INVALID-LINK--

  • Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). UCLA. --INVALID-LINK--

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. --INVALID-LINK--

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Method for the preparation of esters of beta-hydroxybutyric acid. (n.d.). Google Patents. --INVALID-LINK--

  • Which one of the following will most readily be dehydrated in acidic condition? (2025). YouTube. --INVALID-LINK--

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). ATSDR. --INVALID-LINK--

  • Saponification Reaction of Esters. (2025). YouTube. --INVALID-LINK--

  • Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). PMC. --INVALID-LINK--

  • Ring Opening of Epoxides Under Acidic Conditions. (2023). YouTube. --INVALID-LINK--

  • Ethyl 3-hydroxycyclohexanecarboxylate. (n.d.). PubChem. --INVALID-LINK--

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. (n.d.). Semantic Scholar. --INVALID-LINK--

  • Methyl cis-3-hydroxycyclobutanecarboxylate. (2025). ChemicalBook. --INVALID-LINK--

  • 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester (CAS No. 17205-02-6) Suppliers. (n.d.). ChemicalRegister.com. --INVALID-LINK--

  • This compound. (n.d.). SynQuest Laboratories. --INVALID-LINK--

References

Harnessing the Reactivity of Ethyl 3-Hydroxycyclobutanecarboxylate: A Synthetic Chemist's Guide to Key Hydroxyl Group Transformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxycyclobutanecarboxylate has emerged as a pivotal chiral building block in modern medicinal chemistry. Its strained four-membered ring and versatile functional groups—a secondary alcohol and an ester—offer a unique scaffold for creating three-dimensional molecular architectures that can enhance the pharmacological properties of drug candidates.[1][2] The hydroxyl group, in particular, serves as a primary hub for synthetic diversification. This technical guide provides an in-depth exploration of the core chemical reactions involving this hydroxyl group, offering field-proven insights, detailed experimental protocols, and mechanistic understanding to empower researchers in drug discovery and development. We will dissect key transformations including oxidation, etherification, esterification, and nucleophilic substitution, focusing on the causality behind experimental choices and the practical application of these reactions.

Introduction: The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane motif is increasingly sought after in drug design. Its rigid, puckered three-dimensional structure can enforce specific conformations upon binding to biological targets, potentially increasing potency and selectivity.[3] Furthermore, the strained nature of the ring can influence metabolic stability.[1] this compound provides an accessible entry point to this valuable chemical space. The secondary hydroxyl group is the primary site of reactivity, allowing for a multitude of transformations that are fundamental to library synthesis and lead optimization campaigns. This guide will focus on the most impactful of these reactions.

Oxidation: Accessing the Key Keto-Ester Intermediate

The oxidation of the secondary alcohol to a ketone yields ethyl 3-oxocyclobutanecarboxylate, a highly versatile intermediate for further functionalization, such as the synthesis of anti-cancer and anti-inflammatory agents.[4][5] While various oxidation methods exist, the Swern oxidation is particularly effective due to its mild, non-acidic conditions, which preserve the ester functionality and the cyclobutane ring integrity.

The Swern Oxidation: Mechanism and Rationale

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride. The reaction proceeds through the formation of an alkoxysulfonium ylide, which undergoes intramolecular elimination to yield the ketone, dimethyl sulfide, and carbon monoxide/dioxide. The key advantage is the low reaction temperature (-78 °C), which minimizes side reactions.

Diagram: Swern Oxidation Mechanism

Swern_Oxidation cluster_activation Step 1: Activation of DMSO cluster_alcohol_attack Step 2: Alcohol Attack cluster_ylide_formation Step 3: Ylide Formation cluster_elimination Step 4: Intramolecular Elimination DMSO DMSO ActivatedComplex Electrophilic Sulfur Species DMSO->ActivatedComplex OxalylCl Oxalyl Chloride OxalylCl->ActivatedComplex Alkoxysulfonium Alkoxysulfonium Salt ActivatedComplex->Alkoxysulfonium Alcohol Ethyl 3-Hydroxy- cyclobutanecarboxylate Alcohol->Alkoxysulfonium Ylide Alkoxysulfonium Ylide Alkoxysulfonium->Ylide Base Triethylamine (Et3N) Base->Ylide Deprotonation Ketone Ethyl 3-Oxo- cyclobutanecarboxylate Ylide->Ketone [2,3]-Sigmatropic Rearrangement Byproducts DMS + CO + CO2 + Et3NH+Cl- Ylide->Byproducts

Caption: Mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation

This protocol is adapted from a standard procedure for the synthesis of ethyl 3-oxocyclobutanecarboxylate.[6]

Materials:

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • This compound (cis/trans mixture)

  • Triethylamine (Et₃N)

  • 1N HCl, Saturated NaHCO₃, Brine, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (100 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.79 mL, 21.2 mmol) to the stirred DCM.

  • Add anhydrous DMSO (2.51 mL, 35.3 mmol) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 30 minutes.

  • In a separate flask, dissolve this compound (2.68 g, 17.6 mmol) in anhydrous DCM (46 mL).

  • Add the alcohol solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add triethylamine (9.84 mL, 70.6 mmol) dropwise. The mixture may become thick. Stir for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction by adding water (50 mL). Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with 1N HCl (2 x 30 mL), water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 3-oxocyclobutanecarboxylate, is often of sufficient purity (>94% yield) for subsequent steps without further purification.[6]

Etherification: The Williamson Ether Synthesis

Formation of an ether linkage is a common strategy in drug design to modulate polarity and metabolic stability. The Williamson ether synthesis is a robust and classical method for this transformation.[7] It proceeds via an Sₙ2 mechanism, which has important stereochemical implications for a secondary alcohol like ours.

Mechanism and Experimental Considerations

The reaction involves two main steps:

  • Deprotonation: The alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide.

  • Nucleophilic Substitution: The alkoxide attacks a primary alkyl halide (or sulfonate), displacing the leaving group in an Sₙ2 reaction.[8][9]

Causality:

  • Choice of Base: A strong, non-nucleophilic base like NaH is chosen to ensure complete and irreversible deprotonation of the alcohol without competing with the desired Sₙ2 reaction.[10]

  • Choice of Electrophile: The electrophile must be a primary (or methyl) halide/sulfonate to minimize the competing E2 elimination reaction, which is a significant side reaction with secondary and tertiary halides.[11]

  • Stereochemistry: As an Sₙ2 reaction, the Williamson ether synthesis proceeds with inversion of configuration at the electrophilic carbon, not the alcohol carbon. The stereocenter at the cyclobutane ring is retained.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Workflow Start Ethyl 3-Hydroxy- cyclobutanecarboxylate Base Add Strong Base (e.g., NaH) in Aprotic Solvent (THF) Start->Base Alkoxide Cyclobutyl Alkoxide Intermediate Base->Alkoxide Electrophile Add Primary Alkyl Halide (R-X) Alkoxide->Electrophile SN2 Sₙ2 Reaction Electrophile->SN2 Product Ethyl 3-(Alkoxy)- cyclobutanecarboxylate SN2->Product

Caption: General workflow for the Williamson Ether Synthesis.

Experimental Protocol: General Procedure for Etherification

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Primary alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Wash sodium hydride (1.2 eq.) with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Suspend the NaH in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Esterification and Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and azides, under mild, neutral conditions.[12] A defining feature of this reaction with secondary alcohols is the clean inversion of stereochemistry at the alcohol's carbon center, making it invaluable for stereochemical control.[13][14]

Mechanism and Stereochemical Outcome

The reaction is driven by the in-situ formation of an oxyphosphonium salt from the alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] This salt is an excellent leaving group. The chosen nucleophile (e.g., a carboxylate for esterification, an azide for substitution) then displaces the oxyphosphonium group via an Sₙ2 attack, resulting in complete inversion of configuration.

Causality:

  • Reagent Choice: The combination of PPh₃ and DEAD/DIAD generates the reactive betaine intermediate that activates the alcohol.[15]

  • Nucleophile Acidity: The nucleophile must have a pKa of less than ~13 to effectively protonate the betaine intermediate and participate in the reaction.[15]

  • Stereocontrol: The Sₙ2 nature of the nucleophilic attack on the activated alcohol is the reason for the predictable inversion of stereochemistry, a crucial feature for controlling the 3D structure of the final product.[13]

Table: Common Nucleophiles and Products in Mitsunobu Reactions
Nucleophile (H-Nu)pKaProduct Functional Group
Carboxylic Acid (RCOOH)~5Ester
Phenol (ArOH)~10Aryl Ether
Phthalimide8.3Protected Amine
Hydrazoic Acid (HN₃)4.6Azide
Thioacetic Acid (CH₃COSH)~3.4Thioester
Experimental Protocol: Mitsunobu Esterification (Stereochemical Inversion)

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Ethyl acetate, Hexanes

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change (e.g., to orange) and/or formation of a precipitate (triphenylphosphine oxide) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LCMS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide byproduct. Pre-purify by triturating with a 1:1 mixture of diethyl ether and hexanes to precipitate most of the byproduct, followed by filtration.

  • Concentrate the filtrate and purify the desired ester by flash column chromatography.

Hydroxyl Group Protection Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting while other transformations are carried out on the ester moiety. The choice of protecting group is critical and must be "orthogonal" to the reaction conditions planned for subsequent steps, meaning it can be removed without affecting other parts of the molecule.[16][17]

Table: Common Protecting Groups for Secondary Alcohols
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF, THF; or Acetic AcidStable to base, mild acid, oxidation, reduction
TetrahydropyranylTHPDHP, PPTS, DCMAcidic conditions (e.g., HCl in MeOH)Stable to base, organometallics, reduction
MethoxymethylMOMMOM-Cl, DIPEA, DCMStrong acid (e.g., HCl)Stable to base, nucleophiles
BenzylBnBnBr, NaH, THFHydrogenolysis (H₂, Pd/C)Stable to acid, base, oxidation, reduction

Causality for Selection: For a molecule like this compound, a silyl ether such as TBDMS is an excellent choice. It is robust and easily installed, and its removal with a fluoride source (like TBAF) is highly specific and will not interfere with the ethyl ester group.

Conclusion: A Versatile Scaffold for Drug Discovery

The hydroxyl group of this compound is a gateway to immense molecular diversity. The reactions detailed in this guide—oxidation to the versatile ketone, etherification via the Williamson synthesis, and stereoinvertive substitution through the Mitsunobu reaction—represent the foundational transformations necessary for leveraging this building block in medicinal chemistry.[18] A thorough understanding of the mechanisms and experimental nuances behind these protocols allows scientists to rationally design and synthesize novel cyclobutane-containing compounds, paving the way for the development of next-generation therapeutics.

References

Topic: Key Chemical Reactions Involving the Ester Group of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxycyclobutanecarboxylate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a strained cyclobutane ring, a secondary alcohol, and an ethyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures.[1] The cyclobutane motif is increasingly incorporated into drug candidates to explore novel chemical space, improve metabolic stability, and modulate physicochemical properties. This guide focuses on the core chemical transformations of the ester functional group, providing both mechanistic understanding and practical, field-tested protocols for its conversion into other key functionalities.

The reactivity of the ester is central to the utility of this building block. By targeting this group, chemists can access carboxylic acids, primary alcohols, tertiary alcohols, and amides, each serving as a gateway to further molecular elaboration. Understanding the principles behind these transformations allows for rational planning and execution of synthetic routes in drug discovery and development.

Caption: Structure of this compound.

Hydrolysis: Accessing the Carboxylic Acid Core

The conversion of the ethyl ester to the corresponding carboxylic acid, 3-hydroxycyclobutanecarboxylic acid, is a foundational transformation. This reaction, known as hydrolysis, can be catalyzed by either acid or base. However, base-promoted hydrolysis, or saponification, is overwhelmingly preferred in practice.

Causality Behind Experimental Choice: Acid vs. Base

  • Acid-Catalyzed Hydrolysis : This reaction is the microscopic reverse of Fischer esterification.[2] It is an equilibrium-driven process, requiring a large excess of water to push the reaction toward the products (carboxylic acid and alcohol).[3] Driving the reaction to completion can be challenging, often necessitating the removal of the ethanol byproduct.

  • Base-Promoted Hydrolysis (Saponification) : This method is kinetically and thermodynamically favored.[4] The reaction uses a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] The key advantage is that the final step, an acid-base reaction between the carboxylic acid product and the alkoxide or hydroxide base, is essentially irreversible. This deprotonation forms a carboxylate salt, which is unreactive towards nucleophiles, thus driving the reaction to completion.

Mechanism: Base-Promoted Hydrolysis (BAC2)

The mechanism is a nucleophilic acyl substitution proceeding through a tetrahedral intermediate. The designation BAC2 stands for B ase-promoted, Ac yl-oxygen cleavage, 2 (bimolecular).[6]

BAC2_Mechanism Base-Promoted Ester Hydrolysis (Saponification) Ester This compound (Substrate) OH_attack Nucleophilic Attack by OH⁻ Ester->OH_attack Step 1 Tetrahedral_Int Tetrahedral Intermediate OH_attack->Tetrahedral_Int Collapse Collapse of Intermediate (Re-form C=O) Tetrahedral_Int->Collapse Step 2 Carboxylic_Acid Carboxylic Acid + EtO⁻ Collapse->Carboxylic_Acid Deprotonation Irreversible Deprotonation (Acid-Base Reaction) Carboxylic_Acid->Deprotonation Step 3 Products Carboxylate Salt + Ethanol (Final Products) Deprotonation->Products

Caption: Mechanism of Saponification (BAC2).

Experimental Protocol: Saponification

This protocol is a self-validating system designed for complete conversion. The final acidification step is crucial for isolating the neutral carboxylic acid from its salt.

  • Dissolution : Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as methanol (MeOH) or ethanol (EtOH). The co-solvent ensures miscibility of the ester and the aqueous base.[7]

  • Base Addition : Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.1 to 1.5 eq) to the ester solution at room temperature.

  • Reaction Monitoring : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).[7]

  • Workup (Part 1 - Extraction) : Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure (rotary evaporation). Dilute the remaining aqueous residue with water and perform an extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or neutral byproducts.

  • Workup (Part 2 - Acidification) : Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow addition of a strong acid, such as concentrated hydrochloric acid (HCl).[7] The carboxylic acid product will precipitate if it has low water solubility, or it will remain in the aqueous phase.

  • Isolation : Extract the acidified aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-hydroxycyclobutanecarboxylic acid.

ParameterAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis (Saponification)
Reagent Catalytic strong acid (e.g., H₂SO₄)Stoichiometric strong base (e.g., NaOH, KOH)
Nature Reversible EquilibriumIrreversible
Driving Force Large excess of waterIrreversible deprotonation of the acid product
Product Form Carboxylic AcidCarboxylate Salt (requires acid workup)
Practicality Less common due to equilibriumWidely used, high-yielding

Reduction: Synthesis of (3-Hydroxycyclobutyl)methanol

Reduction of the ester group provides access to the corresponding primary alcohol, yielding the diol (3-hydroxycyclobutyl)methanol. This transformation requires a powerful reducing agent.

Causality Behind Reagent Choice: LiAlH₄ vs. NaBH₄

  • Sodium Borohydride (NaBH₄) : This is a mild reducing agent capable of reducing aldehydes and ketones. It is generally not reactive enough to reduce esters, which are less electrophilic.[8][9]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH) : This is a very strong, unselective reducing agent.[10] The high reactivity stems from the highly polar Al-H bond, which makes the hydride (H⁻) a potent nucleophile.[9] It readily reduces esters, carboxylic acids, amides, and nitriles in addition to aldehydes and ketones.[8]

Mechanism: Reduction with LiAlH₄

The reduction of an ester with LAH involves two separate hydride additions. The reaction proceeds through an aldehyde intermediate which is more reactive than the starting ester and is immediately reduced further. Therefore, it is not possible to isolate the aldehyde under these conditions.[11]

  • First Hydride Addition : A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[12]

  • Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This forms an aldehyde.[8]

  • Second Hydride Addition : A second equivalent of hydride rapidly attacks the highly reactive aldehyde intermediate, forming a primary alkoxide.[11]

  • Protonation : A final aqueous or acidic workup protonates the alkoxide to yield the primary alcohol.

LAH_Reduction Ester Reduction with LiAlH₄ Ester This compound H1_attack 1. Nucleophilic Attack by H⁻ (from LAH) Ester->H1_attack Tetrahedral_Int Tetrahedral Intermediate H1_attack->Tetrahedral_Int Collapse 2. Collapse & Elimination of EtO⁻ Tetrahedral_Int->Collapse Aldehyde Aldehyde Intermediate (Not Isolated) Collapse->Aldehyde H2_attack 3. Second Attack by H⁻ (from LAH) Aldehyde->H2_attack Alkoxide Primary Alkoxide H2_attack->Alkoxide Workup 4. Aqueous/Acidic Workup (Protonation) Alkoxide->Workup Diol (3-Hydroxycyclobutyl)methanol (Diol Product) Workup->Diol Grignard_Reaction Grignard Reaction with an Ester Ester Ester Substrate Grignard1 1. Attack by 1st eq. R-MgX Ester->Grignard1 Tetrahedral_Int1 Tetrahedral Intermediate Grignard1->Tetrahedral_Int1 Collapse 2. Elimination of EtO⁻ Tetrahedral_Int1->Collapse Ketone Ketone Intermediate (More Reactive) Collapse->Ketone Grignard2 3. Attack by 2nd eq. R-MgX Ketone->Grignard2 Alkoxide Tertiary Alkoxide Grignard2->Alkoxide Workup 4. Acidic Workup (Protonation) Alkoxide->Workup Tertiary_Alcohol Tertiary Alcohol Product Workup->Tertiary_Alcohol Summary Start This compound Acid 3-Hydroxycyclobutanecarboxylic Acid Start->Acid 1. NaOH, H₂O/MeOH 2. H₃O⁺ (Hydrolysis) Diol (3-Hydroxycyclobutyl)methanol Start->Diol 1. LiAlH₄, THF 2. H₂O (Reduction) Tertiary_Alcohol Tertiary Alcohol Start->Tertiary_Alcohol 1. R-MgX (excess), THF 2. H₃O⁺ (Grignard Reaction) New_Ester New Ester (R' ≠ Et) Start->New_Ester R'OH, cat. H⁺ or NaOR' (Transesterification) Amide 3-Hydroxycyclobutane Carboxamide Start->Amide R₂NH, Heat (Aminolysis)

References

The Cyclobutane Motif: From Historical Curiosity to a Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered carbocycle, cyclobutane, has traversed a remarkable journey from a strained, theoretical curiosity to a highly valued structural motif in contemporary chemical sciences. Its unique stereochemical and physical properties, born from significant ring strain, grant it a reactivity profile that is both challenging and synthetically powerful. This guide provides a deep dive into the historical context of cyclobutane's discovery, the evolution of its synthesis, and its modern applications, offering field-proven insights for professionals in research and drug development.

Chapter 1: The Dawn of an Era - Discovery and Early Synthetic Endeavors

The story of cyclobutane begins with the challenge of its synthesis, a feat first accomplished by Richard Willstätter and James Bruce in 1907.[1][2][3] Their approach, the hydrogenation of cyclobutene over a nickel catalyst, marked a pivotal moment in organic chemistry, confirming the existence of this highly strained ring system.[1][2]

Early chemists grappled with the inherent instability of the cyclobutane ring. With C-C-C bond angles compressed to approximately 90° from the ideal 109.5° of an sp³ hybridized carbon, the molecule possesses a significant strain energy of about 26.3 kcal/mol.[3] This strain makes the ring susceptible to opening reactions but also presented a formidable barrier to its construction. The initial methods, such as the dehalogenation of 1,4-dihalobutanes with reducing metals, were often inefficient and lacked general applicability.[1] These pioneering efforts, however, laid the essential groundwork for the sophisticated methodologies that would follow.

The non-planar, "puckered" conformation of the cyclobutane ring is a direct consequence of this strain, a structural feature that minimizes torsional strain from eclipsing hydrogens.[2] This three-dimensional characteristic is a key reason for its modern utility in medicinal chemistry, as it provides a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement.[3]

Chapter 2: The Photochemical Revolution - [2+2] Cycloadditions

The development of photochemical [2+2] cycloaddition reactions represented a paradigm shift in cyclobutane synthesis.[4][5] Governed by the principles of orbital symmetry, these reactions are photochemically "allowed" processes, making them a highly effective method for constructing the four-membered ring from two alkene precursors.[5]

The reaction is particularly effective with α,β-unsaturated ketones (enones), which are more readily excited by UV light than simple olefins.[4] Upon photoexcitation, the enone typically transitions to a triplet excited state (T₁), often facilitated by a sensitizer like benzophenone or acetone.[6] This triplet state behaves like a 1,4-diradical and adds to a ground-state alkene in a stepwise fashion, leading to the formation of the cyclobutane ring.[4][6]

Workflow for a Typical Photochemical [2+2] Cycloaddition

Caption: General workflow for a photochemical [2+2] cycloaddition.

Protocol: Intermolecular [2+2] Photocycloaddition of Cyclohexenone and Ethylene

This protocol is a representative example based on established methodologies.

  • Reactor Setup: A solution of 2-cyclohexenone (10 mmol) in 200 mL of acetone is placed in a quartz immersion-well photoreactor. The solution is cooled to approximately -60°C using an external cooling bath.

  • Degassing: The solution is sparged with purified nitrogen for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Introduction of Alkene: Ethylene gas is bubbled through the solution at a steady rate throughout the reaction.

  • Irradiation: The solution is irradiated with a 450W medium-pressure mercury lamp. The reaction progress is monitored by withdrawing small aliquots and analyzing by Gas Chromatography (GC).

  • Workup: Upon completion (typically after 4-6 hours), the ethylene flow is stopped, and the acetone is removed under reduced pressure.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the bicyclo[4.2.0]octan-2-one product.

Chapter 3: Thermally-Driven Syntheses

While photochemical methods are powerful, thermal [2+2] cycloadditions also hold a significant place in the synthetic chemist's toolbox. Though generally forbidden by orbital symmetry for simple alkenes, these reactions become feasible with activated substrates like ketenes or under the influence of metal catalysts.[4]

Ketenes are particularly effective in thermal [2+2] cycloadditions with electron-rich alkenes.[1][4] Their unique electronic structure allows for a concerted, antarafacial cycloaddition pathway, bypassing the symmetry restrictions that hinder simpler systems. This method provides direct access to cyclobutanones, which are versatile intermediates for further functionalization.[5][7]

Mechanism of Ketene [2+2] Cycloaddition

G cluster_legend Legend start Ketene + Alkene ts [2s + 2a] Transition State start->ts Concerted Antarafacial Attack product Cyclobutanone ts->product s_node [2s]: Suprafacial component (Alkene) a_node [2a]: Antarafacial component (Ketene)

Caption: Concerted mechanism of ketene [2+2] cycloaddition.

More recently, transition metal catalysis has enabled a broader range of thermal [2+2] cycloadditions, offering unique reactivity and selectivity profiles.[8]

Chapter 4: Alternative Pathways - Ring Expansions and Contractions

Beyond cycloadditions, the synthesis of cyclobutanes can be achieved through the rearrangement of other ring systems.

  • Ring Expansion: The expansion of cyclopropyl rings is a powerful strategy. For instance, gold(I)-catalyzed ring expansion of alkynyl cyclopropanols can generate highly functionalized cyclobutanones.[9] This approach leverages the release of strain from the three-membered ring to drive the formation of the four-membered one.

  • Ring Contraction: Conversely, larger rings can be contracted. A classic example is the photolysis of cyclopentanone, which can yield cyclobutane through decarbonylation.[10]

These methods provide valuable alternative disconnections for complex targets where traditional cycloaddition strategies may not be suitable.

Chapter 5: The Modern Era - Catalysis, Stereocontrol, and C-H Functionalization

The last few decades have witnessed an explosion in the development of sophisticated methods for cyclobutane synthesis, driven largely by advances in catalysis.

  • Enantioselective Catalysis: The use of chiral Lewis acids and transition metal complexes has enabled highly enantioselective [2+2] cycloadditions, providing access to optically pure cyclobutane derivatives.[5][9] This has been critical for the application of cyclobutanes in the synthesis of pharmaceuticals and natural products.[5][11]

  • C-H Functionalization: Modern synthetic logic increasingly incorporates C-H functionalization, allowing for the direct installation of functional groups onto a pre-formed cyclobutane core.[12] This strategy avoids lengthy synthetic sequences and offers a more atom-economical approach to complex derivatives. Recent advances have demonstrated the ability to perform iridium-catalyzed borylation of C(sp³)–H bonds on cyclobutane rings with high site- and stereoselectivity.[13]

Chapter 6: Applications in Drug Discovery and Materials Science

The unique properties of the cyclobutane ring have made it an increasingly popular motif in drug design. Its rigid, puckered structure acts as a bioisostere for other groups, such as alkenes or larger rings, while often improving key pharmacological properties.[3]

Key contributions of the cyclobutane motif in drug candidates include:

  • Metabolic Stability: Replacing metabolically labile groups with a robust cyclobutane ring can enhance a drug's half-life.

  • Conformational Restriction: The rigid scaffold locks key pharmacophore groups in a bioactive conformation, minimizing entropy loss upon binding to a biological target.[3]

  • Improved Physicochemical Properties: The three-dimensional nature of the ring can reduce planarity and modulate lipophilicity, leading to better solubility and permeability.[3]

  • Novelty and IP Space: The underutilization of cyclobutanes relative to other common rings provides opportunities for developing novel chemical entities with strong intellectual property positions.[3]

Drug Candidate/Approved DrugTherapeutic AreaRole of Cyclobutane Motif
Carboplatin OncologyPart of the 1,1-cyclobutanedicarboxylate ligand, which modulates reactivity and solubility compared to its predecessor, cisplatin.[3]
Compound 27 (Example) Oncology (BET inhibitor)A cis-1,4-cyclobutane linker was found to be optimal for in vitro potency and in vivo bioavailability compared to flexible linkers.[3]
Crizotinib Analogues Oncology (ALK inhibitor)A cyclobutane ring was used to replace a piperidine ring, leading to improved metabolic stability and oral exposure.
Bictegravir Antiviral (HIV)Contains a bicyclic system incorporating a cyclobutane ring, contributing to the overall rigid structure for potent integrase inhibition.

This table presents examples where cyclobutane rings have been incorporated to modulate drug properties.

Conclusion and Future Outlook

The journey of the cyclobutane ring is a testament to the progress of organic synthesis. Once a mere curiosity defined by its high strain, it is now a versatile building block, readily accessible through a diverse array of synthetic methods. The continued development of catalytic and stereocontrolled reactions, coupled with a deeper understanding of its utility in medicinal chemistry, ensures that the cyclobutane motif will play an increasingly important role in the discovery of new medicines and advanced materials. The future will likely see even more sophisticated applications, including its use as a dynamic element in molecular machines and as a key component in novel strained materials.

References

Natural occurrence of cyclobutane rings in bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Cyclobutane Rings in Bioactive Molecules

Abstract

The cyclobutane ring, a four-membered carbocycle, represents a fascinating and structurally unique motif in the realm of natural products. Historically considered rare due to its inherent ring strain, modern analytical techniques have unveiled a growing number of bioactive molecules from diverse natural sources—including plants, fungi, bacteria, and marine invertebrates—that feature this strained scaffold.[1][2][3] The constrained, puckered three-dimensional structure of the cyclobutane ring often imparts significant conformational rigidity, which can be crucial for precise molecular recognition and potent biological activity.[4][5][6] This guide provides a comprehensive exploration of naturally occurring cyclobutane-containing compounds, delving into their structural diversity, biosynthetic origins, wide-ranging pharmacological activities, and the experimental methodologies essential for their study. The primary focus is on the ubiquitous [2+2] cycloaddition reactions that nature employs for their construction and the implications of these unique structures for drug discovery and development.[7][8][9]

Introduction: The Unique standing of the Cyclobutane Moiety in Bioactive Natural Products

Four-membered carbocycles are a sought-after structural feature in medicinal chemistry, yet they are less common in natural products compared to five- and six-membered rings.[4] This relative scarcity is attributed to the significant ring strain—approximately 26.3 kcal/mol—which makes their formation challenging.[5] However, it is this very strain and the resulting unique stereochemical properties that make cyclobutane-containing natural products so compelling.

The key characteristics imparted by the cyclobutane ring include:

  • Conformational Restriction: The puckered, non-planar geometry of the cyclobutane ring reduces the number of accessible conformations for a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[5][6]

  • Three-Dimensional Scaffolding: The cyclobutane core serves as a rigid scaffold, projecting substituents into well-defined regions of three-dimensional space. This is a critical aspect of the "escape from flatland" concept in medicinal chemistry, moving away from planar aromatic structures to improve physicochemical properties and explore novel pharmacophores.[4][5]

  • Metabolic Stability: While strained, the cyclobutane ring is relatively inert chemically compared to other strained systems, which can contribute to increased metabolic stability in a physiological environment.[5]

These properties have positioned cyclobutane-containing natural products as an important source of leads for drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[6][10][11]

Structural Diversity and Classification

Cyclobutane-containing natural products are found across a vast range of species and exhibit remarkable structural diversity.[1][12] They can be broadly categorized based on their structural class or biosynthetic origin.

Alkaloids

This is one of the most prominent classes, with over 210 identified compounds from both terrestrial and marine sources.[10] These molecules often feature complex fused or spirocyclic systems.

  • Piperarborenines: Isolated from Piper species, these compounds are dimers of phenylpropanoids. Piperarborenine B, for example, shows significant cytotoxicity against P-388, HT-29, and A549 cancer cell lines.[2][13]

  • Sceptrins: These dimeric pyrrole-imidazole alkaloids were first isolated from the marine sponge Agelas sceptrum. Sceptrin exhibits potent antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.[2][5][14]

Terpenoids and Steroids

Many complex terpenoids incorporate the cyclobutane ring as a critical structural element.

  • Protoilludanes: These sesquiterpenes feature a fused ring system containing a cyclobutane. Their synthesis often involves a key photochemical [2+2] cycloaddition step.[4]

  • Pentacycloanammoxic Acid: An extraordinary C20 fatty acid isolated from the anaerobic bacterium Candidatus Brocadia anammoxidans.[15][16] Its structure consists of five fused rings, including three cyclobutane rings, forming a ladder-like system known as a ladderane. This unique lipid structure is believed to create an exceptionally dense membrane, essential for the microbe's unique metabolism.[16]

Lignans and Phenylpropanoids

Dimerization of phenylpropanoid units via [2+2] cycloaddition is a common route to cyclobutane-containing lignans. These compounds are widespread in the plant kingdom. Examples include endiandric acids and various truxillic and truxinic acid derivatives, which often exhibit cytotoxic and antiviral properties.

Biosynthesis: Nature's Strategy for Forging Strained Rings

The biosynthesis of the cyclobutane core in natural products is a subject of intense research. While several mechanisms are possible, the most prevalent and well-documented pathway is the [2+2] cycloaddition reaction.[7][8][17] This reaction involves the joining of two unsaturated molecules (e.g., alkenes) to form a four-membered ring.

This process can be categorized as:

  • Intermolecular [2+2] Cycloaddition: Two separate monomer units dimerize to form the cyclobutane ring. This is common in the formation of lignans and dimeric alkaloids like the piperarborenines.[7][9]

  • Intramolecular [2+2] Cycloaddition: Two double bonds within the same molecule react to form a fused or bridged cyclobutane ring system. This is a key step in the biosynthesis of many complex terpenoids.[7][9][18]

While uncatalyzed thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, nature circumvents this barrier primarily through photochemical cycloaddition , where the absorption of UV light promotes an electron to an excited state, allowing the reaction to proceed.[3][4] The existence of specific "[2+2]-ase" enzymes has been postulated, but to date, none have been definitively isolated and characterized, suggesting that many of these reactions may be non-enzymatic, light-driven events occurring within the cellular environment.[19]

References

Methodological & Application

Application Notes & Protocols: Ethyl 3-Hydroxycyclobutanecarboxylate as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Motif

In modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Saturated carbocycles are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and potency by providing a three-dimensional structure that can better occupy protein binding pockets. Among these, the cyclobutane ring offers a unique conformational profile due to its inherent ring strain.[1] This puckered four-membered ring serves as a versatile scaffold, capable of orienting substituents in well-defined vectors, acting as a conformationally restricted linker, or serving as a non-aromatic bioisostere.[1]

Ethyl 3-hydroxycyclobutanecarboxylate, particularly in its enantiomerically pure forms, has emerged as a high-value chiral building block.[2] Its bifunctional nature—possessing a hydroxyl group and an ethyl ester—allows for orthogonal chemical modifications and serves as a linchpin for the construction of complex molecular architectures.[2] This guide provides an in-depth look at the stereoselective synthesis of this building block and its application in advanced organic synthesis, supported by detailed protocols for key transformations.

Stereoselective Synthesis of the Chiral Building Block

The utility of this compound is contingent on its enantiopurity. The primary route to the chiral alcohol is the stereoselective reduction of the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate. This can be achieved through both chemical and enzymatic methods.

Chemo-catalytic Asymmetric Reduction

Asymmetric hydrogenation using chiral metal catalysts (e.g., Ruthenium- or Rhodium-based complexes with chiral ligands) is a powerful method for producing enantiomerically enriched alcohols.[3] The choice of catalyst and conditions is critical to achieving high enantiomeric excess (ee).

  • Causality: The mechanism relies on the formation of a transient chiral metal-hydride complex. The chiral ligands create a sterically and electronically differentiated environment, forcing the substrate (the ketone) to coordinate in a specific orientation. This orientation dictates which face of the carbonyl is exposed to the hydride transfer, resulting in the preferential formation of one enantiomer.

Biocatalytic (Enzymatic) Reduction

Enzymatic reductions, often using baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes, offer a green and highly selective alternative.[3] These reactions are typically performed in aqueous media under mild conditions.

  • Causality: Ketoreductase enzymes possess a precisely shaped active site containing a cofactor (like NADPH). The enzyme binds the ketone substrate in a highly specific orientation, and the hydride transfer from the cofactor occurs to only one face of the carbonyl, leading to exceptional stereoselectivity. The principles are similar to the yeast-mediated reduction of ethyl acetoacetate to chiral ethyl 3-hydroxybutanoate.[3]

A general procedure for the non-chiral reduction gives a mixture of cis/trans isomers, which can then be resolved or used as a mixture for certain applications. A common lab-scale synthesis involves the reduction of ethyl 3-oxocyclobutanecarboxylate with sodium borohydride.[4]

Synthetic Utility and Key Transformations

The true power of this compound lies in its versatility. The hydroxyl and ester groups can be manipulated independently or in concert to generate a diverse array of derivatives.

G cluster_start Chiral Building Block cluster_products Key Derivatives start Ethyl (R)-3-hydroxycyclobutanecarboxylate oxidation Oxidation (Dess-Martin, Swern) start->oxidation [O] inversion Stereochemical Inversion (Mitsunobu Reaction) start->inversion PPh3, DEAD Nu-H protection Protection (e.g., TBS, Bn) Etherification start->protection hydrolysis Hydrolysis (LiOH, NaOH) -> Carboxylic Acid start->hydrolysis H2O/OH- reduction Reduction (LiAlH4, DIBAL-H) -> Primary Alcohol start->reduction [H] amidation Amidation (Amines) -> Amide start->amidation ketone Ethyl 3-oxocyclobutanecarboxylate oxidation->ketone s_alcohol Ethyl (S)-3-hydroxycyclobutanecarboxylate inversion->s_alcohol acid (R)-3-Hydroxycyclobutane-1-carboxylic acid hydrolysis->acid diol ((R)-3-(hydroxymethyl)cyclobutanol) reduction->diol

Caption: Synthetic pathways from this compound.

Inversion of Stereochemistry: The Mitsunobu Reaction

One of the most powerful transformations for a chiral secondary alcohol is the inversion of its stereocenter. The Mitsunobu reaction is the gold-standard for this purpose, proceeding via a clean S(_N)2 mechanism.[1][5]

  • Mechanism Insight: The reaction involves triphenylphosphine (PPh(_3)) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). The PPh(_3) and DEAD first form a phosphorane intermediate.[5] The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is an excellent leaving group. A suitable nucleophile (e.g., benzoate or p-nitrobenzoate) attacks the carbon atom from the backside, displacing the triphenylphosphine oxide and inverting the stereochemistry.[6] Subsequent hydrolysis of the resulting ester reveals the inverted alcohol. This method is renowned for its reliability and stereoselectivity.[7][8]

Oxidation to the Ketone

Oxidation of the secondary alcohol furnishes ethyl 3-oxocyclobutanecarboxylate. This ketone is a versatile intermediate itself, allowing for the introduction of various nucleophiles at the C3 position.

  • Reagent Selection: The choice of oxidant is crucial to avoid side reactions.

    • Swern Oxidation: Utilizes oxalyl chloride/DMSO. It is highly effective but requires cryogenic temperatures and careful handling of toxic and malodorous reagents.

    • Dess-Martin Periodinane (DMP): A popular choice for its mild, neutral conditions and high efficiency at room temperature. It is particularly useful for sensitive substrates.

    • Parikh-Doering Oxidation: Uses a sulfur trioxide pyridine complex. It is another mild alternative that avoids heavy metals.

Reagent SystemTypical TemperatureKey AdvantagesKey Considerations
Dess-Martin Periodinane Room TemperatureMild, neutral pH, high yieldReagent is shock-sensitive
Swern Oxidation -78 °CVery reliable, clean reactionRequires low temp, toxic gas byproduct
PCC / PDC Room TemperatureEasy to handleChromium-based (toxic), acidic
Parikh-Doering 0 °C to RTMild, non-metallicReagent is moisture sensitive

Table 1: Comparison of common oxidation methods for secondary alcohols.

Derivatization of the Ester

The ethyl ester provides another handle for modification:

  • Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid without affecting the hydroxyl group or its stereocenter.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) will reduce the ester to a primary alcohol, yielding a chiral cyclobutane-1,3-diol derivative.

  • Amidation: Direct conversion to amides can be achieved with amines, often requiring elevated temperatures or conversion of the ester to a more reactive species.

Detailed Experimental Protocols

The following protocols are provided as representative examples of key transformations. Researchers should adapt them based on specific substrate and laboratory conditions.

Protocol 1: Stereochemical Inversion via Mitsunobu Reaction

This protocol describes the inversion of (1R,3R)-ethyl 3-hydroxycyclobutanecarboxylate to its (1S,3S)-benzoate ester.

Materials:

  • (1R,3R)-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq)

  • Triphenylphosphine (PPh(_3), 1.5 eq)

  • Benzoic Acid (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the initial exothermic reaction upon adding the azodicarboxylate.

  • Addition: Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a white precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO(_3) (to remove excess benzoic acid) and brine.

    • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purification: The crude product contains triphenylphosphine oxide and the hydrazine byproduct. Purify by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure inverted ester.

  • Hydrolysis (Optional): To obtain the inverted alcohol, the purified benzoate ester can be saponified using LiOH in a THF/water mixture.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)

This protocol describes the oxidation of the alcohol to the corresponding ketone.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO(_3)

  • Saturated aqueous Na(_2)S(_2)O(_3)

Procedure:

  • Setup: To a dry round-bottom flask, add the alcohol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M).

  • Addition: Add the Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC. The product ketone is typically less polar than the starting alcohol.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO(_3) and saturated aqueous Na(_2)S(_2)O(_3). The Na(_2)S(_2)O(_3) reduces any excess DMP. Stir this biphasic mixture for 15-20 minutes until the organic layer is clear.

  • Workup:

    • Separate the layers in a separatory funnel.

    • Extract the aqueous layer with additional DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: The crude ketone is often of high purity, but can be further purified by flash column chromatography if necessary.

Conclusion

Chiral this compound stands out as a powerful and versatile building block for organic synthesis. Its defined stereochemistry and orthogonal functional handles provide a robust platform for creating complex, three-dimensional molecules. The ability to reliably invert its stereocenter or convert it into other functional groups makes it an invaluable tool for medicinal chemists aiming to explore novel chemical space and optimize the properties of drug candidates. The protocols outlined herein provide a validated starting point for researchers to harness the full synthetic potential of this important chiral intermediate.

References

The Strategic Utility of Ethyl 3-Hydroxycyclobutanecarboxylate in the Synthesis of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane ring has emerged as a structural motif of significant interest. Once considered a synthetic curiosity due to its inherent ring strain, it is now strategically employed by medicinal chemists to impart favorable pharmacological properties.[1][2] The unique, puckered three-dimensional structure of the cyclobutane moiety offers a powerful tool for conformational restriction, allowing for the locking of a molecule into its bioactive conformation.[3][4] This can lead to enhanced binding affinity for biological targets and improved selectivity. Furthermore, the cyclobutane scaffold can increase metabolic stability and serve as a bioisostere for other chemical groups, fine-tuning the physicochemical properties of a drug candidate.[1][2]

Ethyl 3-hydroxycyclobutanecarboxylate stands out as a particularly valuable and versatile starting material for accessing these desirable cyclobutane-containing pharmaceutical intermediates.[4] Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for a range of chemical manipulations. This application note will provide a detailed technical guide on the application of this compound in the synthesis of key intermediates for carbocyclic nucleoside analogues, a class of potent antiviral agents.

Core Synthetic Strategy: From a Simple Cyclobutane to a Complex Nucleoside Analogue

The primary application of this compound in this context is its role as a precursor to chiral 3-hydroxycyclobutane methanol derivatives, which can then be coupled with various nucleobases. The general synthetic pathway involves three key transformations:

  • Oxidation: Conversion of the secondary alcohol in this compound to a ketone, yielding the crucial intermediate, ethyl 3-oxocyclobutanecarboxylate.

  • Stereoselective Reduction: Asymmetric reduction of the ketone to produce a chiral alcohol with a defined stereochemistry. This step is critical for the biological activity of the final nucleoside analogue.

  • Nucleobase Coupling: Introduction of a desired nucleobase (e.g., purine or pyrimidine) via a substitution reaction, typically a Mitsunobu reaction, which proceeds with inversion of stereochemistry.

This strategic sequence allows for the controlled construction of complex carbocyclic nucleoside analogues, such as the precursors to Carbovir and Abacavir, which are important anti-HIV therapeutics.[5]

Experimental Protocols and Methodologies

Part 1: Oxidation of this compound to Ethyl 3-Oxocyclobutanecarboxylate

The oxidation of the secondary alcohol to a ketone is the first essential step. A variety of modern oxidation protocols can be employed, with Swern oxidation being a reliable and high-yielding method that avoids the use of heavy metals.

Protocol 1: Swern Oxidation

This protocol is highly effective for converting secondary alcohols to ketones under mild conditions, minimizing side reactions.

  • Reagents and Materials:

    • This compound

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Dry ice/acetone bath

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the addition funnel, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

    • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 45 minutes.

    • Add triethylamine (5.0 eq.) to the reaction mixture and stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction with the addition of water. Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield ethyl 3-oxocyclobutanecarboxylate.

Parameter Value Reference
Starting Material This compound[6]
Key Reagents Oxalyl Chloride, DMSO, Triethylamine[7]
Typical Yield >90%General Literature
Purity >98% (post-chromatography)General Literature
Part 2: Stereoselective Reduction of Ethyl 3-Oxocyclobutanecarboxylate

Achieving high enantioselectivity in the reduction of the ketone is paramount for the synthesis of biologically active single-enantiomer drugs. Biocatalytic reduction using whole cells, such as baker's yeast, offers an efficient and environmentally friendly method for producing chiral alcohols.

Protocol 2: Baker's Yeast Mediated Asymmetric Reduction

This protocol leverages the enzymatic machinery of baker's yeast to achieve a highly stereoselective reduction of the prochiral ketone.

  • Reagents and Materials:

    • Ethyl 3-oxocyclobutanecarboxylate

    • Baker's yeast (Saccharomyces cerevisiae)

    • Sucrose

    • Deionized water

    • Celite®

  • Step-by-Step Procedure:

    • In a large Erlenmeyer flask, suspend baker's yeast (e.g., 50 g) in a solution of sucrose (e.g., 100 g) in warm (around 40 °C) deionized water (e.g., 500 mL).

    • Stir the mixture at room temperature for 30-60 minutes to activate the yeast.

    • Add a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq.) to the yeast suspension.

    • Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by gas chromatography or TLC.

    • Upon completion, add Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate.

    • Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude chiral this compound by silica gel column chromatography.

Parameter Value Reference
Biocatalyst Saccharomyces cerevisiae (Baker's Yeast)[8][9]
Product Enantiomerically enriched this compound[8][10]
Typical Enantiomeric Excess (e.e.) >95%[8][9]
Typical Yield 70-85%[8]
Part 3: Introduction of the Nucleobase via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including the nitrogen of a nucleobase, with complete inversion of stereochemistry.[2][3] This is the key step in forming the desired carbocyclic nucleoside intermediate.

Protocol 3: Mitsunobu Coupling with a Purine Analogue

This protocol details the coupling of the chiral alcohol with a protected purine base, a critical step in synthesizing antiviral agents like Carbovir.[5]

  • Reagents and Materials:

    • Chiral this compound (from Part 2)

    • A suitable protected purine (e.g., 6-chloropurine)

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous tetrahydrofuran (THF)

  • Step-by-Step Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral this compound (1.0 eq.), the protected purine (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise to the stirred mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the desired carbocyclic nucleoside intermediate. The byproducts, triphenylphosphine oxide and the hydrazine dicarboxylate, can be challenging to remove but are typically separable by careful chromatography.[11]

Parameter Value Reference
Reaction Type Mitsunobu Reaction[2][3]
Key Feature Inversion of Stereochemistry[11]
Key Reagents PPh₃, DEAD (or DIAD)[2]
Stereochemical Outcome Sₙ2 displacement of the activated hydroxyl group[2]

Visualizing the Synthetic Workflow

Synthesis_Workflow A This compound B Ethyl 3-Oxocyclobutanecarboxylate A->B Swern Oxidation (Protocol 1) C Chiral this compound B->C Stereoselective Reduction (Protocol 2) D Carbocyclic Nucleoside Intermediate C->D Mitsunobu Reaction (Protocol 3)

Caption: Synthetic pathway from this compound.

Conclusion and Future Outlook

This compound serves as a cost-effective and highly adaptable starting material for the stereocontrolled synthesis of valuable pharmaceutical intermediates. The protocols outlined in this application note demonstrate a robust and logical pathway to access chiral carbocyclic nucleoside analogues. The sequence of oxidation, stereoselective reduction, and Mitsunobu coupling provides a clear and reproducible route for researchers in drug development. As the demand for novel antiviral agents continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the discovery and development of next-generation therapeutics.

References

Protocols for the esterification or transesterification of ethyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification and Transesterification of Ethyl 3-Hydroxycyclobutanecarboxylate

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the chemical modification of this compound, a valuable chiral building block in medicinal chemistry and materials science. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and field-proven insights. Our focus is not merely on procedural steps but on the underlying principles that govern reaction choice, optimization, and successful outcomes.

Introduction: The Strategic Importance of 3-Hydroxycyclobutane Esters

The cyclobutane motif is a prevalent scaffold in numerous biologically active molecules and functional materials. Its inherent ring strain (approx. 26 kcal/mol) provides a unique three-dimensional geometry that can impart favorable properties such as metabolic stability and improved binding affinity.[1] this compound, possessing both a nucleophilic hydroxyl group and an electrophilic ester, is a versatile starting material. The ability to selectively perform esterification at the free carboxylic acid (post-hydrolysis) or transesterification at the ethyl ester or hydroxyl group opens a gateway to a diverse library of derivatives.

This guide will explore several robust protocols, from classic acid-catalyzed reactions to mild, modern coupling methods and highly selective enzymatic transformations.

Foundational Strategy: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2] While the starting material is an ethyl ester, this method is paramount for derivatizing the corresponding 3-hydroxycyclobutanecarboxylic acid, which can be obtained via saponification of the parent ester.

Causality and Mechanistic Insight

The reaction mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the carbonyl carbon's electrophilicity.[3][4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers facilitates the elimination of a water molecule, and subsequent deprotonation yields the final ester product.[6] The entire process is reversible, necessitating strategic choices to drive the equilibrium towards the product, typically by using an excess of the alcohol or by removing the water as it forms.[2][3]

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Fischer Esterification of 3-Hydroxycyclobutanecarboxylic Acid
  • Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxycyclobutanecarboxylic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add the desired alcohol (e.g., methanol, isopropanol) in large excess (10-20 eq), which will also serve as the solvent.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the stirring solution.

  • Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Mild Conditions for Sensitive Substrates: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer method, the Steglich esterification provides a powerful, mild alternative.[7] This method is ideal for coupling 3-hydroxycyclobutanecarboxylic acid with a wide range of alcohols, including sterically hindered ones like tert-butanol.[8]

Causality and Mechanistic Insight

The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9][10] The activated species is an O-acylisourea intermediate.[8] In the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), this intermediate is converted into a highly reactive acyl-pyridinium species.[7] The alcohol then attacks this species to form the ester, regenerating the DMAP catalyst. The driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[10]

Steglich_Esterification_Mechanism Steglich Esterification Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium Acyl-pyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP DCU DCU (precipitate) DMAP DMAP Acyl_pyridinium->DMAP - DMAP Ester R-COOR' Acyl_pyridinium->Ester + R'-OH ROH R'-OH

Caption: Simplified Mechanism of Steglich Esterification.

Protocol: Steglich Esterification of 3-Hydroxycyclobutanecarboxylic Acid
  • Reagent Preparation: To a round-bottom flask, add 3-hydroxycyclobutanecarboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent: Dissolve the components in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC. The formation of a white precipitate (DCU) is a visual indicator of reaction progress. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of fresh solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel chromatography.

Stereochemical Control: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally useful method for converting a secondary alcohol, such as the hydroxyl group on this compound, into an ester with a complete inversion of stereochemistry .[11][12] This makes it a powerful tool for accessing the diastereomer of a desired ester.

Causality and Mechanistic Insight

The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13] PPh₃ and DEAD react to form a phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium intermediate, which is an excellent leaving group. The nucleophile, in this case, the carboxylate anion of a carboxylic acid, then displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the observed inversion of configuration.[12][14] The nucleophile must be sufficiently acidic (pKa < 13) to protonate the ylide intermediate formed from PPh₃ and DEAD.[11][13]

Mitsunobu_Reaction_Workflow Mitsunobu Reaction Workflow Start Start: Combine Alcohol, Carboxylic Acid, PPh₃ in THF Cool Cool to 0 °C Start->Cool Add_DEAD Slowly Add DEAD/DIAD (dissolved in THF) Cool->Add_DEAD Stir Stir at Room Temperature (2-24 h) Add_DEAD->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Reaction Workup: Concentrate & Purify Monitor->Workup Complete Product Final Product: Inverted Ester Workup->Product

Caption: Experimental Workflow for the Mitsunobu Reaction.

Protocol: Mitsunobu Esterification of this compound
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirring solution. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood. A color change (e.g., from yellow to colorless) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the disappearance of the starting alcohol by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazide byproduct, which can be challenging to remove.

  • Purification: Purify the residue directly by column chromatography on silica gel. A solvent system such as hexane/ethyl acetate is typically effective. Alternatively, some byproducts can be precipitated by adding diethyl ether and storing the mixture at low temperature before filtration and chromatography of the filtrate.

Biocatalysis: Lipase-Mediated Transesterification

Enzymatic methods offer unparalleled selectivity, particularly for kinetic resolutions of racemic mixtures or stereoselective transformations under exceptionally mild conditions. Lipases are robust enzymes that can catalyze transesterification in organic solvents.[1]

Causality and Scientific Insight

Lipases, such as Candida antarctica lipase B (CAL-B), function via a serine hydrolase mechanism. In an organic solvent, the enzyme can catalyze the transfer of an acyl group from a donor ester (e.g., vinyl acetate) to the hydroxyl group of this compound.[15] The reaction is often irreversible when using acyl donors like vinyl acetate, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.[16] This prevents the reverse reaction and drives the equilibrium towards the product. This method is particularly valuable for achieving high enantiomeric excess in the product or the unreacted starting material.

Protocol: Enzymatic Acylation of this compound
  • Setup: To a flask, add this compound (1.0 eq) and a suitable organic solvent (e.g., hexane, THF, or tert-butyl methyl ether).

  • Acyl Donor: Add an acyl donor, such as vinyl acetate (2-5 eq).

  • Enzyme Addition: Add the lipase catalyst (e.g., immobilized CAL-B, Novozym 435) at a loading of 10-50% by weight relative to the substrate.

  • Reaction: Stir the suspension at a controlled temperature (typically 30-50 °C) on an orbital shaker.

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the supernatant by chiral GC or HPLC to determine both conversion and enantiomeric excess (ee).

  • Workup: When the desired conversion or ee is reached, filter off the enzyme (which can often be washed and reused).

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor. The crude product can be purified by silica gel chromatography if necessary.

Comparative Summary of Protocols

MethodSubstrateKey ReagentsConditionsStereochemistryProsCons
Fischer Carboxylic AcidAlcohol, H₂SO₄ (cat.)RefluxRetentionInexpensive, scalableHarsh conditions, not for sensitive substrates
Steglich Carboxylic AcidAlcohol, DCC, DMAPRoom TempRetentionMild, good for hindered substratesStoichiometric byproduct (DCU), potential allergens
Mitsunobu AlcoholCarboxylic Acid, PPh₃, DEAD0 °C to RTInversion High stereocontrol, mildStoichiometric byproducts, difficult purification
Enzymatic AlcoholAcyl Donor, Lipase30-50 °CRetention (selective)Extremely mild, high selectivity (ee)Slower reaction times, enzyme cost

Conclusion

The choice of esterification or transesterification protocol for this compound is dictated by the specific synthetic goal. For large-scale synthesis from the corresponding acid where stereochemistry is not a concern, the Fischer method remains a viable option. For acid-sensitive substrates or the coupling of hindered alcohols, the Steglich esterification is a superior choice. When precise control of stereochemistry is required, specifically an inversion of the hydroxyl center, the Mitsunobu reaction is unparalleled. Finally, for applications demanding the highest levels of enantioselectivity or the use of green chemistry principles, enzymatic catalysis with lipases provides a mild and highly effective pathway. Each protocol is a self-validating system when monitored and executed with an understanding of its underlying mechanism.

References

Application Notes & Protocols: The Strategic Use of Ethyl 3-Hydroxycyclobutanecarboxylate in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Scaffold

In the landscape of medicinal chemistry and natural product synthesis, the cyclobutane ring has emerged from a structural curiosity to a highly valued motif.[1][2] Its inherent ring strain (approximately 26.3 kcal/mol) and unique puckered three-dimensional geometry offer medicinal chemists a powerful tool to navigate and optimize drug properties.[1] Incorporating a cyclobutane scaffold can induce conformational restriction, enhance metabolic stability, improve selectivity, and serve as a non-planar bioisostere for aromatic rings or alkenes, a strategy often termed "escaping flatland".[3]

Many natural products, lauded for their potent biological activities, feature this strained four-membered ring as a core structural element.[3][4] However, the stereocontrolled synthesis of these highly functionalized and often densely substituted rings presents a significant challenge.[3][5] This is where versatile building blocks like Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6) become indispensable. As a commercially available and functionally rich synthon, it provides an accessible entry point to this valuable chemical space, enabling chemists to construct complex molecular architectures with precision and efficiency.

This guide provides an in-depth exploration of the strategic applications of this compound, detailing key chemical transformations and showcasing its utility in the multi-step total synthesis of bioactive natural products.

Section 1: The Chemist's Toolkit: Key Transformations and Protocols

The synthetic versatility of this compound stems from its three key structural features: a secondary alcohol, an ethyl ester, and the strained cyclobutane ring. Each of these sites can be selectively manipulated to build molecular complexity.

Core Transformations Workflow

The following diagram illustrates the primary synthetic pathways diverging from this compound, transforming it into key intermediates for multi-step synthesis.

G start This compound ketone Ethyl 3-Oxocyclobutanecarboxylate (Key Intermediate A) start->ketone Oxidation (Protocol 1) ring_opened γ-Functionalized Linear Ketones (Key Intermediate B) start->ring_opened Ring-Opening (Protocol 2) protected_alc Protected Alcohol Derivatives (e.g., Silyl Ethers) start->protected_alc Protection (e.g., TBSCl) acid 3-Hydroxycyclobutanecarboxylic Acid start->acid Hydrolysis (e.g., LiOH) G grandisol Grandisol wittig_step Wittig Olefination grandisol->wittig_step intermediate1 Key Cyclobutanone wittig_step->intermediate1 grignard_step Grignard Addition intermediate1->grignard_step intermediate2 Ethyl 3-Oxocyclobutanecarboxylate grignard_step->intermediate2 oxidation_step Oxidation (Protocol 1) intermediate2->oxidation_step start_material Ethyl 3-Hydroxy- cyclobutanecarboxylate oxidation_step->start_material label_wittig C=C bond formation label_grignard C-C bond formation G start Ethyl 3-Oxocyclobutanecarboxylate reductive_amination Reductive Amination start->reductive_amination wittig Wittig/HWE Olefination start->wittig hydrolysis_amidation Hydrolysis & Amide Coupling start->hydrolysis_amidation amino_analog 3-Amino-cyclobutane Analogs reductive_amination->amino_analog alkene_analog 3-Alkylidene-cyclobutane Analogs wittig->alkene_analog amide_analog Cyclobutane Carboxamide Analogs hydrolysis_amidation->amide_analog piper_core Piperarborenine-like Scaffold amino_analog->piper_core alkene_analog->piper_core amide_analog->piper_core

References

Application Notes and Protocols: Asymmetric Synthesis Strategies Employing Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral cyclobutane scaffolds are increasingly recognized as valuable structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional nature provides a unique design element that can enhance pharmacological properties such as metabolic stability and binding affinity.[1] Ethyl 3-hydroxycyclobutanecarboxylate is a versatile and accessible building block for introducing this moiety. This guide provides an in-depth exploration of key asymmetric strategies to obtain enantiomerically pure forms of this synthon and demonstrates its application in subsequent diastereoselective transformations, empowering researchers to leverage this valuable building block in their synthetic campaigns.

Introduction: The Significance of the Chiral Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a prized component in the design of modern pharmaceuticals. Unlike flexible acyclic chains or flat aromatic rings, the puckered conformation of the cyclobutane core provides a well-defined spatial arrangement for substituents, making it an excellent scaffold for creating potent and selective bioactive molecules.[1] Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles.[2]

Enantiomerically pure 3-hydroxycyclobutane derivatives are particularly powerful intermediates. The hydroxyl group serves as a versatile synthetic handle for further functionalization, while the established stereocenter can direct the stereochemical outcome of subsequent reactions, enabling the construction of complex, multi-chiral molecules such as carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapies.[3][4] This document details three robust strategies for accessing enantiopure this compound: enzymatic kinetic resolution, asymmetric reduction, and dynamic kinetic resolution.

Strategy 1: Enzymatic Kinetic Resolution (EKR) of Racemic this compound

Enzymatic Kinetic Resolution is a highly effective method for separating enantiomers from a racemic mixture. It relies on the stereopreference of an enzyme, typically a lipase, to catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. This results in a mixture of one enantiomer in its original form and the other in a modified, acylated form, which can then be separated.

Causality of Experimental Choices:

  • Enzyme Selection: Candida antarctica Lipase B (CALB), particularly in its immobilized form (Novozym 435), is chosen for its broad substrate scope, high enantioselectivity for secondary alcohols, and excellent stability in organic solvents.[5][6]

  • Acyl Donor: Vinyl acetate is a superior acyl donor for these resolutions. The reaction is effectively irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.[5] This prevents the reverse reaction (deacylation), leading to higher conversions and enantiomeric excess (e.e.).

  • Solvent: A non-polar, aprotic solvent like hexane or methyl tert-butyl ether (MTBE) is used to maintain enzyme activity and facilitate product solubility without interfering with the reaction.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

EKR_Workflow

Step-by-Step Methodology:

  • To a solution of racemic this compound (10.0 g, 69.4 mmol) in hexane (200 mL) is added vinyl acetate (9.6 mL, 104 mmol, 1.5 equiv.).

  • Immobilized Candida antarctica lipase B (Novozym 435, 1.0 g) is added to the mixture.

  • The suspension is stirred at 30 °C and the reaction progress is monitored by chiral GC or HPLC.

  • The reaction is stopped when ~50% conversion is reached to ensure high enantiomeric excess for both the remaining alcohol and the formed ester.

  • The enzyme is removed by filtration and washed with ethyl acetate.

  • The combined organic filtrate is concentrated under reduced pressure.

  • The resulting residue, a mixture of the unreacted (S)-alcohol and the acylated (R)-ester, is purified by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexane) to yield the two separate, enantiomerically enriched compounds.

  • The (R)-acetate can be hydrolyzed (e.g., using potassium carbonate in methanol) to afford the corresponding (R)-alcohol.

Expected Results
EnantiomerProduct FormTypical YieldTypical e.e.
(S)-enantiomerAlcohol~40-45%>98%
(R)-enantiomerAcetate (then Alcohol)~40-45%>98%

Strategy 2: Asymmetric Reduction of Ethyl 3-Oxocyclobutanecarboxylate

This strategy involves the stereoselective reduction of a prochiral ketone, ethyl 3-oxocyclobutanecarboxylate, to create the desired chiral alcohol. This approach can be highly efficient, potentially yielding 100% of the desired enantiomer. Biocatalytic reduction using whole-cell systems (e.g., recombinant E. coli or baker's yeast) expressing specific ketoreductases is a powerful and green method.[7][8]

Causality of Experimental Choices:

  • Biocatalyst: Recombinant E. coli cells overexpressing a ketoreductase (KRED) with a preference for the desired (R) or (S) product are used. These systems often contain a cofactor regeneration system (e.g., a glucose dehydrogenase) to continuously supply the necessary NADPH or NADH, making the process highly efficient.[7]

  • Reaction Medium: An aqueous buffer system is optimal for whole-cell biocatalysis. A co-solvent like isopropanol may be added to improve substrate solubility and can sometimes also serve as the hydride source for cofactor regeneration.

Experimental Protocol: Whole-Cell Bioreduction

Bioreduction_Workflow

Step-by-Step Methodology:

  • Cultivate the recombinant E. coli strain expressing the desired ketoreductase and glucose dehydrogenase to an appropriate cell density (e.g., OD₆₀₀ of 20-30).

  • Harvest the cells by centrifugation and resuspend them in a phosphate buffer (100 mM, pH 7.0) to a final concentration of ~50 g/L wet cell weight.

  • In a reaction vessel, add glucose (1.2 equiv.) for cofactor regeneration.

  • Add the substrate, ethyl 3-oxocyclobutanecarboxylate (e.g., 50 mM final concentration), to the cell suspension.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction for substrate consumption and product formation by GC or HPLC.

  • Upon completion, centrifuge the mixture to remove the cells.

  • Extract the supernatant with an organic solvent such as ethyl acetate (3x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the enantiopure alcohol.

Expected Results
ParameterTypical Value
Substrate Loading20-100 mM
Conversion>95%
Product e.e.>99%
Isolated Yield85-95%

Strategy 3: Dynamic Kinetic Resolution (DKR)

Dynamic Kinetic Resolution is the most sophisticated of the three strategies, combining the high enantioselectivity of enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard EKR.[4]

Causality of Experimental Choices:

  • Dual Catalyst System: This process requires two catalysts that are compatible with each other: a lipase (e.g., CALB) for the stereoselective acylation and a racemization catalyst. Ruthenium complexes, such as Shvo's catalyst, are commonly used for the racemization of secondary alcohols under mild conditions.[4]

  • Reaction Conditions: The conditions must be carefully chosen to allow both catalysts to function optimally. The temperature and solvent must support both the enzymatic acylation and the ruthenium-catalyzed racemization. Toluene is often a suitable solvent for these chemoenzymatic processes.

Experimental Protocol: Chemoenzymatic Dynamic Kinetic Resolution

DKR_Workflow

Step-by-Step Methodology:

  • To a flask charged with racemic this compound (1.0 g, 6.9 mmol) and a suitable acyl donor such as isopropenyl acetate (1.5 equiv.) in toluene (20 mL), add immobilized CALB (100 mg).

  • Add the ruthenium racemization catalyst (e.g., Shvo's catalyst, 1-2 mol%).

  • Heat the mixture to a temperature compatible with both catalysts (e.g., 60-70 °C).

  • Monitor the conversion of the starting alcohol by GC or HPLC.

  • Once the starting material is fully consumed, cool the reaction mixture and remove the catalysts by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting single enantiomer of the acetate by silica gel chromatography.

  • Hydrolyze the acetate as described previously to obtain the desired alcohol.

Expected Results
ParameterTypical Value
Conversion>90%
Product e.e.>99%
Isolated Yield>80%

Application in Diastereoselective Synthesis: Accessing cis-1,3-Disubstituted Cyclobutanes

Once obtained in enantiopure form, ethyl (S)- or (R)-3-hydroxycyclobutanecarboxylate becomes a valuable chiral building block. The existing stereocenter at C-3 can effectively direct the stereochemical outcome of reactions at other positions on the ring. A key application is the diastereoselective synthesis of 1,3-disubstituted cyclobutanes, a scaffold found in several drug candidates.[7]

Causality of Experimental Choices:

  • Stereocontrol: The C-3 hydroxyl group can be used to direct reagents to the anti face of the ring. For example, converting the hydroxyl group to a leaving group (e.g., tosylate) and performing an Sₙ2 displacement with a nucleophile will proceed with inversion of configuration, leading to a cis-1,3 relationship between the ester and the new substituent. Alternatively, protecting the hydroxyl and then performing a diastereoselective reduction of the ester moiety can be controlled by the steric bulk of the C-3 substituent.[1][7]

Experimental Protocol: Diastereoselective Synthesis of a cis-3-Amino-1-cyclobutane Methanol Derivative

This protocol illustrates how the stereochemistry of enantiopure (1R,3R)-ethyl 3-hydroxycyclobutanecarboxylate can be used to synthesize a cis-1,3-disubstituted product.

Diastereoselective_Synth

Step-by-Step Methodology:

  • Tosylation: Dissolve enantiopure (1R,3R)-ethyl 3-hydroxycyclobutanecarboxylate (1.0 equiv.) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise and stir the reaction until completion (monitored by TLC). Perform an aqueous work-up to isolate the crude tosylate.

  • Azide Displacement (Sₙ2): Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (3.0 equiv.). Heat the reaction to 80 °C and stir until the tosylate is consumed. This Sₙ2 reaction proceeds with inversion of configuration at C-3. After work-up, purify the resulting (1R,3S)-ethyl 3-azidocyclobutanecarboxylate by column chromatography.

  • Dual Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 3.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C. Add the azido-ester (1.0 equiv.) dissolved in THF dropwise. Allow the reaction to warm to room temperature and stir until completion. This step reduces both the azide to an amine and the ester to a primary alcohol.

  • Quench and Isolation: Carefully quench the reaction with water and aqueous NaOH. Filter the resulting salts and extract the filtrate with ethyl acetate. Dry and concentrate the organic layers to yield the crude (1R,3S)-(3-aminocyclobutyl)methanol, which can be further purified by chromatography or crystallization. The product now has a defined cis relationship between the amino and hydroxymethyl groups.

Conclusion

This compound is a powerful and accessible chiral building block for modern organic synthesis and drug discovery. Through the strategic application of enzymatic kinetic resolution, asymmetric reduction, or dynamic kinetic resolution, researchers can readily access this synthon in high enantiopurity. Subsequent diastereoselective transformations, guided by the pre-existing stereocenter, enable the efficient construction of complex, multi-substituted cyclobutane systems. The protocols and strategies detailed in this guide provide a robust framework for harnessing the synthetic potential of this valuable intermediate.

References

Application Notes & Protocols: The Strategic Role of Ethyl 3-Hydroxycyclobutanecarboxylate in the Construction of Complex Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of the Four-Membered Ring in Medicinal Chemistry

In the landscape of medicinal chemistry, the cyclobutane ring has emerged from a structural curiosity to a highly valued motif.[1][2][3] Its unique, puckered three-dimensional geometry offers a compelling alternative to more common saturated and aromatic rings.[1][4] The inherent ring strain of cyclobutane does not render it unstable; rather, it imparts distinct conformational preferences and stereochemical arrangements that medicinal chemists can exploit to enhance drug properties.[1][2][5] These properties include improved metabolic stability, increased solubility, and the ability to enforce specific vectoral orientations of pharmacophoric groups, thereby optimizing interactions with biological targets.[2][4]

Within the arsenal of cyclobutane building blocks, Ethyl 3-hydroxycyclobutanecarboxylate stands out as a particularly versatile and powerful synthon.[6][7] Its structure features a stereogenic center and two orthogonal functional handles—a secondary alcohol and an ethyl ester—that can be selectively manipulated. This bifunctionality allows for the divergent synthesis of a vast array of complex molecular scaffolds, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to explore novel chemical space.[6] This guide provides an in-depth exploration of its synthesis, key transformations, and strategic applications, complete with detailed protocols and mechanistic insights.

Part 1: Synthesis of the Key Building Block

The most common and direct route to this compound involves the stereoselective reduction of its ketone precursor, ethyl 3-oxocyclobutanecarboxylate.[8] The choice of reducing agent is critical as it dictates the stereochemical outcome (cis/trans relationship) of the resulting alcohol. Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, are known to favor attack from the less sterically hindered face, typically leading to the cis isomer with high selectivity.[9]

Experimental Workflow: Synthesis

cluster_0 Synthesis Workflow start Ethyl 3-oxocyclobutanecarboxylate in THF cool Cool to -78 °C start->cool Step 1 add_reagent Add LiAl(OtBu)3H (Lithium tri-tert-butoxyaluminum hydride) dropwise cool->add_reagent Step 2 react Stir for 4h at -78 °C add_reagent->react Step 3 quench Quench with 6M HCl (adjust pH to 5-6) react->quench Step 4 extract Aqueous Workup & Extraction with Ethyl Acetate quench->extract Step 5 purify Column Chromatography extract->purify Step 6 product cis-Ethyl 3-hydroxycyclobutanecarboxylate purify->product Final Product

Caption: Workflow for the stereoselective synthesis of cis-ethyl 3-hydroxycyclobutanecarboxylate.

Protocol 1: Stereoselective Reduction to cis-Ethyl 3-hydroxycyclobutanecarboxylate

This protocol is adapted from a similar, well-established procedure for the synthesis of the corresponding methyl ester.[9]

Causality: The use of the sterically demanding hydride reagent LiAl(OtBu)₃H is the cornerstone of this protocol's stereoselectivity. The bulky tert-butoxy groups effectively block one face of the planar ketone, forcing the hydride to be delivered from the opposite face, resulting in the formation of the cis-alcohol as the major diastereomer.

Parameter Value / Reagent Notes
Starting Material Ethyl 3-oxocyclobutanecarboxylate1.0 eq
Solvent Anhydrous Tetrahydrofuran (THF)Sufficient to make a 0.5 M solution
Reducing Agent Lithium tri-tert-butoxyaluminum hydride1.5 eq
Temperature -78 °C (Dry ice/acetone bath)Crucial for selectivity
Reaction Time 4 hoursMonitor by TLC
Quenching Agent 6 M Hydrochloric Acid (HCl)Added slowly at 0 °C
Typical Yield 85-90%

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with ethyl 3-oxocyclobutanecarboxylate (1.0 eq) dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

  • Reaction: Stir the mixture vigorously at -78 °C for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 6 M HCl until the pH of the aqueous layer is between 5 and 6.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield cis-ethyl 3-hydroxycyclobutanecarboxylate as a clear oil.[9]

Part 2: Key Transformations for Scaffold Elaboration

The true utility of this compound lies in the selective manipulation of its two functional groups. This allows for a modular and divergent approach to building complex molecular architectures.

Logical Relationship: Functional Group Reactivity

cluster_OH Hydroxyl Group Reactions cluster_Ester Ester Group Reactions center This compound oxidation Oxidation (e.g., Swern, Dess-Martin) center->oxidation Forms Ketone ether Etherification (e.g., Williamson) center->ether Forms Ethers mitsunobu Inversion/Substitution (Mitsunobu) center->mitsunobu Introduces Nucleophiles (N3, CN) acylation Acylation center->acylation Forms Esters amide Amide Coupling center->amide Forms Amides hydrolysis Hydrolysis to Acid center->hydrolysis Forms Carboxylic Acid reduction Reduction to Alcohol (e.g., LiAlH4) center->reduction Forms Diol

Caption: Divergent reaction pathways from this compound's functional groups.

Derivatization via the Hydroxyl Group: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally powerful tool for inverting the stereochemistry of a secondary alcohol or for introducing a wide range of nucleophiles under mild conditions. This is particularly useful for creating libraries of compounds where a key interaction point is modified.

Causality: The reaction proceeds through an alkoxyphosphonium salt intermediate. The triphenylphosphine oxide leaving group is excellent, allowing for Sₙ2 attack by a relatively weak nucleophile (like a phthalimide or an azide) with complete inversion of configuration at the carbon center. This stereochemical control is a hallmark of the reaction's utility.

Protocol 2: Mitsunobu Azidation for Amino Acid Precursor Synthesis

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere, dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The solution will typically turn a milky white or pale yellow. Stir for 20 minutes.

  • Nucleophile Addition: Add a solution of diphenylphosphoryl azide (DPPA, 1.5 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract with ethyl acetate.

  • Purification: The crude product will contain triphenylphosphine oxide, a common byproduct. Purify by flash column chromatography to yield trans-ethyl 3-azidocyclobutanecarboxylate. This product can then be readily reduced (e.g., with H₂, Pd/C) to the corresponding amine.

Modification of the Ester Group: Amide Bond Formation

Amide bonds are fundamental in pharmaceuticals. Converting the ester to an amide can enhance biological activity, improve solubility, and create new hydrogen bonding opportunities.

Causality: The most common method involves a two-step sequence. First, the ester is hydrolyzed to the corresponding carboxylic acid. This "activates" the carbonyl group for the subsequent amide coupling reaction, which typically uses a coupling agent (like HATU or EDC) to form a highly reactive intermediate that is readily attacked by an amine.

Protocol 3: Two-Step Amide Synthesis

Step 1: Saponification (Ester Hydrolysis)

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product, 3-hydroxycyclobutanecarboxylic acid, with ethyl acetate. Dry and concentrate to use directly in the next step.

Step 2: Amide Coupling (with Benzylamine as an example)

  • Under an inert atmosphere, dissolve the crude 3-hydroxycyclobutanecarboxylic acid (1.0 eq), benzylamine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Perform an aqueous workup and purify by column chromatography to yield N-benzyl-3-hydroxycyclobutanecarboxamide.

Part 3: Advanced Applications: Ring-Opening Strategies

The inherent strain of the cyclobutane ring can be harnessed as a driving force for selective ring-opening or ring-expansion reactions, providing access to entirely different molecular scaffolds that would be difficult to synthesize otherwise.[10][11]

Conceptual Workflow: Ring-Opening

cluster_workflow Conceptual Ring-Opening start α-Hydroxy Cyclobutanone (Derivative) acid Acid Promotion (Lewis or Brønsted) start->acid intermediate Carbocationic Intermediate acid->intermediate rearrangement C-C Bond Cleavage (Strain Release) intermediate->rearrangement product Functionalized Acyclic Scaffold (e.g., γ-keto nitrile) rearrangement->product

Caption: Conceptual flow of a strain-release-driven ring-opening reaction.

An α-hydroxy cyclobutanone, readily prepared by oxidation of a 1,2-diol derived from our title compound, can undergo a facile acid-promoted ring-opening.[12] This process leverages the release of ring strain to drive the formation of a linear, functionalized product. For instance, in the presence of a Lewis acid and a cyanide source like trimethylsilyl cyanide (TMSCN), the ring can open to form a γ-keto nitrile. This transformation converts a compact, cyclic scaffold into a flexible, linear one with two reactive handles, enabling a completely different set of subsequent chemical explorations.

Conclusion and Outlook

This compound is more than a simple building block; it is a strategic platform for the synthesis of diverse and complex molecular scaffolds. Its value is rooted in its unique 3D structure and the orthogonal reactivity of its hydroxyl and ester groups.[6][7] By applying the fundamental transformations outlined in these notes—functional group interconversion, stereochemical inversion, and strain-release-driven ring-openings—researchers can rapidly generate libraries of novel compounds. As the demand for molecules with improved physicochemical and pharmacological properties continues to grow, the strategic incorporation of strained rings like cyclobutane will be a key enabler of innovation in drug discovery and development.[1][2]

References

Application Notes & Protocols: A Guide to the Scalable Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, is now a highly sought-after structural motif in modern drug discovery.[1] Its incorporation into a molecule can significantly influence biological activity by locking rotatable bonds and presenting substituents in well-defined spatial orientations. Ethyl 3-hydroxycyclobutanecarboxylate, possessing both a hydroxyl and an ester functional group, serves as a versatile chiral building block for a variety of complex organic syntheses.[2]

The primary challenge in its industrial production lies in achieving high yield, purity, and, where required, stereoselectivity in a cost-effective and safe manner. This guide focuses on the most robust and scalable synthetic pathways, primarily the reduction of ethyl 3-oxocyclobutanecarboxylate, and provides actionable protocols for its implementation.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two main directions: the construction of the cyclobutane ring with the desired functionalities, or the modification of a pre-existing cyclobutane precursor. For industrial applications, the latter is often more practical.

G cluster_0 Synthetic Pathways Start Starting Materials Precursor Ethyl 3-Oxocyclobutanecarboxylate Start->Precursor e.g., Malononitrile Route [26] Cyclo [2+2] Cycloaddition Routes Start->Cyclo Ring Formation Target This compound Precursor->Target Reduction (Primary Focus) Cyclo->Precursor Oxidation/Functionalization

Caption: Primary synthetic routes to this compound.

While [2+2] cycloaddition reactions are a powerful tool for forming the cyclobutane ring system, they can present challenges in regioselectivity and scalability.[3][4] A more common industrial strategy involves the synthesis of the stable precursor, ethyl 3-oxocyclobutanecarboxylate, followed by its reduction to the target alcohol.[5] This approach allows for better control and optimization of the final, critical reduction step.

Key Synthetic Protocol: Catalytic Hydrogenation of Ethyl 3-Oxocyclobutanecarboxylate

Catalytic hydrogenation is a cornerstone of industrial chemical synthesis due to its high efficiency, clean reaction profile, and the reusability of the catalyst.[6] This method is highly suitable for the large-scale reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate.

Causality and Rationale: The choice of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C), is driven by several factors. These catalysts are highly active for ketone reduction, operate under manageable pressures and temperatures, and are easily removed from the reaction mixture by simple filtration, which is a significant advantage in large-scale operations over stoichiometric reagents like sodium borohydride that require extensive aqueous workups.[6][7] Ruthenium-based catalysts are particularly effective for the hydrogenation of ketones and aromatic rings.[6]

Experimental Protocol: Scalable Reduction via Hydrogenation

This protocol describes the reduction of ethyl 3-oxocyclobutanecarboxylate on a laboratory scale that is directly translatable to pilot and industrial scales.

G cluster_workflow Hydrogenation Workflow A 1. Reactor Setup - Charge Reactor with Precursor & Solvent (Ethanol) - Inert with N2 B 2. Catalyst Addition - Add 5% Ru/C catalyst under N2 blanket A->B C 3. Hydrogenation - Seal Reactor - Pressurize with H2 (5-10 bar) - Heat to 50-70°C - Monitor H2 uptake B->C D 4. Reaction Completion & Work-up - Cool and vent H2 - Purge with N2 C->D E 5. Catalyst Filtration - Filter mixture through Celite® pad - Wash pad with solvent D->E F 6. Product Isolation - Concentrate filtrate via rotary evaporation - Optional: Vacuum distillation for high purity E->F

Caption: Step-by-step workflow for catalytic hydrogenation.

Materials & Equipment:

  • Ethyl 3-oxocyclobutanecarboxylate (1.0 eq)

  • Ruthenium on Carbon (5% Ru/C, 0.5-2.0 mol%)

  • Ethanol (EtOH), anhydrous grade (10-20 volumes)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, high purity

  • Celite® or another filter aid

  • Hydrogenation reactor (e.g., Parr autoclave) equipped with a stirrer, heating mantle, pressure gauge, and gas inlet/outlet.

Step-by-Step Procedure:

  • Reactor Preparation: Charge the hydrogenation reactor with ethyl 3-oxocyclobutanecarboxylate and anhydrous ethanol.

  • Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.

  • Catalyst Charging: Under a positive pressure of nitrogen, carefully add the 5% Ru/C catalyst to the reaction mixture. The catalyst is often pyrophoric and must be handled with care, away from air.

  • Hydrogenation: Seal the reactor again. Pressurize with hydrogen gas to the desired pressure (typically 5-10 bar). Begin stirring and heat the reaction mixture to 50-70°C. The reaction is exothermic; temperature control may be necessary.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, small samples can be carefully withdrawn (after depressurizing and purging) and analyzed by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system again with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is often of high purity. For exacting applications, the product can be further purified by vacuum distillation.

Alternative Synthetic Protocol: Biocatalytic Reduction

For applications requiring high enantiopurity, biocatalytic reduction offers a powerful "green" alternative.[8] Enzymes, such as ketoreductases or whole-cell systems like Baker's yeast, can reduce the prochiral ketone with high stereoselectivity, yielding predominantly one enantiomer of the product alcohol.[9]

Causality and Rationale: The enzymatic approach is chosen when the final application demands a specific stereoisomer. While chemical methods for asymmetric reduction exist, they often require expensive chiral ligands and catalysts. Biocatalysis leverages the inherent chirality of enzymes to achieve high enantiomeric excess (e.e.) under mild, aqueous conditions, which aligns with the principles of sustainable chemistry.[8][9]

Experimental Protocol: Enantioselective Reduction with Baker's Yeast

This protocol provides a classic and accessible method for producing (S)-ethyl 3-hydroxybutanoate, which serves as a model for the enantioselective reduction of similar ketoesters.[8]

Materials & Equipment:

  • Ethyl 3-oxocyclobutanecarboxylate (1.0 eq)

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized water

  • Diatomaceous earth (for filtration)

  • Ethyl acetate (for extraction)

  • Large Erlenmeyer flask

  • Orbital shaker or magnetic stirrer

Step-by-Step Procedure:

  • Yeast Activation: In a large flask, suspend Baker's yeast and sucrose in warm (approx. 35-40°C) deionized water. Gently swirl and allow the mixture to stand for 20-30 minutes until signs of fermentation (foaming) are evident.

  • Substrate Addition: Add the ethyl 3-oxocyclobutanecarboxylate to the activated yeast suspension.

  • Reaction: Seal the flask with a cotton plug or fermentation lock to allow CO₂ to escape. Place the flask on an orbital shaker or use a magnetic stirrer and maintain a gentle agitation at room temperature (25-30°C) for 24-72 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.

  • Work-up: Once the starting material is consumed, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake thoroughly with water.

  • Extraction: Transfer the aqueous filtrate to a separatory funnel and extract multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The enantiomeric excess can be determined by chiral GC or HPLC.

Process Optimization and Data Summary

The choice of synthetic route depends heavily on the specific requirements of the application, such as scale, cost, and desired stereochemistry.

ParameterCatalytic HydrogenationBiocatalytic Reduction
Scalability Excellent; well-established industrial process.Moderate to Good; requires large reactor volumes for dilute reactions.
Stereoselectivity Achiral (produces a racemic mixture).Excellent; can achieve >99% e.e. for one enantiomer.[9]
Yield Typically >95%.Variable (60-90%), dependent on conditions and substrate.
Reagents & Cost H₂ gas (low cost), reusable catalyst.Yeast, sugar (low cost), requires large volumes of water.
Work-up Simple filtration to remove catalyst.More complex: filtration of biomass followed by extraction.
Cycle Time Fast (2-12 hours).Slow (24-72 hours).
Safety Requires high-pressure equipment and handling of flammable H₂ and pyrophoric catalysts.Generally safe, operates at atmospheric pressure.

Safety Considerations for Industrial Scale-Up

  • Catalytic Hydrogenation: The primary hazards are associated with the use of high-pressure, flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Pd/C, Ru/C).[6] Industrial-scale operations require specialized high-pressure reactors with appropriate safety interlocks, rupture discs, and ventilation. Catalysts must be handled under an inert atmosphere to prevent ignition.

  • Hazardous Reagents: Some alternative syntheses of cyclobutane precursors may involve hazardous reagents like ethyl diazoacetate.[10][11] This compound is potentially explosive and toxic, and its use on an industrial scale requires rigorous safety protocols, specialized equipment for in-situ generation, and established procedures for quenching unreacted material.[11][12]

  • Thermal Runaway: The hydrogenation of ketones is an exothermic process. Adequate cooling capacity and temperature monitoring are essential to prevent a thermal runaway, especially on a large scale.

Conclusion

The scalable synthesis of this compound is most reliably achieved through the catalytic hydrogenation of its corresponding ketoester precursor. This method offers high yields, operational simplicity, and is well-suited for industrial production where racemic material is acceptable. For applications demanding high stereochemical purity, biocatalytic reduction presents a compelling, environmentally friendly alternative, providing direct access to enantiopure building blocks. The selection of the optimal synthetic route must be guided by a thorough evaluation of scale, cost, safety, and the specific stereochemical requirements of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of complex molecules and active pharmaceutical ingredients.[] Its synthesis, while achievable, presents unique challenges, particularly in the formation of the strained four-membered ring and the stereoselective reduction of the ketone functionality. This guide provides practical, experience-driven advice to overcome these hurdles.

The most common synthetic route involves a two-step process:

  • Dieckmann Condensation: An intramolecular cyclization of a substituted diethyl adipate to form the cyclobutane ring of ethyl 3-oxocyclobutanecarboxylate.

  • Reduction: The subsequent reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate to yield the desired this compound.

This guide is structured to address potential issues in both of these critical steps.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Part 1: Dieckmann Condensation for Ethyl 3-Oxocyclobutanecarboxylate

Q1: My Dieckmann condensation is resulting in a low yield of the desired ethyl 3-oxocyclobutanecarboxylate. What are the likely causes and how can I improve it?

A1: Low yields in the Dieckmann condensation to form a four-membered ring are a common issue. The formation of five- and six-membered rings is generally more favorable due to lower ring strain.[2][3] Several factors can contribute to a poor yield:

  • Side Reactions: The primary competing reactions are intermolecular condensation (dimerization) and cleavage of the β-keto ester product (reverse Dieckmann).[4][5]

  • Base Selection: The choice of base is critical. While sodium ethoxide is a classic choice, sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents can minimize side reactions by favoring the intramolecular pathway.[4]

  • Reaction Conditions: High concentrations can favor intermolecular reactions. Running the reaction under high dilution conditions is crucial for maximizing the intramolecular cyclization. The temperature should also be carefully controlled to prevent decomposition of the starting material and product.

Troubleshooting Workflow: Dieckmann Condensation

G start Low Yield of Ethyl 3-Oxocyclobutanecarboxylate issue1 Check for Intermolecular Condensation Products (Dimer) start->issue1 issue2 Assess Base and Solvent System start->issue2 issue3 Evaluate Reaction Concentration start->issue3 solution1a Run Reaction at High Dilution issue1->solution1a solution1b Slow Addition of Substrate to Base issue1->solution1b solution2a Switch to a Sterically Hindered Base (e.g., t-BuOK, LDA) issue2->solution2a solution2b Use an Aprotic Solvent (e.g., THF, Toluene) issue2->solution2b solution3 Decrease Overall Reactant Concentration issue3->solution3 G Diester Diester Enolate Enolate Diester->Enolate Base Cyclic Intermediate Cyclic Intermediate Enolate->Cyclic Intermediate Intramolecular Attack β-Keto Ester Enolate β-Keto Ester Enolate Cyclic Intermediate->β-Keto Ester Enolate -ROH β-Keto Ester β-Keto Ester β-Keto Ester Enolate->β-Keto Ester H+ Workup

References

Technical Support Center: Synthesis and Purification of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of ethyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable cyclobutane derivative.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound.

Troubleshooting Guide: From Crude Reaction to Pure Product

The synthesis of this compound, typically achieved through the reduction of ethyl 3-oxocyclobutanecarboxylate, can present several purification challenges. This section addresses specific issues you may encounter, their probable causes, and actionable solutions.

Problem 1: Incomplete Reduction of the Starting Material

Symptom: Your crude product analysis (e.g., by GC-MS or NMR) shows a significant amount of the starting material, ethyl 3-oxocyclobutanecarboxylate, remaining.

Probable Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent, commonly sodium borohydride (NaBH₄), to the keto-ester was inadequate.

  • Decomposition of the Reducing Agent: Sodium borohydride can decompose in protic solvents like ethanol, especially if the reaction is run at elevated temperatures or for extended periods.[3]

  • Low Reaction Temperature: The reduction may be sluggish at very low temperatures, leading to incomplete conversion within the given timeframe.

Solutions:

  • Optimize Stoichiometry: Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the ethyl 3-oxocyclobutanecarboxylate.

  • Control Temperature: While the initial addition of NaBH₄ is often done at 0°C to manage the exotherm, allowing the reaction to slowly warm to room temperature can drive it to completion.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before quenching the reaction.

  • Choice of Solvent: While ethanol is a common solvent, a mixture of THF and ethanol can sometimes improve the stability and reactivity of the borohydride.[4]

Problem 2: Presence of Unexpected Side-Products

Symptom: Your product analysis reveals peaks that correspond to neither the starting material nor the desired product.

Probable Causes:

  • Ester Reduction: Although NaBH₄ is selective for ketones over esters, prolonged reaction times, elevated temperatures, or the use of a large excess of the reducing agent can lead to the reduction of the ethyl ester to the corresponding diol (3-(hydroxymethyl)cyclobutanol).[5]

  • Hydrolysis of the Ester: If the reaction workup is too acidic or basic, or if the reaction is exposed to water for an extended period, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (3-hydroxycyclobutanecarboxylic acid).

Solutions:

  • Careful Control of Reaction Conditions: Adhere to the optimized reaction time and temperature to minimize over-reduction.

  • Neutral Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) to maintain a near-neutral pH. Avoid strong acids or bases during the initial workup.

  • Prompt Extraction: After quenching, proceed with the extraction of the product into an organic solvent without delay to minimize contact with the aqueous phase.

Problem 3: Difficulty in Separating Cis and Trans Isomers

Symptom: Your purified product is a mixture of cis and trans isomers of this compound, and you require a single isomer.

Probable Causes:

  • Inherent Stereochemistry of the Reduction: The reduction of the planar ketone in ethyl 3-oxocyclobutanecarboxylate with a hydride reducing agent will inherently produce a mixture of the cis and trans diastereomers. The ratio can be influenced by the steric hindrance of the ester group.[6]

  • Inadequate Purification Technique: Standard distillation may not be sufficient to separate isomers with very close boiling points.

Solutions:

  • Column Chromatography: This is the most effective method for separating diastereomers. A silica gel stationary phase is typically used.

    • Solvent System Optimization: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A good starting point is a 9:1 or 8:2 mixture of hexane to ethyl acetate. The optimal solvent system will depend on the specific isomer ratio and should be determined by TLC analysis.[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separation of enantiomers (if a chiral reduction was performed) or for high-purity separation of diastereomers, chiral HPLC can be employed.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical procedure for the synthesis of this compound?

A common and straightforward method is the reduction of ethyl 3-oxocyclobutanecarboxylate with sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of Ethyl 3-oxocyclobutanecarboxylate

  • Dissolve the Starting Material: In a round-bottom flask, dissolve ethyl 3-oxocyclobutanecarboxylate (1 equivalent) in anhydrous ethanol (approximately 10 mL per gram of starting material).

  • Cool the Solution: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Add the Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the Reaction: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Q2: How can I purify the crude this compound?

The choice of purification method depends on the scale of your reaction and the required purity.

Purification Methodologies

Purification MethodDescriptionKey Considerations
Fractional Distillation Effective for removing non-volatile impurities and solvents on a larger scale.May not be sufficient to separate the cis and trans isomers due to similar boiling points. Requires careful control of temperature and pressure.[10][11][12]
Column Chromatography The preferred method for separating the cis and trans isomers and removing closely related impurities.Requires optimization of the solvent system and can be time-consuming for large quantities. A typical setup involves silica gel with a hexane/ethyl acetate eluent.[7][8]

Q3: What are the expected analytical signatures for the starting material and product?

Analytical Characterization

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)GC-MS
Ethyl 3-oxocyclobutanecarboxylate ~4.2 (q, 2H), ~3.4 (m, 1H), ~3.2 (m, 4H), ~1.3 (t, 3H)~205 (C=O, ketone), ~173 (C=O, ester), ~61 (OCH₂), ~45 (CH₂), ~38 (CH), ~14 (CH₃)Molecular ion peak at m/z 142.
This compound ~4.1 (q, 2H), ~4.0 (m, 1H, CH-OH), ~2.6 (m, 1H), ~2.2-2.5 (m, 4H), ~1.2 (t, 3H)~175 (C=O, ester), ~68 (CH-OH), ~60 (OCH₂), ~35-40 (ring CH/CH₂), ~14 (CH₃)Molecular ion peak at m/z 144.

Note: The exact chemical shifts may vary slightly and the spectrum of the product will show signals for both cis and trans isomers.[13][14][15][16]

Q4: How can I prevent the hydrolysis of the ester group during the reaction and workup?

Ester hydrolysis is a common side reaction that can be minimized by:

  • Using Anhydrous Solvents: Ensure that the ethanol used in the reaction is dry.

  • Neutral Quench: As mentioned previously, using a saturated solution of ammonium chloride for quenching is crucial.

  • Avoiding Extreme pH: Do not expose the reaction mixture to strong acids or bases.

  • Minimizing Contact with Water: Perform the extraction and drying steps efficiently to reduce the time the product is in contact with the aqueous phase.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

PurificationWorkflow crude Crude Product (from reaction workup) analysis1 Analyze Crude Product (TLC, GC-MS, NMR) crude->analysis1 distillation Fractional Distillation analysis1->distillation High boiling impurities present Large scale column Column Chromatography analysis1->column Isomer separation required High purity needed pure_product Pure this compound distillation->pure_product Purity sufficient isomers Isomer Mixture distillation->isomers column->pure_product isomers->column Isomer separation needed

Caption: Decision tree for the purification of this compound.

References

Common side reactions in the reduction of ethyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of ethyl 3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the common challenges and side reactions encountered during this pivotal chemical transformation. Our focus is on providing practical, experience-driven advice to ensure the success and efficiency of your experiments.

Introduction: The Chemistry at Play

The reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate to the corresponding secondary alcohol, ethyl 3-hydroxycyclobutanecarboxylate, is a fundamental transformation that opens doors to a variety of more complex molecular architectures.[1] The strained cyclobutane ring and the presence of two key functional groups—a ketone and an ester—present unique synthetic challenges and opportunities.[1] The primary goal of this reduction is typically the stereoselective formation of either the cis or trans diastereomer of the product, which is crucial for the biological activity of the final target molecule.

This guide will primarily focus on the use of sodium borohydride (NaBH₄) as the reducing agent, a common choice due to its mild nature and selectivity for ketones over esters.[2] We will delve into the expected outcomes and, more importantly, the common side reactions and how to mitigate them.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the laboratory.

Low or No Yield of the Desired Product

Q1: I'm getting a very low yield, or no product at all, after my reduction reaction. What are the likely causes?

A1: Low or no yield in this reduction can stem from several factors. Let's break down the most common culprits:

  • Reagent Quality: Sodium borohydride is moisture-sensitive. Ensure your NaBH₄ is fresh and has been stored in a desiccator. Older or improperly stored reagent will have reduced activity.

  • Reaction Conditions:

    • Temperature: While the reaction is often performed at 0 °C to improve selectivity, extremely low temperatures can significantly slow down the reaction rate.[3] If the reaction is not proceeding, consider allowing it to slowly warm to room temperature.

    • Solvent: Methanol or ethanol are the most common solvents.[4] Ensure they are of adequate purity and dry, as water can react with NaBH₄.

  • Work-up Procedure:

    • Quenching: The reaction is typically quenched with an acid (e.g., 1N HCl) to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.[3] Inadequate quenching can lead to product loss during extraction.

    • Extraction: Ensure you are using the correct solvent (e.g., ethyl acetate) and performing multiple extractions to ensure all the product is recovered from the aqueous layer. The pH of the aqueous layer should be acidic to ensure the product is in its neutral form for efficient extraction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield reagent_quality Check NaBH4 Quality (Fresh, Dry) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Solvent) start->reaction_conditions workup Review Work-up (Quenching, Extraction) start->workup re_run Re-run Reaction with Verified Reagents & Conditions reagent_quality->re_run reaction_conditions->re_run workup->re_run

Caption: A logical workflow to diagnose and resolve low-yield issues.

Poor Diastereoselectivity: A Mixture of cis and trans Isomers

Q2: My reaction is working, but I'm getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is often the primary challenge in this reduction. The formation of both cis and trans isomers is common.[3] The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group.

  • Steric Hindrance: The ethyl ester group at the 1-position will influence the trajectory of the incoming hydride. For many substituted cyclobutanones, the hydride will preferentially attack from the less sterically hindered face.

  • Bulky Reducing Agents: To enhance diastereoselectivity, consider using a bulkier reducing agent. While NaBH₄ is convenient, reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are significantly more sterically demanding and can lead to higher selectivity for one diastereomer.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) can often improve diastereoselectivity by favoring the transition state with the lower activation energy.

Table 1: Influence of Reducing Agent on Diastereoselectivity

Reducing AgentTypical TemperatureExpected Major IsomerRationale
Sodium Borohydride (NaBH₄)0 °C to RTMixture of cis and transSmall hydride source, moderate selectivity.
L-Selectride®-78 °CHigher selectivityBulky hydride source, increased steric hindrance.
K-Selectride®-78 °CHigher selectivitySimilar to L-Selectride®, can offer different selectivity profiles.
Identification of Unexpected Side Products

Q3: I'm seeing unexpected peaks in my NMR or spots on my TLC. What are the possible side products?

A3: Several side reactions can lead to the formation of impurities. Here are the most plausible ones:

  • Ester Hydrolysis: Under basic conditions or during an acidic workup, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[5] While NaBH₄ reductions are typically fast, prolonged reaction times or harsh workup conditions can promote this side reaction.

    • Mitigation: Keep reaction times to a minimum and use mild workup conditions. If hydrolysis is a persistent issue, consider protecting the ester or using a different workup protocol.

  • Ring Opening: Due to the inherent ring strain of the cyclobutane ring, there is a possibility of ring opening, especially under harsh conditions or in the presence of strong Lewis acids.[6] This is less common with NaBH₄ but should be considered if other possibilities are ruled out.

    • Mitigation: Employ mild reaction conditions and avoid strong acids during workup.

  • Over-reduction to a Diol: While NaBH₄ is generally selective for ketones over esters, prolonged reaction times, elevated temperatures, or a large excess of the reducing agent could potentially lead to the reduction of the ester to a primary alcohol, resulting in a diol.[4][7]

    • Mitigation: Use a stoichiometric amount of NaBH₄ and monitor the reaction closely by TLC to avoid extended reaction times.

Reaction Pathways: Desired Product and Potential Side Reactions

reaction_pathways start Ethyl 3-oxocyclobutanecarboxylate product This compound (cis/trans) start->product Desired Reduction (NaBH4) ring_opening Ring-opened products start->ring_opening Ring Opening (Harsh Conditions) hydrolysis 3-Hydroxycyclobutanecarboxylic acid product->hydrolysis Ester Hydrolysis (Acid/Base) diol 1,3-Cyclobutanediol derivative product->diol Over-reduction (Excess NaBH4, Heat)

Caption: The desired reduction pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q: What is a standard, reliable protocol for this reduction?

A: A general and effective protocol is as follows:

Experimental Protocol: Reduction of Ethyl 3-Oxocyclobutanecarboxylate with NaBH₄

  • Preparation: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1N aqueous hydrochloric acid at 0 °C until the pH is acidic.

  • Work-up and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel.

Q: How can I separate the cis and trans isomers?

A: Separation of the cis and trans diastereomers can typically be achieved by flash column chromatography on silica gel.[8][9] The polarity difference between the two isomers is usually sufficient for separation. A solvent system of ethyl acetate and hexanes is a good starting point for developing a separation method.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A: While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this specific transformation if the ester group is to be preserved.[2] LiAlH₄ will readily reduce both the ketone and the ester, leading to the corresponding diol as the major product.

Q: Is it possible to selectively obtain the cis or trans isomer?

A: Achieving high selectivity for one isomer is possible but often requires careful selection of the reducing agent and reaction conditions, as discussed in the troubleshooting section. For highly specific stereochemical outcomes, enzymatic reductions can also be a powerful alternative, often providing excellent enantioselectivity and diastereoselectivity.

Conclusion

The reduction of ethyl 3-oxocyclobutanecarboxylate is a critical step in the synthesis of many valuable compounds. By understanding the potential side reactions and having a systematic approach to troubleshooting, researchers can optimize their reaction conditions to achieve high yields and the desired stereochemical outcome. This guide provides a foundation for navigating the complexities of this reaction, empowering you to proceed with confidence in your synthetic endeavors.

References

Technical Support Center: Optimizing Stereoselective Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of ethyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable cyclobutane motif. Cyclobutane rings are increasingly important in medicinal chemistry, offering unique structural properties.[1][2] However, controlling the stereochemistry during their synthesis can be a significant challenge.[3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high stereoselectivity and yields in your reactions.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

A1: Poor diastereoselectivity is a frequent challenge and often points to a stepwise reaction mechanism rather than a concerted one.[4] Several factors can be adjusted to favor the formation of one diastereomer over the other:

  • Solvent Polarity: The choice of solvent can significantly impact the stability of reaction intermediates. In many cases, decreasing the solvent polarity (e.g., switching from acetonitrile to toluene or hexanes) can promote a more concerted transition state, thereby improving stereoselectivity.[4][5]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[5]

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can enforce a specific geometry in the transition state, leading to higher diastereoselectivity. Screening different Lewis acids and optimizing their stoichiometry is crucial.[4]

Q2: I am struggling with low enantioselectivity in my catalytic asymmetric synthesis. What are the likely causes and how can I address them?

A2: Low enantiomeric excess (ee) in a catalytic reaction can stem from several issues, including an inefficient catalyst system or competing uncatalyzed reactions.[4] Consider the following troubleshooting steps:

  • Catalyst and Ligand Selection: The choice of the chiral catalyst and its corresponding ligand is paramount for inducing high enantioselectivity.[5][6] If using a metal-based catalyst, systematic modification of the chiral ligand can enhance the steric and electronic interactions that control facial selectivity.[4]

  • Reaction Temperature: As with diastereoselectivity, lower temperatures are generally beneficial for enantioselectivity.[4]

  • Catalyst Loading: Ensure the optimal catalyst loading is used. Too little catalyst may result in a significant background uncatalyzed reaction, leading to a racemic mixture.

Q3: The overall yield of my reaction is low. What are the common reasons for this and how can I improve it?

A3: Low yields can be attributed to a variety of factors, from incomplete reactions to product degradation. Here are some areas to investigate:

  • Reaction Time and Monitoring: Ensure the reaction is running to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Reagent Purity: The purity of starting materials, catalysts, and solvents is critical. Impurities can inhibit the catalyst or lead to side reactions.

  • Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common problems in the stereoselective synthesis of this compound.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis & Strategy cluster_solutions Potential Solutions cluster_outcome Outcome Start Poor Stereoselectivity or Low Yield Q_Stereo Diastereoselectivity or Enantioselectivity Issue? Start->Q_Stereo Q_Yield Low Yield Issue? Start->Q_Yield Diastereo Focus on Diastereocontrol Q_Stereo->Diastereo Diastereo Enantio Focus on Enantiocontrol Q_Stereo->Enantio Enantio Yield Focus on Yield Optimization Q_Yield->Yield Yes Sol_Diastereo • Change Solvent Polarity • Lower Temperature • Add Lewis Acid Diastereo->Sol_Diastereo Sol_Enantio • Screen Catalysts/Ligands • Lower Temperature • Optimize Catalyst Loading Enantio->Sol_Enantio Sol_Yield • Monitor Reaction to Completion • Check Reagent Purity • Use Inert Atmosphere Yield->Sol_Yield End Improved Synthesis Sol_Diastereo->End Sol_Enantio->End Sol_Yield->End

Caption: Troubleshooting workflow for optimizing stereoselective synthesis.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of this compound.

Protocol 1: Diastereoselective Reduction of Ethyl 3-Oxocyclobutanecarboxylate to cis-Ethyl 3-Hydroxycyclobutanecarboxylate

This protocol is adapted from a procedure for the synthesis of the corresponding methyl ester.[7]

Materials:

  • Ethyl 3-oxocyclobutanecarboxylate

  • Lithium tri-tert-butoxyaluminum hydride (L-selectride can also be an alternative)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 6 M

  • Ethyl acetate

  • Diatomaceous earth

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous THF.

  • Cool the solution to between -78 °C and -60 °C under an inert atmosphere.

  • Slowly add a THF solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) dropwise, maintaining the low temperature.

  • Stir the reaction mixture at this temperature for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the dropwise addition of 6 M HCl at approximately 0 °C until the pH of the solution is between 5 and 6.

  • Dilute the mixture with ethyl acetate and stir for 30 minutes.

  • Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.

  • Separate the filtrate layers and extract the aqueous phase with ethyl acetate.

  • Combine all organic phases, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain cis-ethyl 3-hydroxycyclobutanecarboxylate.

Protocol 2: Mitsunobu Inversion for the Synthesis of trans-Ethyl 3-Hydroxycyclobutanecarboxylate

This protocol is based on a general procedure for the inversion of stereochemistry in alcohols.[8]

Materials:

  • cis-Ethyl 3-hydroxycyclobutanecarboxylate

  • p-Nitrobenzoic acid

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution

  • Lithium hydroxide monohydrate

  • Chloroform/isopropanol mixture

Procedure:

  • Mitsunobu Reaction:

    • Dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) in anhydrous THF.

    • Cool the solution to -10 °C under a nitrogen atmosphere.

    • Add p-nitrobenzoic acid (1.1 eq.), triphenylphosphine (1.1 eq.), and then slowly add diethyl azodicarboxylate (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the THF under reduced pressure. Add methyl tert-butyl ether and stir for 30-60 minutes.

    • Filter the mixture and wash the filter cake with MTBE.

    • Wash the combined filtrate with saturated sodium bicarbonate solution.

    • Separate the organic layer, dry it, and concentrate to obtain the crude trans-p-nitrobenzoate ester.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of THF and water.

    • Add lithium hydroxide monohydrate and stir at room temperature overnight.

    • Remove the THF under reduced pressure and adjust the pH to 4-5 with HCl.

    • Extract the product with a chloroform/isopropanol mixture.

    • Combine the organic layers, dry, and concentrate to yield the crude trans-3-hydroxycyclobutanecarboxylic acid, which can then be esterified to the ethyl ester.

Data Presentation

The following table summarizes key reaction parameters that can be optimized for the stereoselective synthesis of this compound.

ParameterConditionExpected Outcome
Solvent Non-polar (e.g., Toluene, Hexanes)Increased diastereoselectivity[4]
Polar (e.g., Acetonitrile)May favor different diastereomers[5]
Temperature Low (-78 °C to 0 °C)Higher stereoselectivity[4][5]
Room Temperature or ElevatedPotentially lower selectivity
Catalyst Chiral Lewis AcidHigh enantioselectivity[4]
Achiral Reducing AgentDiastereoselective reduction[7]
Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

ReactionWorkflow Start Prepare Reactants & Set Up Reaction Reaction Run Reaction under Optimized Conditions (Temperature, Solvent, Catalyst) Start->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench Reaction & Perform Aqueous Workup Monitoring->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Analyze Product (NMR, Chiral HPLC for ee) Purification->Analysis End Isolated Stereoisomerically Enriched Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

III. References

  • BenchChem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). Methyl cis-3-hydroxycyclobutanecarboxylate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis. Retrieved from --INVALID-LINK--

  • Roy, T., & Biju, A. T. (2018). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Angewandte Chemie International Edition, 57(33), 10545–10549. --INVALID-LINK--

  • Wang, Y., et al. (2020). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. Chinese Journal of Chemistry, 38(11), 1269–1282. --INVALID-LINK--

  • Mykhailiuk, P. K. (2021). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Angewandte Chemie International Edition, 60(2), 974-984. --INVALID-LINK--

  • CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Ma, S., et al. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Chinese Journal of Chemistry, 36(11), 1059-1072. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclobutanes. Retrieved from --INVALID-LINK--

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9937. --INVALID-LINK--

  • Chen, J., et al. (2014). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 136(48), 16742–16745. --INVALID-LINK--

  • D'Alonzo, D., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(6), 7878-7913. --INVALID-LINK--

  • Ghislieri, D., & Gademann, K. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(7), 3049-3078. --INVALID-LINK--

References

Technical Support Center: Challenges in the Separation of Cis and Trans Isomers of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support hub for the intricate separation of cis and trans isomers of ethyl 3-hydroxycyclobutanecarboxylate. This guide is tailored for researchers, scientists, and professionals in drug development facing challenges in achieving high isomeric purity. The precise spatial arrangement of functional groups in these isomers is pivotal for their biological activity, making their effective separation a critical step in many synthetic pathways.

Due to their similar physical and chemical properties, separating cis and trans isomers of this compound can be a significant hurdle.[1][2] This resource offers in-depth troubleshooting guides and detailed protocols to address common and complex separation issues, empowering you to streamline your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm struggling with poor resolution between the cis and trans isomers using standard silica gel column chromatography. What key parameters should I focus on for optimization?

Answer: This is a frequent challenge stemming from the subtle polarity differences between the two isomers. A systematic approach to optimizing your chromatographic conditions is essential for a successful separation.

The Scientific Rationale: The cis isomer, where the hydroxyl and ester groups are on the same face of the cyclobutane ring, can form an intramolecular hydrogen bond. This reduces its interaction with the polar silica gel stationary phase compared to the trans isomer, where the hydroxyl group is more available for intermolecular hydrogen bonding with the silica. Consequently, the cis isomer typically exhibits a higher Rf value and elutes before the trans isomer.

Troubleshooting Workflow:

  • Mobile Phase Optimization:

    • Initial Solvent System: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate).

    • Fine-Tuning Polarity: If co-elution occurs, incrementally decrease the ethyl acetate concentration to reduce the mobile phase polarity. Even minor adjustments can significantly enhance resolution.

    • Alternative Solvents: Consider using dichloromethane (DCM) as a component of the mobile phase, which can offer different selectivity. A gradient elution, gradually increasing the polarity, is often highly effective.

  • Stationary Phase and Column Parameters:

    • Silica Gel Selection: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to better separation.[1]

    • Column Dimensions: Opt for a long, narrow column to maximize the separation path length.

    • Sample Loading: Avoid overloading the column. A general guideline is to load a crude mixture amount that is 1-2% of the total silica gel weight.

  • Flow Rate: A slower flow rate allows for more effective equilibration of the isomers between the stationary and mobile phases, which can improve resolution.

Optimized Column Chromatography Protocol

ParameterRecommended SettingJustification
Stationary Phase Silica Gel (230-400 mesh)High surface area enhances separation efficiency.[1]
Mobile Phase Gradient elution (e.g., 10% to 40% Ethyl Acetate in Hexanes)Allows for the elution of a broader range of compounds while maximizing resolution between closely related isomers.
Column Loading 1g of crude mixture per 50-100g of silica gelPrevents band broadening and maintains resolution.
Flow Rate Approximately 1-2 column volumes per hourSlower flow rates improve equilibration and separation.

Visualization of the Chromatography Troubleshooting Workflow:

G cluster_0 Chromatography Optimization A Crude Isomer Mixture B Prepare Silica Gel Column A->B C Load Sample B->C D Begin Elution (e.g., 10% EtOAc/Hexanes) C->D E Monitor Fractions via TLC D->E F Inadequate Separation? E->F G Decrease Mobile Phase Polarity F->G Yes H Continue Elution F->H No G->H I Combine Pure Fractions H->I J Separated Isomers I->J

Caption: A streamlined troubleshooting workflow for optimizing the chromatographic separation of isomers.

FAQ 2: Can saponification be an effective method for separating these isomers, and what are the potential challenges?

Answer: Yes, saponification to the corresponding carboxylic acids can be a highly effective chemical separation method.[3][4][5][6] This approach leverages the differing solubilities of the resulting cis and trans 3-hydroxycyclobutanecarboxylic acids or their salts.

The Underlying Principle: The hydrolysis of the ethyl esters to their corresponding carboxylic acids can alter the physical properties of the isomers sufficiently to allow for separation by crystallization or extraction.

Step-by-Step Methodology:

  • Saponification: The isomeric mixture of esters is hydrolyzed with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[3][4][5][6]

  • Acidification: The reaction mixture is then carefully acidified to protonate the carboxylate salts, yielding the free carboxylic acids.

  • Separation:

    • Selective Crystallization: One of the isomers of the carboxylic acid may be less soluble and can be selectively crystallized from the reaction mixture or a suitable solvent.

    • Differential Extraction: The difference in polarity between the cis and trans carboxylic acids may allow for their separation by liquid-liquid extraction with appropriate solvents.

Potential Pitfalls and Troubleshooting:

  • Incomplete Reaction: Monitor the saponification reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting esters.

  • Emulsion Formation: During extraction, the formation of emulsions can be problematic. The addition of brine can help to break up emulsions.

  • Co-crystallization/Co-extraction: A single crystallization or extraction step may not be sufficient for complete separation. Multiple iterations may be necessary.

  • Re-esterification Required: To obtain the desired ethyl esters, the separated carboxylic acids must be re-esterified, adding steps to the overall process.

FAQ 3: Is enzymatic resolution a viable option for this separation, and what are its main advantages?

Answer: Enzymatic resolution is a powerful and highly selective method for separating such isomers, often yielding products with high optical purity.[7][8][9][10]

The Core Concept: Enzymes, particularly lipases, can exhibit high stereoselectivity, enabling them to catalyze a reaction on one isomer while leaving the other untouched. For example, a lipase could selectively hydrolyze the trans-ester to the corresponding acid, allowing for the separation of the unreacted cis-ester.[7][8][9]

Key Advantages:

  • High Selectivity: Can lead to very high diastereomeric and enantiomeric purity.[7][8][9]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild pH and temperature conditions, minimizing the risk of side reactions.

Workflow for Enzymatic Resolution:

G cluster_1 Enzymatic Resolution Process A cis/trans Ester Mixture B Incubate with Lipase in Buffer A->B C Selective Hydrolysis of One Isomer B->C D Monitor Reaction Progress (e.g., HPLC) C->D E ~50% Conversion? D->E E->C No F Stop Reaction & Separate Enzyme E->F Yes G Separation of Product and Unreacted Starting Material F->G H Purified Acid (from hydrolyzed ester) G->H I Purified Unreacted Ester G->I J Pure Isomer 1 H->J K Pure Isomer 2 I->K

Caption: A generalized workflow for the enzymatic resolution of this compound isomers.

Troubleshooting Enzymatic Resolution:

  • Low Reactivity:

    • Enzyme Selection: Screening a variety of lipases (e.g., from Candida antarctica or Pseudomonas cepacia) is often necessary to find one with optimal activity and selectivity.[7][8][9]

    • Reaction Conditions: Ensure the pH, temperature, and solvent system are optimized for the chosen enzyme.[10]

  • Poor Selectivity:

    • Reaction Monitoring: It is crucial to stop the reaction at approximately 50% conversion to achieve high purity for both the resulting acid and the unreacted ester.

Summary of Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Differential partitioning between stationary and mobile phases.[1]Direct separation of esters; versatile for various scales.Can be time-consuming and require large solvent volumes; resolution may be challenging.[1]
Saponification & Separation Different solubilities of the corresponding carboxylic acids.Can be cost-effective for large-scale separations.Indirect method requiring an additional re-esterification step.
Enzymatic Resolution Stereoselective enzymatic reaction.[7][8][9]High selectivity and purity under mild conditions.[7][8][9]Requires screening and optimization of enzymes; can be more costly.

References

Storage and handling guidelines for ethyl 3-hydroxycyclobutanecarboxylate to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth storage and handling guidelines to prevent its degradation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of this compound

This compound is a valuable building block in organic synthesis, prized for its unique four-membered ring structure. However, this strained carbocyclic system, combined with the presence of both an ester and a secondary alcohol functional group, makes the molecule susceptible to specific degradation pathways. Understanding these potential issues is critical for maintaining the purity and reactivity of the compound, ensuring the reliability and reproducibility of your experimental results. This guide will delve into the primary degradation mechanisms – hydrolysis, oxidation, and thermal decomposition – and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) and Troubleshooting

Storage and General Handling

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dry place. While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation over extended periods.[1]

Q2: I've noticed the appearance of a new peak in my NMR spectrum after storing a solution of the compound in methanol for a few days. What could be the cause?

A2: This is likely due to transesterification. The ethyl ester can react with the methanol solvent, especially in the presence of trace amounts of acid or base, to form mthis compound. To avoid this, it is best to prepare solutions fresh. If a solution must be stored, use aprotic solvents like dichloromethane, tetrahydrofuran (THF), or ethyl acetate, and store at low temperatures.

Q3: Can I store this compound in a standard glass vial?

A3: Yes, high-quality borosilicate glass vials are suitable for storing this compound. Ensure the cap has a chemically resistant liner (e.g., PTFE) to prevent contamination and moisture ingress. For highly sensitive applications or very long-term storage, amber glass is preferred to protect against potential light-induced degradation, although there is no specific evidence to suggest this compound is highly light-sensitive.

Hydrolysis: The Ester's Weak Point

Q4: My aqueous reaction mixture containing this compound is showing the formation of a more polar byproduct. What is happening?

A4: You are likely observing the hydrolysis of the ethyl ester to 3-hydroxycyclobutanecarboxylic acid. This reaction can be catalyzed by both acids and bases.[2][3] The presence of even trace amounts of acidic or basic impurities in your reaction mixture can accelerate this degradation.

Q5: How can I prevent ester hydrolysis during my experiments?

A5: To minimize hydrolysis:

  • pH Control: Maintain a neutral pH if your reaction conditions permit. If you must work under acidic or basic conditions, be aware that hydrolysis will be accelerated.

  • Temperature: Keep the reaction temperature as low as reasonably possible, as hydrolysis rates increase with temperature.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the ester to hydrolytic conditions.

  • Aqueous Workup: When performing an aqueous workup, use cold water and work quickly. Neutralize any acidic or basic conditions as soon as possible.

Q6: Is acid- or base-catalyzed hydrolysis more of a concern?

A6: Base-catalyzed hydrolysis (saponification) is generally a greater concern because it is an irreversible process.[4] The carboxylic acid product is deprotonated under basic conditions to form a carboxylate salt, which drives the equilibrium towards the hydrolyzed product. Acid-catalyzed hydrolysis is an equilibrium process, but the presence of excess water will still favor the formation of the carboxylic acid.[3][4]

Oxidation: The Vulnerable Alcohol

Q7: I suspect the secondary alcohol in my compound has been oxidized. What would be the product, and what could have caused it?

A7: The secondary alcohol group in this compound can be oxidized to a ketone, forming ethyl 3-oxocyclobutanecarboxylate. This can be caused by exposure to strong oxidizing agents. Common laboratory oxidants to be cautious of include chromium-based reagents (e.g., Jones reagent, PCC, PDC) and permanganates.[2][3][5] Even exposure to air over long periods, especially in the presence of metal contaminants, can lead to slow oxidation.

Q8: How do I prevent the oxidation of the hydroxyl group?

A8: To prevent oxidation:

  • Avoid Incompatible Reagents: Do not use strong oxidizing agents in your reaction scheme unless the explicit intention is to oxidize the alcohol. A comprehensive list of incompatible materials can often be found in the supplier's Safety Data Sheet (SDS).

  • Inert Atmosphere: When handling the neat compound or its solutions for extended periods, working under an inert atmosphere (N₂ or Ar) can help prevent air oxidation.

  • Solvent Purity: Use high-purity, peroxide-free solvents, especially ethers like THF, which can form explosive peroxides that are also strong oxidizing agents.

Thermal Degradation

Q9: I need to heat my reaction. At what temperature does this compound start to decompose?

Q10: What are the signs of thermal degradation?

A10: Discoloration (yellowing or browning) of the compound upon heating is a common sign of thermal decomposition. Analytically, you would observe the appearance of new signals in your NMR, GC-MS, or LC-MS corresponding to the degradation products.

Summary of Storage and Handling Guidelines

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Minimizes rates of all potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the secondary alcohol.
Container Tightly sealed amber glass vial with PTFE-lined capProtects from moisture and potential light exposure.
Incompatible Materials Strong oxidizing agents, strong bases, strong acidsPrevents oxidation of the alcohol and hydrolysis of the ester.[6][8]
Solvent for Stock Solutions Aprotic solvents (e.g., DCM, THF, Ethyl Acetate)Avoids transesterification that can occur with alcohol solvents.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step methodology for preparing a stock solution of this compound, minimizing the risk of degradation.

  • Preparation:

    • Ensure all glassware is clean and thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

    • Use a high-purity, anhydrous aprotic solvent (e.g., dichloromethane or ethyl acetate). If using a solvent prone to peroxide formation (e.g., THF), ensure it is freshly distilled or tested for peroxides.

  • Inert Atmosphere:

    • Place the vial of this compound and the solvent in a glovebox or use a Schlenk line.

    • If using a Schlenk line, flush the vial of the compound with a gentle stream of nitrogen or argon for a few minutes.

  • Weighing and Dissolving:

    • Quickly weigh the desired amount of this compound into a clean, dry flask under an inert atmosphere.

    • Add the desired volume of anhydrous solvent to the flask via a syringe to achieve the target concentration.

    • Gently swirl the flask to ensure complete dissolution.

  • Storage of the Solution:

    • If the solution is not for immediate use, store it in a tightly sealed container with a PTFE-lined cap.

    • For short-term storage (a few days), refrigerate at 2-8 °C. For longer-term storage, consider freezing at -20 °C.

    • Before use, allow the solution to warm to room temperature to prevent condensation of atmospheric moisture into the solution.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

main This compound hydrolysis_acid 3-Hydroxycyclobutanecarboxylic Acid + Ethanol main->hydrolysis_acid H+ or OH- / H2O (Hydrolysis) oxidation Ethyl 3-oxocyclobutanecarboxylate main->oxidation [O] (Oxidation) thermal Cyclobutanone + Ethyl Acetate main->thermal Δ (Heat) (Thermal Degradation)

Caption: Primary degradation pathways of this compound.

cluster_hydrolysis Hydrolysis Troubleshooting start_hydrolysis Appearance of polar byproduct in aqueous media? check_ph Check pH of the reaction mixture start_hydrolysis->check_ph acid_base Is the pH acidic or basic? check_ph->acid_base neutral Maintain neutral pH if possible acid_base->neutral Yes workup Use cold aqueous workup and minimize time acid_base->workup Yes

Caption: Troubleshooting workflow for suspected hydrolysis.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions with Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Due to its inherent ring strain and bifunctional nature, this compound can participate in a variety of desired transformations, but can also lead to unexpected byproducts.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and understand the formation of these unintended products.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to side reactions?

A1: The primary reason lies in the inherent ring strain of the cyclobutane ring.[1][2][3][4] This strain, a combination of angle and torsional strain, makes the ring susceptible to cleavage under various conditions, including acidic, basic, and even some nucleophilic attacks.[5][6] The presence of both a hydroxyl and an ester functional group also provides multiple reactive sites, which can lead to competing reactions.

Q2: What are the most common types of unexpected byproducts?

A2: The most frequently encountered byproducts arise from:

  • Ring-opening: Cleavage of the cyclobutane ring to form linear acyclic compounds.[5]

  • Elimination: Dehydration of the alcohol to form cyclobutene derivatives.

  • Ester hydrolysis or transesterification: Reaction of the ethyl ester group under acidic or basic conditions.

  • Rearrangements: Skeletal rearrangements of the cyclobutane ring, often catalyzed by acid.[5][6]

Q3: How can I minimize the formation of byproducts?

A3: Careful control of reaction conditions is paramount. Key strategies include:

  • Temperature control: Many side reactions, particularly elimination, are favored at higher temperatures.

  • Choice of reagents: Using milder and more selective reagents can prevent unwanted transformations.

  • pH control: Avoiding strongly acidic or basic conditions can prevent ring-opening and ester hydrolysis.

  • Anhydrous conditions: For reactions sensitive to water, ensuring a dry reaction environment is critical to prevent hydrolysis.

II. Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common synthetic transformations involving this compound.

Guide 1: Acylation of the Hydroxyl Group

Intended Reaction: Esterification or protection of the hydroxyl group.

Common Issue: Formation of a significant amount of a byproduct with a different molecular weight than the starting material or the expected product.

Potential Unexpected Byproduct: Ring-opened acylated product.

Causality and Mechanism: Under acidic conditions (e.g., using an acid catalyst for esterification) or with highly reactive acylating agents, the hydroxyl group can be protonated and eliminated to form a cyclobutyl cation. This cation is unstable and can undergo ring-opening to a more stable acyclic carbocation, which is then trapped by the acylating agent or a nucleophile.

Troubleshooting Workflow

References

Technical Support Center: Determination of Enantiomeric Excess of Chiral Ethyl 3-Hydroxycyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the analysis of chiral derivatives of ethyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on determining the enantiomeric excess (ee) of this important class of molecules. Here, we combine established analytical principles with field-proven insights to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it a critical parameter for chiral derivatives of this compound?

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other in a mixture. It is calculated as:

% ee = |([R] - [S]) / ([R] + [S])| x 100

For chiral pharmaceuticals and agrochemicals derived from this compound, the two enantiomers can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, regulatory bodies require precise determination of the enantiomeric composition of chiral drugs.

Q2: What are the primary analytical techniques for determining the enantiomeric excess of these derivatives?

The most common and reliable methods for determining the enantiomeric excess of this compound derivatives are:

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique that employs a chiral stationary phase (CSP) to separate the enantiomers.[1][2]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of this compound.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): A powerful method that uses chiral compounds to induce a chemical shift difference between the enantiomers in the NMR spectrum.[5][6][7]

Q3: How do I choose the most appropriate technique for my specific derivative?

The choice of technique depends on the physicochemical properties of your specific derivative:

  • Chiral HPLC is the most versatile and is often the first choice, especially for less volatile or thermally sensitive derivatives. Polysaccharide-based columns are a good starting point for method development due to their broad applicability.[1][8][9]

  • Chiral GC is preferred for derivatives that are volatile and thermally stable. Derivatization to a more volatile form, such as a methyl ester, may be necessary.[10]

  • NMR with CSAs is a valuable alternative, particularly when chromatographic methods are difficult to develop or for a rapid, preliminary assessment of enantiomeric purity.[11][12]

Troubleshooting Guides

Chiral HPLC Troubleshooting

Issue 1: Poor or No Enantiomeric Resolution

  • Q: I am not seeing any separation of my enantiomers on a polysaccharide-based chiral column. What should I do?

    • A: First, ensure you are using an appropriate mobile phase. For normal-phase chromatography on polysaccharide columns, a mixture of hexane and an alcohol (like isopropanol or ethanol) is a common starting point.[1][13] Vary the percentage of the alcohol; decreasing the alcohol content often increases retention and may improve resolution. Also, consider screening other polysaccharide-based columns (e.g., different derivatives of cellulose or amylose) as selectivity can be highly column-specific.[2][14]

  • Q: I see a small shoulder on my peak, but not baseline separation. How can I improve this?

    • A: A shoulder indicates partial separation, which is a great starting point! To improve resolution, you can try several strategies:

      • Optimize the mobile phase: Make small, incremental changes to the alcohol percentage.

      • Lower the temperature: Running the column at a lower temperature (e.g., 10-15 °C) can sometimes enhance chiral recognition.[15]

      • Reduce the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.[16]

Issue 2: Peak Tailing

  • Q: My peaks are showing significant tailing. What is the cause and how can I fix it?

    • A: Peak tailing in chiral HPLC of polar compounds like this compound derivatives can be caused by several factors:

      • Secondary interactions: The hydroxyl and ester groups can have unwanted interactions with the silica support of the stationary phase. Adding a small amount of a polar modifier to your mobile phase, such as an acid (e.g., 0.1% trifluoroacetic acid for acidic compounds) or a base (e.g., 0.1% diethylamine for basic compounds), can help to mitigate these interactions.[15]

      • Column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[15][17]

      • Column contamination: If the column has been used extensively, strongly retained impurities can cause peak shape distortion. Flushing the column with a strong solvent may help. For immobilized polysaccharide columns, a regeneration procedure using solvents like DMF or EtOAc can be effective.[18]

Issue 3: Split Peaks

  • Q: I am observing split peaks for my enantiomers. What could be the issue?

    • A: Split peaks can be frustrating, but are often resolvable:

      • Sample solvent incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[19]

      • Column void or contamination: A void at the head of the column or a blocked frit can disrupt the sample flow path, leading to split peaks. Reversing and flushing the column may resolve a blocked frit. A void, however, usually means the column needs to be replaced.[19]

      • Co-eluting impurity: It's possible that what appears to be a split peak is actually an impurity eluting very close to your enantiomer. To check this, try a smaller injection volume; if two distinct peaks become apparent, you will need to optimize your method to separate the impurity.[19]

Chiral GC Troubleshooting

Issue: Poor Resolution or Peak Tailing for this compound Derivatives

  • Q: My GC separation of a cyclobutane derivative is not giving good resolution. What can I try?

    • A: For chiral GC of polar compounds, derivatization is often necessary to improve volatility and peak shape. Consider derivatizing the hydroxyl group to a less polar functional group. Additionally, ensure you are using a suitable chiral stationary phase. Cyclodextrin-based columns are commonly used for the separation of such compounds.[3] Optimizing the temperature program (e.g., using a slower ramp rate) can also significantly impact resolution.

NMR with Chiral Solvating Agents (CSAs) Troubleshooting

Issue: No Induced Chemical Shift Difference

  • Q: I've added a chiral solvating agent to my NMR sample, but I don't see any splitting of the enantiomeric signals. What's wrong?

    • A: The effectiveness of a CSA depends on the formation of diastereomeric complexes with your analyte. If you don't observe any effect:

      • Try a different CSA: The interaction between the CSA and the analyte is highly specific. You may need to screen a few different CSAs to find one that works for your derivative.[11][12]

      • Adjust the concentration: The ratio of CSA to your analyte is crucial. Try varying the concentration of the CSA.

      • Change the solvent: The solvent can have a significant impact on the interactions between the CSA and the analyte. Try a different deuterated solvent.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Derivatives (Starting Point)

This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required for your specific derivative.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

ParameterRecommended Starting Condition
Column CHIRALPAK® IA, IB, or IC (or similar polysaccharide-based CSP) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm (or a more appropriate wavelength if the derivative has a chromophore)
Injection Vol. 10 µL

3. Method Optimization:

  • If separation is not achieved, systematically vary the isopropanol percentage in the mobile phase (e.g., from 5% to 20%).
  • If tailing is observed, consider adding 0.1% TFA or DEA to the mobile phase, depending on the nature of your derivative.
  • Evaluate different polysaccharide-based columns to find the optimal selectivity.[14]

Workflow for Chiral HPLC Method Development:

cluster_prep Sample Preparation cluster_analysis Initial Analysis cluster_eval Evaluation cluster_optimize Optimization cluster_quant Quantification prep Dissolve & Filter Sample (1 mg/mL in mobile phase) hplc Inject on Chiral HPLC (Polysaccharide Column, Hexane/IPA) prep->hplc eval Baseline Resolution? hplc->eval optimize Adjust Mobile Phase (Vary % Alcohol) Lower Temperature Change Column eval->optimize No quant Integrate Peaks Calculate % ee eval->quant Yes optimize->hplc

Caption: Workflow for chiral HPLC method development.

Protocol 2: Chiral GC Method for Ethyl 3-Hydroxybutanoate (Adaptable for Cyclobutane Derivatives)

This method for a close structural analog can be adapted for volatile derivatives of this compound.

1. Sample Preparation (if derivatization is needed):

  • If the derivative is not sufficiently volatile, consider derivatization of the hydroxyl group (e.g., acetylation).

2. GC System and Conditions:

ParameterRecommended Condition
Column Cyclodextrin-based chiral capillary column (e.g., β-cyclodextrin)
Carrier Gas Helium
Injector Temp. 250 °C
Detector Temp. 250 °C (FID)
Oven Program Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~220 °C.
Injection Split injection (e.g., 50:1 split ratio)

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.
  • Calculate the enantiomeric excess using the formula provided in the FAQs.

Workflow for Enantiomeric Excess Determination:

start Chiral Sample prep Sample Preparation (Dilution/Derivatization) start->prep analysis Chromatographic Separation (Chiral HPLC or GC) prep->analysis data Data Acquisition (Chromatogram) analysis->data integration Peak Integration data->integration calculation Calculate % ee integration->calculation end Report Result calculation->end

Caption: General workflow for ee determination.

References

Technical Support Center: Analytical Solutions for Monitoring Reactions of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with ethyl 3-hydroxycyclobutanecarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the key analytical techniques used to monitor the progress of reactions involving this versatile building block. As your Senior Application Scientist, my goal is to equip you with the practical insights and foundational knowledge necessary to overcome common analytical challenges, ensuring the integrity and efficiency of your experimental workflows.

Introduction: The Analytical Imperative for a Chiral Building Block

This compound is a chiral molecule of significant interest in organic synthesis due to the prevalence of the cyclobutane motif in numerous biologically active compounds. The strained four-membered ring and the presence of hydroxyl and ester functionalities make it a versatile precursor for a variety of transformations.[1][2][3] However, these same features can present unique challenges during reaction monitoring. The potential for ring-opening, stereochemical changes, and the compound's polarity necessitate robust analytical methods to accurately track reactant consumption, product formation, and the emergence of any byproducts.

This guide is structured to address the most common analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides a blend of theoretical principles and practical, field-tested solutions to common problems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Your Window into the Reaction

NMR spectroscopy is arguably the most powerful tool for real-time, non-invasive monitoring of solution-phase reactions.[4] It provides detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products.

Key Spectral Features to Monitor

To effectively monitor a reaction involving this compound, it is crucial to identify characteristic peaks for the starting material and potential products. For instance, in an oxidation reaction to form ethyl 3-oxocyclobutanecarboxylate, you would monitor the disappearance of the alcohol proton and the shift of the cyclobutane ring protons.

CompoundKey ¹H NMR Signals (Approx. ppm)Key ¹³C NMR Signals (Approx. ppm)
This compound ~4.1 (q, -OCH2CH3), ~4.0 (m, -CHOH), ~2.5-2.0 (m, cyclobutane CH2), ~1.2 (t, -OCH2CH3)~175 (C=O), ~68 (-CHOH), ~60 (-OCH2), ~40 (cyclobutane CH), ~35 (cyclobutane CH2), ~14 (-CH3)
Ethyl 3-oxocyclobutanecarboxylate ~4.2 (q, -OCH2CH3), ~3.4-3.0 (m, cyclobutane CH/CH2), ~1.3 (t, -OCH2CH3)[5]~206 (C=O, ketone), ~172 (C=O, ester), ~61 (-OCH2), ~47 (cyclobutane CH2), ~38 (cyclobutane CH), ~14 (-CH3)

Note: Exact chemical shifts are solvent-dependent. The values provided are typical and should be used as a guide.[6][7]

Troubleshooting and FAQs for NMR Reaction Monitoring

Q1: My baseline is distorted, and I'm seeing broad peaks. What's going on?

A1: This is a common issue that can stem from several sources. Here’s a systematic approach to troubleshoot:

  • Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks. Re-shimming the spectrometer, especially if the sample has been in the magnet for a while or the temperature has changed, is the first step.

  • Sample Concentration and Solubility: A sample that is too concentrated can lead to viscosity-induced peak broadening. Conversely, if your compound is not fully dissolved, you will have an inhomogeneous sample, resulting in poor spectral quality. Ensure your reaction mixture is fully solubilized in the chosen deuterated solvent.[8]

  • Paramagnetic Species: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. If your reaction involves transition metals, this is a likely culprit. Consider adding a chelating agent like EDTA if it doesn't interfere with your reaction.

Q2: I'm having trouble getting accurate integrations for my starting material and product.

A2: Accurate quantification is key for reaction monitoring. If your integrations are inconsistent, consider the following:

  • Peak Overlap: If the peaks of your starting material and product overlap, accurate integration becomes challenging. Try changing the NMR solvent. Aromatic solvents like benzene-d6 often induce different chemical shifts compared to chloroform-d, potentially resolving overlapping signals.[8]

  • Relaxation Times (T1): For quantitative NMR, the delay between pulses (relaxation delay) should be at least 5 times the longest T1 of the nuclei you are integrating. If this condition is not met, signals will not have fully relaxed, leading to inaccurate integrals. Perform a T1 inversion-recovery experiment to determine the T1 values for your key signals.

  • Baseline Correction: Ensure you are performing a proper baseline correction before integration. An uneven baseline will lead to integration errors.

Q3: How can I confirm the identity of the hydroxyl (-OH) proton peak?

A3: The -OH proton can be broad and its chemical shift can vary with concentration and temperature. To definitively identify it, perform a D₂O shake . Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its peak to disappear or significantly diminish.[8]

Experimental Workflow: In-Situ NMR Reaction Monitoring

Caption: Workflow for in-situ NMR reaction monitoring with integrated troubleshooting checkpoints.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Byproduct Identification

GC-MS is a powerful technique for separating and identifying volatile components in a reaction mixture. It is particularly useful for detecting low-level impurities and byproducts. However, the analysis of polar, functionalized molecules like this compound can be challenging.

Expected Fragmentation Patterns

The mass spectrum of this compound will be influenced by its functional groups. Key fragmentation pathways to expect include:

  • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z [M-45]⁺.

  • Loss of water (-H₂O): The hydroxyl group can be eliminated, leading to a fragment at m/z [M-18]⁺.

  • Cleavage of the cyclobutane ring: The strained ring can fragment in various ways, leading to a complex pattern in the lower mass region.[9][10]

Troubleshooting and FAQs for GC-MS Analysis

Q1: I'm seeing significant peak tailing for my analyte. How can I improve the peak shape?

A1: Peak tailing for polar compounds like alcohols is a frequent issue in GC. It's often caused by unwanted interactions with active sites in the GC system.

  • Inlet Liner Deactivation: The glass inlet liner is a common source of active silanol groups. Ensure you are using a properly deactivated liner. If tailing persists, you may need to replace the liner.

  • Column Choice: A standard non-polar column (e.g., DB-5ms) may not be ideal. Consider using a more polar column, such as one with a polyethylene glycol (WAX) stationary phase, which is better suited for analyzing alcohols.

  • Derivatization: To reduce polarity and improve volatility, consider derivatizing your analyte. Silylation (e.g., with BSTFA) to convert the hydroxyl group to a trimethylsilyl ether is a common and effective strategy. This will significantly improve peak shape and reduce tailing.

Q2: My compound seems to be degrading in the GC injector. What can I do?

A2: The high temperatures of the GC inlet can cause thermal degradation of sensitive molecules like cyclobutane derivatives.[11]

  • Lower the Injector Temperature: While a high temperature is needed for volatilization, an excessively high temperature can cause decomposition. Experiment with lowering the injector temperature in 20°C increments to find a balance between efficient vaporization and thermal stability.

  • Use a Splitless or Cold On-Column Injection: These techniques introduce the sample into the column at a lower temperature, minimizing the time spent in the hot injector and reducing the risk of thermal degradation.

Q3: I'm observing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are extraneous peaks that can appear in your chromatogram and are often the result of carryover from previous injections or contamination.

  • Injector and Syringe Contamination: High-boiling or polar compounds can adsorb to the syringe or injector and elute in subsequent runs. Thoroughly clean your syringe and consider a bake-out of the injector.

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release volatile compounds into the system. Replace the septum regularly.

Decision Tree for GC-MS Troubleshooting

GC_Troubleshooting Start Poor GC-MS Result Tailing Peak Tailing? Start->Tailing Degradation Compound Degradation? Tailing->Degradation No Liner Use Deactivated Liner Tailing->Liner Yes Ghost Ghost Peaks? Degradation->Ghost No Temp Lower Injector Temperature Degradation->Temp Yes Clean Clean Injector & Syringe Ghost->Clean Yes End Improved Chromatogram Ghost->End No Column Switch to Polar Column Liner->Column Derivatize Derivatize Sample (Silylation) Column->Derivatize Derivatize->End Injection Use Cold On-Column Injection Temp->Injection Injection->End Septum Replace Septum Clean->Septum Septum->End

Caption: A decision-making workflow for common GC-MS issues with cyclobutane derivatives.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Separations

HPLC is an indispensable technique for analyzing non-volatile or thermally labile compounds. For a chiral molecule like this compound, chiral HPLC is essential for determining enantiomeric purity and monitoring stereochemical outcomes of a reaction.[12][13][14]

Developing a Chiral HPLC Method

Developing a chiral separation method often requires screening a variety of chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are a good starting point as they have broad applicability.[12][15]

General Starting Conditions for Chiral Method Screening:

  • Columns: Chiralcel® OD-H, Chiralpak® AD-H

  • Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10 v/v). For acidic compounds, add 0.1% trifluoroacetic acid (TFA). For basic compounds, add 0.1% diethylamine (DEA).[12]

  • Mobile Phase (Reversed Phase): Acetonitrile / Water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as the ester carbonyl has a weak chromophore).

Troubleshooting and FAQs for HPLC Analysis

Q1: I'm not getting any separation of my enantiomers. What should I try next?

A1: Achieving chiral separation can be an empirical process. If your initial screening is unsuccessful:

  • Change the Mobile Phase Composition: Vary the ratio of your strong and weak solvents. In normal phase, try switching the alcohol modifier from isopropanol to ethanol.[12]

  • Try Different CSPs: Different chiral stationary phases have different recognition mechanisms. If a polysaccharide-based column doesn't work, consider a Pirkle-type or macrocyclic glycopeptide-based column.[13][14]

  • Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in the interactions between the enantiomers and the CSP, leading to better resolution.

Q2: My peak shapes are poor, and my retention times are drifting.

A2: These issues often point to problems with the mobile phase or column equilibration.

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. For buffered mobile phases, check the pH and ensure it is not close to the pKa of your analyte.

  • Column Equilibration: When changing mobile phases, especially between normal and reversed phase, the column requires adequate time to equilibrate. Flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.

  • Analyte Solubility: Poor solubility of your sample in the mobile phase can lead to broad or split peaks. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[14]

Q3: How can I improve the sensitivity of my analysis, especially if I don't have a strong UV chromophore?

A3: this compound lacks a strong chromophore, which can make UV detection challenging at low concentrations.

  • Use a Lower Wavelength: Detection at lower wavelengths (e.g., 200-215 nm) can increase sensitivity for compounds with only carbonyl groups. However, be aware that baseline noise will also increase.

  • Consider Alternative Detectors: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are universal detectors that do not rely on a chromophore and can be excellent alternatives for this type of analysis. If your HPLC is connected to a mass spectrometer (LC-MS), you can achieve excellent sensitivity and selectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations

FTIR spectroscopy is a rapid and powerful technique for monitoring the disappearance and appearance of key functional groups. It is particularly well-suited for in-situ reaction monitoring using an attenuated total reflectance (ATR) probe.[16] For reactions involving this compound, you will be primarily interested in the O-H, C=O, and C-O stretching regions.

Key FTIR Absorptions
Functional GroupVibrationApproximate Wavenumber (cm⁻¹)Appearance
-OH (alcohol) O-H Stretch3600 - 3200Strong, Broad
C=O (ester) C=O Stretch1750 - 1730Strong, Sharp
C=O (ketone) C=O Stretch~1785 (for cyclobutanone)Strong, Sharp
C-O (alcohol) C-O Stretch1200 - 1050Strong, Sharp
C-O (ester) C-O Stretch1300 - 1150Strong, Sharp

Note: The C=O stretch of a cyclobutanone is at a higher frequency than a typical acyclic ketone due to ring strain.[17][18][19]

Troubleshooting and FAQs for In-Situ FTIR Monitoring

Q1: How do I monitor a reaction where the starting material and product both have carbonyl groups?

A1: This is a common scenario, for example, in the oxidation of this compound to ethyl 3-oxocyclobutanecarboxylate. While both have an ester carbonyl, the product also has a ketone carbonyl.

  • Focus on Unique Peaks: The key is to monitor the disappearance of the broad O-H stretch from the starting material and the appearance of the C=O stretch from the cyclobutanone product. The cyclobutanone C=O stretch appears at a significantly higher wavenumber (~1785 cm⁻¹) than the ester C=O (~1735 cm⁻¹), allowing for clear differentiation.[20][21]

  • Chemometrics: For more complex overlapping spectra, chemometric software can be used to deconvolute the spectra and generate concentration profiles for each component over time.

Q2: My ATR probe seems to be getting coated during the reaction, leading to a noisy signal.

A2: This can happen if your reaction mixture contains solids or if material precipitates onto the probe surface.

  • Ensure Homogeneity: Make sure all components of your reaction are fully dissolved. If solids are present, in-situ FTIR with an ATR probe may not be suitable.

  • Proper Cleaning: After each experiment, it is crucial to thoroughly clean the ATR probe with appropriate solvents to remove any residual material.

Q3: Can I get quantitative data from in-situ FTIR?

A3: Yes, with proper calibration. By running reactions with known concentrations of starting material and product and correlating these to the FTIR signal (peak height or area), you can build a calibration model. This model can then be used to determine the concentrations of these species in real-time during your reaction.

Logical Flow for FTIR-Based Reaction Monitoring

Caption: A streamlined process for monitoring functional group changes using in-situ FTIR.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Cis- vs. Trans-Ethyl 3-Hydroxycyclobutanecarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, the nuanced reactivity of stereoisomers can be a pivotal factor in the success of a synthetic route or the biological activity of a target molecule. The 1,3-disubstituted cyclobutane scaffold, a motif of growing importance in drug discovery, presents a fascinating case study in the profound impact of stereochemistry on chemical behavior. This guide provides an in-depth comparison of the reactivity of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate, delving into the conformational and electronic factors that govern their distinct chemical properties. We will explore key reactions, supported by mechanistic insights and experimental data, to offer a comprehensive resource for researchers navigating the synthesis and manipulation of these valuable building blocks.

The Structural Landscape: Conformational Isomers and Their Implications

The reactivity of cyclic molecules is intrinsically linked to their three-dimensional structure. Unlike planar depictions in textbooks, the cyclobutane ring is not flat; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering creates two distinct substituent positions: axial and equatorial.

In trans-ethyl 3-hydroxycyclobutanecarboxylate, the hydroxyl and ethyl carboxylate groups reside on opposite faces of the ring. In the most stable conformation, both bulky substituents can occupy pseudo-equatorial positions, minimizing steric interactions. Conversely, in the cis-isomer, the substituents are on the same face of the ring, forcing one to adopt a pseudo-axial orientation, leading to greater steric strain. This seemingly subtle difference in conformation has profound consequences for the accessibility of the reactive centers and the potential for intramolecular interactions.

Figure 1: Logical relationship between stereochemistry and potential reactivity pathways for cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate.

Comparative Reactivity in Key Transformations

The differential reactivity of the cis and trans isomers is most pronounced in reactions where the hydroxyl and ester functionalities can interact.

Intramolecular Cyclization (Lactonization): A Tale of Two Isomers

A classic example showcasing the enhanced reactivity of the cis-isomer is the propensity for intramolecular cyclization to form a γ-lactone. Under acidic or basic conditions, the proximate hydroxyl group in the cis-isomer can readily attack the carbonyl carbon of the ester, leading to the formation of a bicyclic lactone. This process is an example of neighboring group participation (NGP) , also known as anchimeric assistance, where an adjacent functional group accelerates a reaction by acting as an internal nucleophile.[2]

The trans-isomer, with its hydroxyl group positioned on the opposite side of the ring, is sterically hindered from participating in such an intramolecular reaction. Consequently, lactonization is not a feasible pathway for the trans-isomer under normal conditions.

Table 1: Predicted Reactivity in Lactonization

IsomerPotential for LactonizationMechanistic Rationale
Cis HighProximity of hydroxyl and ester groups facilitates intramolecular attack (NGP).
Trans NegligibleSteric hindrance prevents intramolecular cyclization.

graph TD;
subgraph "Lactonization Pathway"
A[cis-Ethyl 3-hydroxycyclobutanecarboxylate] -->|H+ or OH-| B{Intramolecular Attack};
B --> C[Tetrahedral Intermediate];
C --> D[Bicyclic γ-Lactone];
end

subgraph "No Lactonization"
    E[trans-Ethyl 3-hydroxycyclobutanecarboxylate] -->|H+ or OH-| F(No Intramolecular Reaction);
end

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124
style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

Figure 2: Contrasting reaction pathways for cis- and trans-isomers under conditions promoting lactonization.

Oxidation of the Hydroxyl Group

The oxidation of the secondary alcohol to a ketone is another reaction where the stereochemistry of the starting material can influence the reaction rate and outcome. While both isomers can be oxidized, the cis-isomer may exhibit a faster reaction rate in certain oxidation protocols due to the influence of the neighboring ester group.

For instance, in oxidations proceeding through a cyclic intermediate, the conformation of the cis-isomer might be more favorable for the formation of the transition state. However, in many standard oxidation reactions, such as those employing Swern or Dess-Martin conditions, the difference in reactivity may be less pronounced as the reaction mechanism does not necessarily involve direct participation of the ester group.

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq.) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.4 eq.) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of either cis- or trans-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) in DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 3-oxocyclobutanecarboxylate.

Ester Hydrolysis

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can also be influenced by the stereochemistry of the adjacent hydroxyl group. In the case of the cis-isomer, intramolecular catalysis is possible, where the hydroxyl group can act as a general acid or general base to facilitate the hydrolysis reaction. This would be another manifestation of neighboring group participation.

For the trans-isomer, such intramolecular assistance is not possible, and hydrolysis would proceed through a standard intermolecular mechanism. Therefore, it is anticipated that the rate of hydrolysis for the cis-isomer would be greater than that for the trans-isomer, particularly under neutral or near-neutral pH conditions where intramolecular catalysis can be most effective.

Table 2: Predicted Relative Rates of Hydrolysis

IsomerPredicted Relative Rate of HydrolysisMechanistic Rationale
Cis FasterIntramolecular catalysis by the neighboring hydroxyl group.
Trans SlowerStandard intermolecular hydrolysis mechanism.

Conclusion: Harnessing Stereochemistry for Synthetic Advantage

The comparison of the reactivity of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate underscores a fundamental principle in organic chemistry: stereochemistry dictates reactivity. The proximate arrangement of the hydroxyl and ester groups in the cis-isomer opens up pathways for intramolecular reactions, such as lactonization and potentially accelerated hydrolysis, through the powerful phenomenon of neighboring group participation. In contrast, the trans-isomer, lacking this intramolecular assistance, behaves as a more conventional secondary alcohol and ester.

For the synthetic chemist, this differential reactivity is not a hurdle but an opportunity. The choice of the cis or trans isomer can be a strategic decision to favor a desired reaction pathway, avoid unwanted side reactions, or introduce specific stereochemical features into a target molecule. A thorough understanding of the conformational and electronic factors governing the reactivity of these isomers is therefore essential for the rational design and efficient execution of synthetic strategies in drug discovery and development.

References

A Senior Application Scientist's Guide to the Validation of the Absolute Configuration of Ethyl 3-Hydroxycyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, the unambiguous determination of the absolute configuration of chiral building blocks, such as ethyl 3-hydroxycyclobutanecarboxylate derivatives, is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental evidence and practical insights.

Chiral cyclobutanes are integral structural motifs in numerous natural products and pharmaceutical agents.[3] The validation of their absolute configuration, however, can present unique challenges. This guide will navigate these complexities by comparing the "gold standard" of single-crystal X-ray crystallography with powerful solution-state spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD).

Comparative Analysis of Key Methodologies

The choice of method for determining absolute configuration is contingent on several factors, including the physical properties of the sample, available instrumentation, and project timelines. Below is a summary of the key performance indicators for the most robust techniques.

ParameterSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[4][5][6]Analysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent.[][8][9][10]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][11][12]
Sample Requirement High-quality single crystal (typically 0.1 - 0.5 mm).[6] Can be challenging for oils or amorphous solids.[13][14]1-5 mg of purified sample; sample is chemically modified.2-15 mg of sample, which is recoverable. Can be a neat liquid, oil, or in solution.[6][15]
Success Rate High, provided a suitable crystal can be obtained. Co-crystallization techniques can improve success rates.[13]High for secondary alcohols and amines, provided clear spectral dispersion is achieved.High for molecules amenable to computational analysis.[1]
Analysis Time Days to weeks, including crystallization trials.1-2 days, including derivatization and NMR analysis.[8][10][16]1-3 days, including data acquisition and computational analysis.
Key Advantage Provides an unambiguous 3D structure and absolute configuration.[4][5][17]Does not require crystallization; applicable to a wide range of soluble molecules.[14]Applicable to non-crystalline samples in their native solution state; provides conformational information.[12][15]
Key Limitation The absolute requirement for a high-quality single crystal.[13][14]Requires chemical derivatization, which can be complex. Interpretation can be ambiguous for sterically hindered molecules.Heavily reliant on the accuracy of theoretical calculations (DFT).[1][18]

Deep Dive into Methodologies and Experimental Protocols

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography is widely regarded as the most reliable method for determining the absolute configuration of chiral molecules.[4][5][13] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. The anomalous scattering of X-rays by heavier atoms allows for the unambiguous assignment of the absolute stereochemistry.[19]

Causality in Experimental Choices: The primary challenge with this method is obtaining a high-quality single crystal, which can be a significant bottleneck for many small molecules, including derivatives of this compound that may be oils or low-melting solids.[13][14] To overcome this, co-crystallization with a chiral auxiliary or a host molecule can be employed.[13]

Caption: Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy: The Mosher's Ester Analysis

For non-crystalline samples, NMR spectroscopy offers a powerful alternative. The Mosher's ester analysis is a widely used NMR-based method for deducing the absolute configuration of secondary alcohols.[8][10] This technique involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[][8] This creates a pair of diastereomeric esters whose proton NMR spectra exhibit distinct chemical shifts.[9][10]

Causality in Experimental Choices: The key to this method lies in the anisotropic effect of the phenyl ring of the MTPA moiety, which shields or deshields nearby protons in a predictable manner based on the absolute configuration of the alcohol. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration can be reliably deduced.[8][16]

  • Sample Preparation: Dissolve approximately 2-3 mg of the enantiomerically pure this compound derivative in 0.5 mL of anhydrous pyridine-d5 in two separate NMR tubes.

  • Derivatization:

    • To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride.

    • To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.

  • Reaction: Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Acquisition: Acquire high-resolution ¹H NMR, ¹H-¹H COSY, and HSQC spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign all relevant proton signals for both the (R)-MTPA and (S)-MTPA esters.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons of the cyclobutane ring.

    • Apply the Mosher's model to determine the absolute configuration based on the sign of the Δδ values.

Caption: Workflow for Mosher's ester analysis.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach

VCD spectroscopy has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution.[1][11][12] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[11] Since enantiomers have VCD spectra of equal magnitude but opposite sign, a comparison of the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration.[1][12]

Causality in Experimental Choices: The strength of VCD lies in its applicability to a wide range of samples, including oils and amorphous solids, without the need for crystallization or chemical derivatization.[15] However, the accuracy of the assignment is critically dependent on the quality of the quantum mechanical calculations used to predict the VCD spectrum.[1][18]

Caption: Workflow for absolute configuration determination by VCD spectroscopy.

Conclusion and Recommendations

The validation of the absolute configuration of this compound derivatives is a critical quality control step in drug development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle.[13][14] In such cases, a multi-pronged approach utilizing solution-state techniques is recommended.

For routine analysis of derivatives with a secondary alcohol, the Mosher's ester method provides a reliable and relatively rapid means of configuration assignment.[8][10] Vibrational Circular Dichroism offers a non-destructive alternative that is particularly valuable for samples that are difficult to crystallize or derivatize, providing insights into the molecule's solution-state conformation.[12][15] Ultimately, the convergence of data from two independent methods, such as NMR and VCD, can provide a high degree of confidence in the assigned absolute configuration, ensuring the scientific integrity of your research and development programs.

References

A Comparative Guide to the Efficacy of Catalysts in the Asymmetric Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Chiral cyclobutane scaffolds are pivotal structural motifs in numerous natural products and pharmaceutical agents.[1][2] Their inherent ring strain not only confers unique conformational properties but also makes them valuable synthetic intermediates for accessing more complex molecular architectures.[3] Among these, ethyl 3-hydroxycyclobutanecarboxylate stands out as a versatile building block, incorporating two stereocenters and functional handles amenable to further chemical modification. However, the construction of this strained four-membered ring with precise stereocontrol presents a significant synthetic challenge.[1][3]

This guide provides a comprehensive comparison of various catalytic systems for the asymmetric synthesis of this compound and its analogs. We will delve into the mechanistic underpinnings of these methods, present comparative performance data, and offer detailed experimental protocols, providing researchers, scientists, and drug development professionals with the insights needed to select and implement the optimal strategy for their synthetic goals.

Catalytic Strategies: A Comparative Overview

The asymmetric synthesis of chiral 3-hydroxycyclobutane derivatives is primarily achieved through two distinct strategic approaches:

  • Asymmetric [2+2] Cycloaddition: This method involves the construction of the cyclobutane ring from two alkene precursors, where a chiral catalyst controls the facial selectivity of the cycloaddition.

  • Asymmetric Reduction of a Prochiral Ketone: This strategy begins with a pre-formed cyclobutane ring, specifically ethyl 3-oxocyclobutanecarboxylate, and employs a chiral catalyst to stereoselectively reduce the ketone to the corresponding alcohol.

Below, we compare the efficacy of prominent catalytic systems within these strategies.

Data Presentation: Catalyst Performance Comparison
Catalyst System/MethodStrategyKey SubstratesYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Ref.
Chiral Lewis Acid (Ti-TADDOL) [2+2] CycloadditionEnol ether + Acrylate derivativeModerate to HighUp to 98%N/A[3]
Chiral Oxazaborolidine-AlBr₃ [2+2] CycloadditionEthyl vinyl ether + Trifluoroethyl acrylateGoodHighN/A[4]
Rhodium/Chiral Diene Ligand 1,4-Addition to CyclobuteneCyclobutene-1-carboxylate + Arylboronic acidUp to 99%Up to 99%>20:1[1]
Biocatalysis (Baker's Yeast) Asymmetric ReductionEthyl acetoacetate (analogous β-keto ester)Good>97%N/A[5]
Ru-BINAP Complex Asymmetric HydrogenationMethyl acetoacetate (analogous β-keto ester)High83-88%N/A[5]

Note: Data for direct synthesis of this compound can be limited; therefore, results from closely related analogs and foundational methods like β-keto ester reduction are included for a comprehensive overview.

In-Depth Analysis and Experimental Protocols

Asymmetric Reduction using Biocatalysis: Baker's Yeast

Biocatalysis offers an environmentally benign, highly selective, and cost-effective route. The reduction of β-keto esters using baker's yeast (Saccharomyces cerevisiae) is a classic and reliable method for producing chiral β-hydroxy esters with high enantiopurity.[5] The enzymatic machinery of the yeast contains reductases that preferentially deliver a hydride to one face of the ketone, governed by the enzyme's chiral active site.

Causality of Experimental Choices:

  • Sucrose as Carbon Source: Sucrose is a readily metabolizable sugar that provides the necessary energy for the yeast and, more importantly, generates the reducing cofactor NADPH in situ. This continuous regeneration is crucial for driving the reaction to completion.

  • Celite Filtration: Yeast cells can form a fine suspension that clogs standard filter paper. Celite, a diatomaceous earth, acts as a filter aid, creating a porous cake that allows for efficient separation of the yeast from the reaction medium.

  • Temperature Control: The reaction is typically run at room temperature (around 30°C) to maintain optimal enzymatic activity. Higher temperatures can denature the enzymes, while lower temperatures will significantly slow the reaction rate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Yeast Baker's Yeast Prep Prepare Yeast Suspension Yeast->Prep Water Tap Water Water->Prep Sucrose Sucrose Sucrose->Prep Substrate Ethyl 3-Oxo- cyclobutanecarboxylate Reaction Stir at 30°C (24-72h) Substrate->Reaction GC Monitor by GC Reaction->GC Sample periodically GC->Reaction Incomplete Celite Add Celite GC->Celite Complete Filter Filter Celite->Filter Extract Extract with Ethyl Acetate Filter->Extract Purify Column Chromatography Extract->Purify Product Pure (S)-Ethyl 3-Hydroxy- cyclobutanecarboxylate Purify->Product

Caption: General workflow for the biocatalytic reduction of a prochiral ketone.

  • Yeast Suspension Preparation: In a 2 L flask, suspend 100 g of baker's yeast in 500 mL of tap water. To this, add 100 g of sucrose. Stir the mixture for 1 hour at approximately 30°C to activate the yeast.

  • Substrate Addition: Add 10.0 g (0.064 mol) of ethyl 3-oxocyclobutanecarboxylate to the fermenting suspension.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 48-72 hours. The reaction progress should be monitored by taking small aliquots, extracting with diethyl ether, and analyzing by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.[5]

  • Work-up: Once the reaction is complete, add 40 g of Celite to the mixture and filter through a sintered-glass funnel to remove the yeast cells. Wash the filter cake with 100 mL of water.

  • Extraction: Saturate the aqueous filtrate with solid NaCl to reduce the solubility of the product. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

  • Validation: Determine the enantiomeric excess of the product by chiral HPLC analysis. Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

Asymmetric [2+2] Cycloaddition with a Chiral Lewis Acid

Lewis acid-catalyzed [2+2] cycloadditions are a powerful method for constructing cyclobutane rings.[4] Chiral Lewis acids, such as those derived from titanium complexes with TADDOL ligands, create a chiral environment that forces the reactants to approach each other from a specific face, thereby inducing enantioselectivity.[3]

Mechanistic Rationale: The Lewis acid (e.g., TiCl₂(OTADDOL)) coordinates to the carbonyl group of the acrylate substrate, lowering its LUMO energy and activating it for cycloaddition. The bulky chiral TADDOL ligand effectively shields one face of the activated acrylate. The electron-rich enol ether then approaches from the less sterically hindered face, leading to the formation of the cyclobutane ring with a specific stereochemistry.

G catalyst Chiral Ti-TADDOL Catalyst (LA*) activated Activated Complex [Acrylate-LA*] catalyst->activated Coordination acrylate Acrylate Substrate acrylate->activated enol_ether Enol Ether product Chiral Cyclobutane Product enol_ether->product product->catalyst Product Release & Catalyst Regeneration activated->product [2+2] Cycloaddition

Caption: Simplified mechanism for a chiral Lewis acid-catalyzed [2+2] cycloaddition.

(This protocol is a representative example based on established principles for this reaction class).

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral TADDOL ligand (0.1 mmol) to dry toluene (10 mL). Cool the solution to 0°C and add a solution of TiCl₄ in toluene (1.0 M, 0.1 mmol) dropwise. Stir the resulting solution for 1 hour at room temperature to form the active catalyst.

  • Reaction Setup: Cool the catalyst solution to -78°C (dry ice/acetone bath). Add the acrylate derivative (1.0 mmol).

  • Substrate Addition: Slowly add the ketene acetal or another suitable enol ether (1.2 mmol) dropwise over 20 minutes to the reaction mixture.

  • Reaction: Stir the mixture at -78°C for 12-24 hours. The progress should be monitored by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL) at -78°C and then allowing the mixture to warm to room temperature.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

  • Validation: Confirm the product structure by NMR and mass spectrometry. The enantiomeric excess should be determined using a chiral stationary phase column in HPLC or GC.

Conclusion and Future Outlook

The asymmetric synthesis of this compound can be approached effectively through several catalytic strategies. For scalability, low cost, and high enantioselectivity in reductions, biocatalysis with baker's yeast presents a compelling, environmentally friendly option.[5] For constructing the ring from acyclic precursors, chiral Lewis acid-catalyzed [2+2] cycloadditions offer a powerful, albeit more technically demanding, route with high potential for stereocontrol.[3][4]

More recent advances, such as the rhodium-catalyzed asymmetric functionalization of cyclobutenes, provide highly efficient entries into diverse and complex cyclobutane structures with excellent control over both enantioselectivity and diastereoselectivity.[1][2] The choice of catalyst ultimately depends on the specific requirements of the synthesis, including substrate availability, desired scale, cost considerations, and the specific stereoisomer required. Continued research into novel organocatalytic and transition-metal-catalyzed methods is expected to further refine and expand the synthetic chemist's toolkit for accessing these valuable chiral building blocks.

References

A Comparative Guide to the Synthesis of Functionalized Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Four-Membered Ring

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), has emerged as a crucial structural element in modern chemistry.[1] Its unique three-dimensional architecture and conformational properties have been increasingly exploited by medicinal chemists to fine-tune the physicochemical and pharmacological profiles of drug candidates.[2] Notable pharmaceuticals incorporating this strained ring system underscore its significance in drug discovery. Furthermore, functionalized cyclobutanes serve as versatile intermediates in organic synthesis, readily undergoing ring-opening or rearrangement reactions to access a variety of acyclic and more complex cyclic systems.[3][4]

This guide provides a comparative analysis of the principal synthetic strategies for constructing functionalized cyclobutane rings. We will delve into the mechanistic underpinnings, stereochemical outcomes, substrate scope, and practical considerations of each approach, supported by experimental data from peer-reviewed literature. Our focus will be on providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

I. [2+2] Cycloaddition: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition, the formal union of two doubly bonded systems to form a four-membered ring, is arguably the most direct and widely employed method for cyclobutane synthesis.[5] This family of reactions can be broadly categorized into photochemical, thermal, and metal-catalyzed variants, each with its distinct advantages and limitations.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high regio- and stereoselectivity.[6] These reactions are typically initiated by the photoexcitation of one of the alkene partners, usually an enone or a related α,β-unsaturated carbonyl compound, to its triplet excited state, which then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate.[7]

Mechanism and Stereochemistry: The stereochemical outcome of photochemical [2+2] cycloadditions can be complex. While the initial cycloaddition is often stereospecific, the diradical intermediate can undergo bond rotation, potentially leading to a loss of stereochemical information. However, in many cases, particularly in intramolecular reactions, high levels of stereocontrol can be achieved.[5] The regioselectivity is governed by the stability of the diradical intermediate, with the "head-to-head" or "head-to-tail" isomers being favored depending on the electronic nature of the substituents on the alkenes.[7]

Advantages:

  • Access to a wide range of structurally diverse cyclobutanes.

  • Often proceeds under mild conditions (ambient temperature).

  • Can be highly stereoselective, especially in intramolecular cases.[5]

Limitations:

  • Requires specialized photochemical equipment.

  • Can suffer from low quantum yields and the formation of side products.

  • The scalability of photochemical reactions can be challenging, though continuous flow methodologies are addressing this issue.[8][9]

G

Thermal [2+2] Cycloaddition of Ketenes

Thermal [2+2] cycloadditions of ketenes with alkenes are a highly reliable method for the synthesis of cyclobutanones.[10] Ketenes, with their unique electronic structure, undergo a concerted [π2s + π2a] cycloaddition, which is thermally allowed by the Woodward-Hoffmann rules.

Mechanism and Stereochemistry: This concerted mechanism generally leads to a high degree of stereospecificity, with the stereochemistry of the starting alkene being retained in the cyclobutanone product. The regioselectivity is also well-defined, with the more nucleophilic carbon of the alkene adding to the central carbon of the ketene.[10]

Advantages:

  • High stereospecificity.

  • Predictable regioselectivity.

  • Does not require photochemical apparatus.

Limitations:

  • Ketenes can be unstable and prone to dimerization.

  • The reaction is often limited to the synthesis of cyclobutanones.

  • The scope of suitable alkenes can be limited.

Lewis Acid-Catalyzed [2+2] Cycloaddition

The development of Lewis acid-catalyzed [2+2] cycloadditions has significantly expanded the scope and utility of this reaction class. Lewis acids can activate either the ketene or the alkene, leading to a stepwise reaction that often proceeds with high stereoselectivity and at lower temperatures than the corresponding thermal reactions.[11][12]

Mechanism and Stereoselectivity: The presence of a Lewis acid alters the reaction mechanism from a concerted to a stepwise pathway, typically involving a zwitterionic intermediate. Despite the stepwise nature, high diastereoselectivity can often be achieved. Interestingly, in some cases, the diastereoselectivity is opposite to that observed in the thermal reaction.[13]

Advantages:

  • Milder reaction conditions compared to thermal methods.

  • Enhanced reactivity and yields.[13]

  • Can provide access to diastereomers that are not accessible through thermal cycloadditions.[13]

Limitations:

  • Requires stoichiometric or catalytic amounts of a Lewis acid.

  • The choice of Lewis acid can be critical for achieving high selectivity.

G

MethodKey FeaturesTypical YieldsStereoselectivityFunctional Group Tolerance
Photochemical [2+2] Versatile, mild conditions.40-90%[14]Variable, can be high in intramolecular cases.Moderate to good.
Thermal Ketene [2+2] High stereospecificity, predictable regioselectivity.60-95%[10]High.Moderate, sensitive to acidic/basic groups.
Lewis Acid-Catalyzed [2+2] Milder conditions, enhanced reactivity, tunable selectivity.70-98%[13]High, can be catalyst-dependent.Good, but sensitive to Lewis basic groups.

II. Ring Expansion of Cyclopropanes

Ring expansion reactions of activated cyclopropanes provide an elegant entry to functionalized cyclobutanes, often with excellent stereocontrol. A common strategy involves the rearrangement of cyclopropylcarbinyl systems.

Mechanism and Stereochemistry: The rearrangement of cyclopropylcarbinols to cyclobutanones is a well-established method. This reaction can be initiated by various reagents and proceeds through a cationic intermediate. The stereochemical outcome is often highly dependent on the nature of the substituents and the reaction conditions. For instance, the ring expansion of enantiomerically enriched cyclopropanes can lead to chiral cyclobutanes.[15]

Advantages:

  • Access to highly substituted and stereochemically complex cyclobutanes.

  • Can be highly stereospecific.

  • Starting cyclopropanes are readily available.

Limitations:

  • The regioselectivity of the ring expansion can be an issue with unsymmetrically substituted cyclopropanes.

  • The reaction conditions can be harsh, limiting functional group tolerance.

G

MethodKey FeaturesTypical YieldsStereoselectivityFunctional Group Tolerance
Ring Expansion Access to complex stereocenters.50-85%[15]High, often stereospecific.Moderate, sensitive to reaction conditions.

III. Ring Contraction Strategies

Ring contraction of five-membered rings to form cyclobutanes is a less common but powerful strategy, particularly for the synthesis of specific structural motifs.

Favorskii Rearrangement

The Favorskii rearrangement of α-halocyclopentanones is a classic method for the synthesis of cyclobutanecarboxylic acid derivatives.[16] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile.

Mechanism and Stereochemistry: The reaction is initiated by the formation of an enolate, which displaces the halide to form a bicyclic cyclopropanone. Nucleophilic attack on the carbonyl group, followed by ring opening of the three-membered ring, leads to the ring-contracted product. The regioselectivity of the ring opening is governed by the stability of the resulting carbanion.[16]

Advantages:

  • Provides access to cyclobutanecarboxylic acids and their derivatives.

  • Can be used to synthesize highly strained systems.

Limitations:

  • Requires the synthesis of α-halocyclopentanones.

  • The reaction can be sensitive to steric hindrance.

  • Can produce isomeric byproducts.

G

Ring Contraction of Pyrrolidines

A more recent development is the stereoselective synthesis of cyclobutanes through the ring contraction of readily available pyrrolidines.[17] This method involves a nitrogen extrusion process mediated by iodonitrene chemistry.

Mechanism and Stereochemistry: The reaction is proposed to proceed through a 1,4-biradical intermediate formed via nitrogen extrusion from a 1,1-diazene intermediate. The rapid C-C bond formation from this biradical results in a stereospecific ring contraction, with the stereochemical information from the starting pyrrolidine being transferred to the cyclobutane product.[17]

Advantages:

  • Highly stereoselective.[17]

  • Good functional group compatibility.[17]

  • Provides access to previously inaccessible substituted cyclobutanes.

Limitations:

  • Yields can be moderate.[17]

  • The scope of the reaction is still being explored.

MethodKey FeaturesTypical YieldsStereoselectivityFunctional Group Tolerance
Favorskii Rearrangement Forms cyclobutanecarboxylic acid derivatives.40-80%[18]Dependent on substrate.Moderate.
Pyrrolidine Contraction Highly stereoselective, good functional group tolerance.40-88%[17]High.[17]Good.[17]

Experimental Protocols

Representative Procedure for a Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene[13]

To a solution of diphenylacetyl chloride (1.0 equiv) in dichloromethane (0.2 M) at -78 °C is added triethylamine (1.1 equiv). The mixture is stirred for 10 minutes, after which cyclopentene (1.5 equiv) is added. A solution of ethylaluminum dichloride (1.0 M in hexanes, 2.5 equiv) is then added dropwise over 50 minutes. The reaction is stirred for an additional hour at -78 °C. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclobutanone.

Representative Procedure for a Favorskii Rearrangement[18]

To a solution of the α-chlorocyclopentanone (1.0 equiv) in methanol (0.5 M) is added a solution of sodium methoxide in methanol (1.2 equiv) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is acidified with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated to give the crude cyclobutanecarboxylic acid methyl ester, which can be further purified by distillation or chromatography.

Conclusion and Future Outlook

The synthesis of functionalized cyclobutane rings has matured into a sophisticated field with a diverse array of reliable and stereoselective methods. [2+2] cycloadditions, in their various forms, remain the most direct and versatile approach. However, ring expansion and ring contraction strategies offer powerful alternatives for the synthesis of specific and often complex cyclobutane architectures.

The choice of synthetic route ultimately depends on the desired substitution pattern, stereochemistry, and the overall synthetic strategy. For the rapid construction of simple cyclobutane frameworks, photochemical or thermal [2+2] cycloadditions are often the methods of choice. When high levels of stereocontrol are required, Lewis acid-catalyzed [2+2] cycloadditions, ring expansions of chiral cyclopropanes, or the stereospecific ring contraction of pyrrolidines offer compelling solutions.

Future developments in this field will likely focus on the discovery of new catalytic systems with enhanced reactivity and selectivity, the expansion of the substrate scope for existing methods, and the development of more sustainable and scalable synthetic protocols. The continued innovation in cyclobutane synthesis will undoubtedly fuel further advancements in medicinal chemistry, materials science, and the broader field of organic synthesis.

References

A Spectroscopic Deep Dive: Distinguishing Ethyl 3-Hydroxycyclobutanecarboxylate from its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the precise characterization of small organic molecules is paramount. Subtle differences in structure, such as the substitution pattern on a cyclobutane ring, can lead to vastly different biological activities. This guide provides a comprehensive spectroscopic comparison of ethyl 3-hydroxycyclobutanecarboxylate with structurally similar compounds, namely cyclobutanol and ethyl cyclobutanecarboxylate. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that enable unambiguous identification and differentiation. This analysis is grounded in fundamental spectroscopic principles and supported by experimental data from authoritative sources.

The Structural Context: Puckering and Substituent Effects in Cyclobutanes

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain. This conformational flexibility significantly influences the magnetic environment of the ring protons and carbons, making NMR spectroscopy a powerful tool for stereochemical analysis. The introduction of substituents, such as a hydroxyl group and an ethyl carboxylate moiety, further complicates the spectra by introducing electronic and steric effects that alter chemical shifts and coupling constants. Understanding these nuances is critical for accurate spectral interpretation.

Comparative Spectroscopic Analysis

To facilitate a clear comparison, the following sections will present and interpret the spectroscopic data for our target molecule, this compound, alongside its simpler analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal are key parameters for structural elucidation.

Key Interpretive Insights:

  • Ethyl Ester Protons: The characteristic signals for the ethyl group of the ester functionality (a quartet around 4.1-4.2 ppm for the -OCH₂- group and a triplet around 1.2-1.3 ppm for the -CH₃ group) are present in both this compound and ethyl cyclobutanecarboxylate.

  • Cyclobutane Ring Protons: The complexity of the signals for the cyclobutane ring protons is a key differentiator.

    • In cyclobutanol , the protons on the carbon bearing the hydroxyl group (C1) are shifted downfield compared to the other ring protons due to the electronegativity of the oxygen atom.

    • In ethyl cyclobutanecarboxylate , the proton on the carbon bearing the ester group (C1) is also shifted downfield.

    • For This compound , the spectrum is more complex due to the presence of two substituents. The protons on C1 and C3 will be the most downfield-shifted. The relative stereochemistry (cis or trans) of the hydroxyl and ester groups will significantly impact the chemical shifts and coupling constants of the ring protons. In general, axial and equatorial protons will have distinct chemical shifts.

  • Hydroxyl Proton: A broad singlet corresponding to the hydroxyl proton (-OH) is expected in the spectra of both cyclobutanol and this compound. The chemical shift of this proton is variable and depends on concentration and solvent.

Data Summary:

CompoundKey ¹H NMR Signals (δ, ppm)
This compound Predicted: Ethyl group (~4.1 (q), ~1.2 (t)), Ring protons (complex multiplets, with C1-H and C3-H downfield), -OH (broad s)
Cyclobutanol ~4.4 (m, 1H, CH-OH), ~2.2 (m, 2H), ~1.7 (m, 2H), ~1.5 (m, 2H), -OH (broad s)
Ethyl cyclobutanecarboxylate ~4.1 (q, 2H, OCH₂), ~3.1 (m, 1H, CH-CO), ~2.2 (m, 4H), ~1.9 (m, 2H), ~1.2 (t, 3H, CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is indicative of its chemical environment.

Key Interpretive Insights:

  • Carbonyl Carbon: A characteristic downfield signal for the carbonyl carbon of the ester group will be present in both this compound and ethyl cyclobutanecarboxylate, typically in the range of 170-175 ppm.

  • Carbons Attached to Oxygen: The carbons bonded to the oxygen of the hydroxyl group (in cyclobutanol and this compound) and the ester group (in the ethyl esters) will be shifted downfield compared to the other aliphatic carbons.

  • Cyclobutane Ring Carbons: The chemical shifts of the cyclobutane ring carbons are sensitive to substitution.

    • In cyclobutanol , the carbon bearing the hydroxyl group (C1) is significantly downfield.

    • In ethyl cyclobutanecarboxylate , the carbon attached to the ester group (C1) is also downfield.

    • In This compound , both C1 and C3 will be shifted downfield. The chemical shifts of C2 and C4 will also be affected by the nature and stereochemistry of the substituents.

Data Summary:

CompoundKey ¹³C NMR Signals (δ, ppm)
This compound Predicted: C=O (~174), C-O (ester, ~60), C-OH (~65-70), Ring carbons (various shifts)
Cyclobutanol C-OH (~68), Ring carbons (~32, ~13)
Ethyl cyclobutanecarboxylate C=O (~175), C-O (ester, ~60), C-CO (~41), Ring carbons (~25, ~18)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Key Interpretive Insights:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl group present in cyclobutanol and this compound. This band is absent in the spectrum of ethyl cyclobutanecarboxylate.

  • C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the carbonyl group in the ester functionality of this compound and ethyl cyclobutanecarboxylate. This peak is absent for cyclobutanol.

  • C-H Stretch: All three compounds will show C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

  • C-O Stretch: C-O stretching vibrations will be present in all three compounds, typically in the fingerprint region (1000-1300 cm⁻¹).

Data Summary:

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3400 (broad, O-H), ~2950 (C-H), ~1730 (strong, C=O)
Cyclobutanol ~3350 (broad, O-H), ~2950 (C-H)
Ethyl cyclobutanecarboxylate ~2950 (C-H), ~1735 (strong, C=O)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Key Interpretive Insights:

  • Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of each compound.

  • Fragmentation Patterns:

    • Cyclobutanol: Common fragmentation pathways include the loss of a hydrogen atom, a water molecule, and ring-opening fragmentation.

    • Ethyl cyclobutanecarboxylate: Fragmentation often involves the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

    • This compound: The fragmentation pattern will be a combination of the pathways observed for the other two compounds, including loss of water, loss of the ethoxy group, and fragmentation of the cyclobutane ring.

Data Summary:

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 144.17M⁺ (144), M-H₂O (126), M-OC₂H₅ (99)
Cyclobutanol 72.11M⁺ (72), M-H (71), M-H₂O (54)
Ethyl cyclobutanecarboxylate 128.17M⁺ (128), M-OC₂H₅ (83)

Experimental Protocols

Accurate spectroscopic data acquisition is crucial for reliable compound identification. Below are generalized protocols for the key techniques discussed.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second acquisition time, and a 1-second relaxation delay. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A wider spectral width (0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole) and detect their abundance.

Visualizing the Comparison

To visually summarize the key distinguishing features, the following diagram illustrates the presence or absence of characteristic spectroscopic signals for each compound.

Spectroscopic_Comparison cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR cluster_IR IR cluster_MS MS HNMR_Ester Ethyl Ester Signals (quartet, triplet) HNMR_OH Hydroxyl Proton (broad singlet) CNMR_CO Carbonyl Carbon (~170-175 ppm) CNMR_COH C-OH Carbon (~65-70 ppm) IR_OH O-H Stretch (broad, ~3400 cm⁻¹) IR_CO C=O Stretch (strong, ~1730 cm⁻¹) MS_M Molecular Ion Peak MS_frag Characteristic Fragments E3HCB Ethyl 3-hydroxy- cyclobutanecarboxylate E3HCB->HNMR_Ester E3HCB->HNMR_OH E3HCB->CNMR_CO E3HCB->CNMR_COH E3HCB->IR_OH E3HCB->IR_CO E3HCB->MS_M E3HCB->MS_frag CBol Cyclobutanol CBol->HNMR_OH CBol->CNMR_COH CBol->IR_OH CBol->MS_M ECB Ethyl cyclobutanecarboxylate ECB->HNMR_Ester ECB->CNMR_CO ECB->IR_CO ECB->MS_M

Caption: A flowchart illustrating the presence of key spectroscopic features for each compound.

Conclusion

The spectroscopic analysis of this compound and its comparison with cyclobutanol and ethyl cyclobutanecarboxylate demonstrate the power of modern analytical techniques in distinguishing closely related molecular structures. The presence of a hydroxyl group is readily identified by a broad O-H stretch in the IR spectrum and a corresponding signal in the ¹H NMR spectrum. The ethyl ester functionality is characterized by its strong C=O stretch in the IR and the distinct quartet and triplet signals in the ¹H NMR spectrum. The combination of these features in the spectra of this compound, along with its unique molecular weight and fragmentation pattern in mass spectrometry, allows for its unambiguous identification. For researchers in drug development and organic synthesis, a thorough understanding and application of these spectroscopic principles are essential for ensuring the purity, identity, and stereochemistry of their target molecules.

The Untapped Potential of a Four-Membered Ring: A Comparative Guide to the Biological Activities of Ethyl 3-Hydroxycyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can provide a foothold in unexplored chemical space is perpetual. The cyclobutane ring, a strained yet conformationally rigid four-membered carbocycle, has emerged as a "privileged" motif in medicinal chemistry. Its unique three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or flat aromatic rings, enabling the precise spatial orientation of pharmacophoric groups. Ethyl 3-hydroxycyclobutanecarboxylate, a readily available and versatile building block, stands as an ideal starting point for the synthesis of a diverse array of cyclobutane derivatives with significant therapeutic potential. This guide provides a comprehensive literature review of the biological activities of compounds derived from this valuable precursor, with a focus on antiviral, anticancer, and anti-inflammatory applications. We will delve into established experimental data, propose promising avenues for further research, and provide detailed experimental protocols to empower further discovery.

Antiviral Derivatives: A New Class of Nucleoside Analogues

The most well-documented and potent biological activity stemming from the cyclobutane core derived from precursors of this compound is in the realm of antiviral agents, particularly as nucleoside analogues. The rigid cyclobutane framework serves as a carbocyclic mimic of the furanose ring found in natural nucleosides, offering enhanced metabolic stability.

A seminal study in this area focused on the synthesis and evaluation of enantiomeric cyclobutyl guanine and adenine nucleoside analogues.[] While not starting directly from this compound, the synthesis utilizes a closely related and synthetically accessible precursor, trans-3,3-diethoxy-1,2-cyclobutanedicarboxylic acid, which can be conceptually derived from the target starting material. This work provides a strong proof-of-concept for the antiviral potential of this class of compounds.

The key to their biological activity lies in their ability to be recognized and phosphorylated by viral kinases, ultimately leading to the inhibition of viral DNA polymerase and chain termination.

Comparative Antiviral Activity

The synthesized cyclobutyl nucleoside analogues demonstrated potent and selective activity against a range of herpesviruses. The biological activity was found to be highly stereospecific, with the enantiomers mimicking the absolute configuration of natural nucleosides exhibiting the most potent antiviral effects.

CompoundVirusIn Vitro Activity (ED50, µg/mL)
Guanine Analogue (7) Herpes Simplex Virus-1 (HSV-1)0.1
Herpes Simplex Virus-2 (HSV-2)0.8
Human Cytomegalovirus (HCMV)1.2
Varicella-Zoster Virus (VZV)0.9
Adenine Analogue (9) Herpes Simplex Virus-1 (HSV-1)2.5
Human Cytomegalovirus (HCMV)5.0
Guanine Analogue (8) (unnatural enantiomer) Herpes Simplex Virus-1 (HSV-1)>100
Adenine Analogue (10) (unnatural enantiomer) Herpes Simplex Virus-1 (HSV-1)>100

Data synthesized from the literature.[]

Mechanism of Action: Inhibition of Viral DNA Polymerase

The antiviral activity of these cyclobutyl nucleoside analogues is attributed to their selective inhibition of viral DNA polymerase.[] The active triphosphate form of the guanine analogue (7-TP) was shown to be a potent inhibitor of HSV-1 DNA polymerase, while being significantly less inhibitory towards human DNA polymerase. This selectivity is crucial for a favorable therapeutic index.

G cluster_0 Viral Inhibition Pathway Compound Cyclobutyl Nucleoside Analogue ViralKinase Viral Thymidine Kinase Compound->ViralKinase Phosphorylation HostKinases Host Cell Kinases ViralKinase->HostKinases Further Phosphorylation Triphosphate Active Triphosphate Analogue (e.g., 7-TP) HostKinases->Triphosphate DNAPolymerase Viral DNA Polymerase Triphosphate->DNAPolymerase Competitive Inhibition ChainTermination DNA Chain Termination DNAPolymerase->ChainTermination Incorporation &

Figure 1: Mechanism of action of cyclobutyl nucleoside analogues.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound in vitro.

  • Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero cells for herpesviruses) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: Incubate the plates for a period that allows for the formation of viral plaques (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).

  • Quantification: Count the number of plaques in each well. The ED50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Synthetic Workflow for Antiviral Nucleoside Analogues

G cluster_1 Synthetic Pathway Start This compound (Conceptual Precursor) Diacid trans-3,3-Diethoxy-1,2- cyclobutanedicarboxylic acid Start->Diacid Oxidation & Functionalization Amide Diastereomeric Bis-amides Diacid->Amide Coupling with Chiral Auxiliary Diol Homochiral Diol Amide->Diol Separation & Reduction Nucleoside Cyclobutyl Nucleoside Analogue Diol->Nucleoside Glycosylation with Purine Base

Figure 2: Conceptual synthetic workflow to antiviral cyclobutyl nucleosides.

Anticancer Derivatives: A Frontier of Opportunity

While the direct synthesis of anticancer agents from this compound is not yet extensively reported in the literature, the broader class of cyclobutane-containing molecules has demonstrated significant cytotoxic and antitumor activities.[2] The rigid cyclobutane scaffold is adept at mimicking the conformation of known pharmacophores, leading to enhanced binding to biological targets.

Proposed Synthetic Targets and Mechanisms

One promising avenue is the synthesis of cyclobutane-containing analogues of known microtubule-targeting agents, such as combretastatin A-4. The cyclobutane ring can serve as a conformationally restricted linker between the two aromatic rings, potentially improving tubulin binding and inhibiting its polymerization, leading to cell cycle arrest and apoptosis.

G cluster_2 Proposed Anticancer Mechanism Compound Cyclobutane-Combretastatin Analogue Tubulin Tubulin Compound->Tubulin Binds to Colchicine Binding Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition of CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Figure 3: Proposed mechanism for cyclobutane-based tubulin inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized cyclobutane derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined.

Anti-inflammatory Derivatives: Targeting the Cyclooxygenase Pathway

The development of novel anti-inflammatory agents remains a critical area of research. While no specific anti-inflammatory derivatives of this compound have been reported, the cyclobutane scaffold has been incorporated into molecules targeting key inflammatory enzymes.

Proposed Synthetic Targets and Mechanisms

A plausible strategy involves the synthesis of cyclobutane-containing analogues of non-steroidal anti-inflammatory drugs (NSAIDs). The cyclobutane ring could be used to replace or constrain existing aliphatic or aromatic moieties in known NSAIDs, potentially leading to altered selectivity for cyclooxygenase (COX) isoforms (COX-1 and COX-2) and a more favorable side-effect profile.

G cluster_3 Cyclooxygenase Pathway and Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound Cyclobutane-NSAID Analogue Compound->COX Inhibition

Figure 4: Inhibition of the cyclooxygenase pathway by proposed derivatives.

Experimental Protocol: COX Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX enzyme to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time by adding a quenching solution.

  • Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a wide range of biologically active molecules. The established potent antiviral activity of its derived nucleoside analogues underscores the value of the cyclobutane scaffold in medicinal chemistry. While the exploration of its derivatives as anticancer and anti-inflammatory agents is still in its nascent stages, the foundational knowledge of other bioactive cyclobutane-containing compounds provides a strong rationale for future research in these areas. The synthetic accessibility of this compound, coupled with the unique conformational constraints of the cyclobutane ring, presents a compelling opportunity for the discovery and development of novel therapeutics. This guide serves as a call to action for researchers to further investigate the untapped potential of this remarkable four-membered ring.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical component of the scientific lifecycle, ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 3-hydroxycyclobutanecarboxylate, grounded in established safety principles and regulatory frameworks.

Foundational Step: Waste Characterization and Hazard Assessment

Before any disposal action is taken, a thorough understanding of the material's hazards is paramount. This initial characterization dictates the entire disposal pathway. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that every generator of chemical waste must determine if that waste is hazardous.[1][2][3]

1.1. Review of Physicochemical Properties

The first action is to consult the Safety Data Sheet (SDS) for this compound. While some data sheets may classify it as non-hazardous for transport, a deeper look at its properties is necessary for disposal.[4][5] A related compound, ethyl 3-hydroxybutyrate, has a flash point of 64°C (147.2°F), classifying it as a combustible liquid.[6][7] This property is critical, as it indicates a potential fire hazard under specific conditions.

Key Data Summary

PropertyValueSignificance for Disposal
Chemical Formula C₇H₁₂O₃Organic ester, dictates compatibility and thermal decomposition products.
Appearance Colorless LiquidSpills may be hard to see; requires careful handling.
Incompatibilities Strong oxidizing agents, Strong bases[6]CRITICAL: Must be segregated from these materials to prevent violent reactions.
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂)[6]Generated during incineration; necessitates disposal in a facility with proper scrubbers.

1.2. EPA Hazardous Waste Determination

According to RCRA, a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1] For this compound:

  • Ignitability: With a flash point potentially above 60°C, it may not meet the strict EPA definition of an ignitable hazardous waste (D001). However, its combustibility warrants managing it as a flammable organic solvent waste stream as a best practice.

  • Corrosivity, Reactivity, Toxicity: It is not typically corrosive or reactive under normal conditions, and it is not currently listed as a toxic waste.

On-Site Waste Collection and Management Protocol

Proper handling within the laboratory is essential to ensure safety and prepare the waste for final disposal. This process relies on correct containerization, labeling, and storage.

Step-by-Step Collection Procedure:

  • Select a Designated Waste Container:

    • Use a clean, empty container made of a compatible material (e.g., borosilicate glass, high-density polyethylene) with a secure, leak-proof screw cap.[8][9]

    • The container must be in good condition, free of cracks or deterioration.[9]

    • Causality: Using an incompatible container can lead to chemical degradation of the container, causing leaks and hazardous spills.

  • Affix a Hazardous Waste Label:

    • Immediately label the container with the words "Hazardous Waste".[9]

    • Clearly list all constituents by their full chemical name (i.e., "this compound") and their approximate percentages.[8] Do not use abbreviations.

    • Causality: Accurate labeling is a regulatory requirement and is vital for the safety of waste handlers, preventing the accidental mixing of incompatible chemicals.[8]

  • Accumulate Waste Safely:

    • Keep the waste container securely capped at all times, except when adding waste.[1][8] This is one of the most common EPA violations and is critical for preventing the release of vapors.

    • Store the container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[9]

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

    • Crucially, store this waste away from strong oxidizing agents and strong bases. [6][8]

Disposal Workflow and Decision Logic

The specific action taken for disposal depends on the nature and quantity of the waste. The following workflow illustrates the decision-making process.

G cluster_0 Initial Assessment cluster_1 Segregated Collection cluster_2 Hazardous Mixture cluster_3 Final Disposition start Start: Waste Ethyl 3-hydroxycyclobutanecarboxylate characterize Characterize as Combustible Organic Waste start->characterize decision Pure or Mixed Waste? characterize->decision pure_waste Pure or in Compatible Solvent decision->pure_waste Pure mixed_waste Mixed with Incompatibles (Oxidizers, Strong Bases) decision->mixed_waste Mixed collect_container Collect in Designated, Labeled Waste Container pure_waste->collect_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_container->store_saa full_container Container is Full or Project is Complete store_saa->full_container stop_process STOP! Potential Hazard. Consult EHS Immediately. mixed_waste->stop_process request_pickup Request Pickup from Institutional Environmental Health & Safety (EHS) full_container->request_pickup final_disposal Final Disposal via Licensed Hazardous Waste Contractor request_pickup->final_disposal

Caption: Disposal decision workflow for this compound.

Final Disposal Procedures

The ultimate disposal of this chemical must be handled by professionals. Your role is to prepare it safely for collection.

  • For Small Quantities (e.g., residual amounts, minor spills):

    • Absorb the liquid using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[6][7]

    • Scoop the absorbed material into a suitable container (e.g., a heavy-duty plastic bag or a wide-mouth jar).

    • Seal, label as "Debris contaminated with this compound," and manage as hazardous waste for collection.

  • For Bulk Liquid Waste:

    • Once your primary waste container is full (do not overfill; leave at least 10% headspace for expansion), seal it tightly.

    • Ensure the label is complete and legible.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8]

    • The EHS department will then consolidate this waste for transport by a licensed waste disposal company.[2][3] The most probable final disposal method for this type of organic waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the resulting carbon oxides.[4]

Guiding Principle: Trust and Verification

The foundation of a safe and compliant laboratory is the principle of "cradle-to-grave" responsibility for chemical waste.[1] From the moment a chemical is synthesized or purchased to its final disposal, its management is your responsibility. Always consult your institution's specific waste disposal guidelines and EHS professionals, as they can provide guidance tailored to local regulations and facility capabilities.

References

Personal protective equipment for handling Ethyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 3-hydroxycyclobutanecarboxylate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring both experimental success and, most importantly, your safety. This compound is a valuable building block in organic synthesis, but like any chemical, it demands respect and a thorough understanding of its handling requirements. This guide moves beyond a simple checklist, providing the rationale behind each safety recommendation to build the deep, intuitive understanding of chemical hygiene that is the hallmark of a world-class laboratory.

The protocols and recommendations outlined here are designed to be a self-validating system of safety, grounded in established chemical safety principles and data from authoritative sources.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of our safety plan. While this specific molecule may not have an exhaustive toxicological profile, we can infer its primary hazards from data on structurally similar compounds and established chemical principles. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

A related compound, Ethyl 3-hydroxycyclopentanecarboxylate, is classified with the following GHS hazard statements, which we will adopt as a conservative basis for our handling protocols[1]:

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: PubChem CID 53407781[1]

These classifications indicate that direct contact can lead to inflammation and discomfort, while inhalation of aerosols or vapors may irritate the respiratory tract. Although cyclobutane rings are generally stable at room temperature, they can be reactive under certain conditions[2]. Therefore, our handling plan must prioritize preventing direct contact and inhalation.

Personal Protective Equipment (PPE): Your Primary Defense

Your PPE is the most critical barrier between you and the chemical. The selection of appropriate PPE is not a one-size-fits-all matter; it depends on the scale of your work and the specific procedures involved.

Core PPE Requirements
PPE CategoryItemSpecification and Rationale
Eye & Face Protection Safety Goggles with Side ShieldsEssential for all handling operations. Protects eyes from accidental splashes. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[3][4].
Face ShieldRecommended for larger quantities (>50 mL) or splash-prone procedures. Worn in addition to safety goggles, a face shield provides a secondary layer of protection for the entire face[5][6].
Skin & Body Protection Nitrile GlovesMinimum requirement for all handling. Nitrile offers good resistance to esters and a wide range of chemicals. Inspect gloves for any signs of degradation or perforation before use[5][7]. Double-gloving is recommended for extended handling to protect against potential glove failure[5].
Laboratory CoatRequired for all laboratory work. A standard lab coat protects skin and personal clothing from minor spills and contamination[5].
Chemical-Resistant ApronRecommended when handling larger volumes. Worn over the lab coat, an apron provides an additional barrier against significant splashes[5].
Respiratory Protection Chemical Fume HoodAll handling of this compound should be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors or aerosols, which may cause respiratory irritation[3][8].
RespiratorGenerally not required if work is conducted within a fume hood. A risk assessment may deem a respirator necessary if there is a potential for significant aerosol generation outside of a fume hood[3][5].

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow minimizes risk and ensures procedural consistency. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Experimental Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Work Area (Absorbent liner, necessary equipment) prep2->prep3 handle1 Equilibrate Chemical to Room Temperature prep3->handle1 handle2 Carefully Dispense Required Amount handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 post1 Clean Work Area & Equipment handle3->post1 post2 Segregate Waste (Solid & Liquid) post1->post2 post3 Remove PPE (Gloves last) post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Standard workflow for handling this compound.

Detailed Steps:
  • Preparation:

    • Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year.

    • Don PPE: Put on your laboratory coat, chemical safety goggles, and nitrile gloves. For larger quantities, add a face shield and a chemical-resistant apron[3][5].

    • Prepare the Workspace: Line the work surface inside the fume hood with an absorbent, disposable liner to contain any minor drips or spills. Assemble all necessary glassware and equipment.

  • Handling the Chemical:

    • Equilibration: Before opening, allow the container of this compound to reach room temperature. This prevents condensation of atmospheric moisture, which could affect the compound's integrity.

    • Dispensing: Carefully measure and transfer the required amount of the chemical. Use non-sparking tools and avoid generating aerosols[4].

    • Storage: Immediately and securely close the container after dispensing. Store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases[9].

  • Post-Handling & Cleanup:

    • Decontamination: Clean any non-disposable equipment that came into contact with the chemical.

    • Waste Segregation: Dispose of all contaminated consumables (e.g., pipette tips, absorbent liners) into a designated solid chemical waste container. Collect any liquid waste in a separate, labeled liquid chemical waste container[5].

    • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Personal Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete[6][10].

Emergency and Disposal Procedures

Spill and Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[10][11].

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[10][11].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[5].

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal[9][12].

Disposal Plan

Chemical waste must be managed according to institutional and local regulations. Never dispose of this compound down the drain.

cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_disposal Final Disposal liquid_waste Unused Reagents & Solvent Washes liquid_container Labeled Liquid Chemical Waste Container liquid_waste->liquid_container solid_waste Contaminated Gloves, Pipette Tips, Liners solid_container Labeled Solid Chemical Waste Container solid_waste->solid_container disposal_service Contact Licensed Professional Waste Disposal Service liquid_container->disposal_service solid_container->disposal_service

Caption: Waste disposal workflow for this compound.

  • Liquid Waste: Collect all solutions containing the compound into a clearly labeled, sealed container for hazardous liquid waste[5].

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and other disposable items in a labeled container for solid chemical waste[5].

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations[8].

By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment that fosters innovation and protects you and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 2
Ethyl 3-hydroxycyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.